molecular formula C18H20N2O2 B15620278 Vinconate CAS No. 79087-56-2

Vinconate

Cat. No.: B15620278
CAS No.: 79087-56-2
M. Wt: 296.4 g/mol
InChI Key: JWOSSISWAJNJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

synthetic hexa-hydrocanthane alkaloid;  RN given refers to (+ -)-isomer;  RN for cpd without isomeric designation not avai lable 8/89

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSSISWAJNJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867937
Record name Vinconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70704-03-9, 79087-56-2, 753420-20-1, 767257-65-8
Record name Vinconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70704-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinconate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070704039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3-ethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079087562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinconate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753420201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinconate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0767257658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINCONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889S74L2KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINCONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USR9X88XYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807MP0MJ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vinconate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (B1663189) is a synthetic analog of the vinca (B1221190) alkaloid vincamine, developed for its nootropic properties. Its primary mechanism of action centers on the modulation of central neurotransmitter systems, specifically enhancing dopaminergic and serotonergic activity in the striatum. This effect is believed to be mediated primarily through the stimulation of presynaptic muscarinic acetylcholine (B1216132) receptors. This technical guide synthesizes the available preclinical data on this compound's mechanism of action, presenting key findings, experimental methodologies, and a proposed signaling pathway. The information is intended to provide a foundational understanding for researchers and professionals in drug development.

Core Mechanism of Action: Neurotransmitter Release

The principal pharmacological effect of this compound is the potentiation of dopamine (B1211576) and serotonin (B10506) release in the striatum, a key brain region involved in motor control, reward, and cognition.[1]

Dopamine Release

Systemic administration of this compound has been shown to significantly increase the extracellular levels of dopamine and its metabolites in the striatum of rats.[1][2] This enhancement of endogenous dopamine release is a core component of its mechanism of action.[2][3] The effect is dose-dependent and is contingent on neuronal activity, as it is abolished by the voltage-gated sodium channel blocker tetrodotoxin.[1]

Serotonin Release

In addition to its effects on the dopaminergic system, this compound has also been observed to increase the concentration of serotonin in the dialysate from the striatum of freely moving rats.[1] Repeated administration of this compound may enhance its effects on both dopamine and serotonin levels.[1]

Molecular Targets and Signaling Pathways

The pro-dopaminergic action of this compound is strongly suggested to be mediated by its interaction with presynaptic muscarinic acetylcholine receptors.

Muscarinic Receptor Stimulation

The stimulatory effect of this compound on dopamine release is antagonized by scopolamine, a non-selective muscarinic receptor antagonist.[1][2] This indicates that this compound likely acts as a muscarinic receptor agonist, stimulating these presynaptic receptors to facilitate dopamine release.[2][3]

Involvement of Dopamine D2 Receptors

There is also evidence suggesting a potential role for dopamine D2 receptors in this compound's mechanism. The this compound-induced increase in dopamine was significantly reduced by the dopamine D2 receptor antagonist N0434, suggesting a more complex interaction that may involve feedback mechanisms at the D2 receptor.[1]

Proposed Signaling Pathway

Based on the available evidence, a proposed signaling pathway for this compound's action is presented below. This compound acts as an agonist at presynaptic muscarinic acetylcholine receptors on dopaminergic neurons in the striatum. This activation leads to an increase in intracellular signaling cascades that ultimately promote the release of dopamine into the synaptic cleft. The specifics of the G-protein coupling and second messenger systems involved have not been fully elucidated in the available literature.

Vinconate_Signaling_Pathway cluster_neuron Presynaptic Terminal This compound This compound mAChR Presynaptic Muscarinic Receptor (mAChR) This compound->mAChR Agonist Dopamine_Vesicles Dopamine Vesicles mAChR->Dopamine_Vesicles Stimulates Dopaminergic_Neuron Dopaminergic Neuron Terminal Dopamine_Release Dopamine Release Dopamine_Vesicles->Dopamine_Release Synaptic_Cleft Synaptic Cleft D2R Dopamine D2 Autoreceptor Dopamine_Release->D2R Activates D2R->Dopamine_Release Inhibits Feedback Feedback Inhibition

Proposed signaling pathway for this compound-induced dopamine release.

Quantitative Data Summary

The available literature provides limited quantitative data on the binding affinities and potency of this compound. The following table summarizes the key experimental findings.

ParameterSpeciesBrain RegionMethodDosage/ConcentrationResultReference
Dopamine Release RatStriatumBrain Microdialysis10, 100 mg/kg i.p.Increased extracellular dopamine and metabolites.[2]
Dopamine Release RatStriatumBrain Microdialysis50-200 mg/kg p.o.Significantly increased dopamine in dialysate.[1]
Serotonin Release RatStriatumBrain Microdialysis50-200 mg/kg p.o.Increased serotonin in dialysate.[1]
Antagonism of Dopamine Release RatStriatumBrain Microdialysis10 µM ScopolamineAntagonized this compound-induced dopamine increase.[2]
Antagonism of Dopamine Release RatStriatumBrain Microdialysis1 µM ScopolamineSignificantly reduced this compound-induced dopamine increase.[1]
Antagonism of Dopamine Release RatStriatumBrain Microdialysis1 µM N0434 (D2 Antagonist)Significantly reduced this compound-induced dopamine increase.[1]
Neuronal Activity Dependence RatStriatumBrain Microdialysis10 µM TetrodotoxinBlocked this compound's effect on dopamine release.[1]

Experimental Protocols

Detailed experimental protocols are not fully available in the cited literature abstracts. However, the general methodologies employed in the key studies are outlined below.

In Vivo Brain Microdialysis

This technique was used to measure extracellular levels of neurotransmitters in the striatum of awake, freely moving rats.

Microdialysis_Workflow Animal_Prep Anesthetize Rat & Stereotaxic Surgery Probe_Implant Implant Microdialysis Probe into Striatum Animal_Prep->Probe_Implant Recovery Allow Animal to Recover Probe_Implant->Recovery Perfusion Perfuse Probe with Artificial CSF Recovery->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer this compound (i.p. or p.o.) +/- Antagonists Baseline->Drug_Admin Sample_Collection Collect Post-Treatment Dialysate Samples Drug_Admin->Sample_Collection Analysis Analyze Samples via HPLC for Dopamine & Serotonin Sample_Collection->Analysis

General workflow for in vivo brain microdialysis experiments.
  • Animal Model: Male Wistar rats were typically used.

  • Surgical Procedure: Under anesthesia, a guide cannula for the microdialysis probe was stereotaxically implanted into the striatum.

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and/or other pharmacological agents.

  • Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion and Future Directions

The available evidence indicates that this compound exerts its nootropic effects primarily by enhancing the release of dopamine and serotonin in the striatum. This action is likely mediated through the stimulation of presynaptic muscarinic acetylcholine receptors, with a potential modulatory role for dopamine D2 receptors.

However, a significant gap remains in the understanding of this compound's detailed molecular pharmacology. Future research should focus on:

  • Receptor Subtype Selectivity: Identifying which of the five muscarinic receptor subtypes (M1-M5) this compound preferentially binds to and activates.

  • Binding Affinity and Potency: Quantifying the binding affinity (Ki/Kd) and functional potency (EC50) of this compound at its target receptors.

  • Downstream Signaling: Elucidating the specific G-protein and second messenger pathways that are activated following receptor stimulation by this compound.

  • Neuroprotective Effects: Investigating other potential mechanisms, such as effects on neurotrophic factors, ion channels, or anti-inflammatory pathways, that may contribute to its overall pharmacological profile.

A more comprehensive characterization of this compound's molecular interactions will be crucial for a complete understanding of its therapeutic potential and for the development of more targeted nootropic agents.

References

Vinconate: A Synthetic Vincamine Analog for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (B1663189), a synthetic analog of the vinca (B1221190) alkaloid vincamine, has emerged as a compound of interest in neuroscience research due to its potential nootropic effects. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available pharmacological data, and detailed experimental protocols. While in vivo studies have demonstrated its capacity to modulate dopaminergic and serotonergic systems in the striatum, a critical gap remains in the public domain regarding its in vitro receptor binding affinities. This document aims to consolidate the existing knowledge on this compound and provide standardized methodologies to facilitate further investigation into its therapeutic potential.

Introduction

Vinca alkaloids, originally derived from the Madagascar periwinkle (Catharanthus roseus), have a rich history in medicine, primarily as antineoplastic agents. However, a subset of these compounds, including vincamine, exhibits distinct neurological effects. This compound, as a synthetic derivative, represents an effort to optimize these properties. It is structurally classified as methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-naphthyridine-6-carboxylate. The primary focus of research on this compound has been its potential to enhance cerebral blood flow and neuronal metabolism, positioning it as a candidate for the study of age-related cognitive decline and cerebrovascular disorders.

Mechanism of Action

Current research indicates that this compound's primary mechanism of action involves the modulation of neurotransmitter release in the striatum. In vivo studies have shown that this compound enhances the endogenous release of dopamine (B1211576).[1] This effect is believed to be mediated, at least in part, through the stimulation of presynaptic muscarinic acetylcholine (B1216132) receptors.[1] Furthermore, the dopamine D2 receptor has also been implicated in the downstream effects of this compound on dopamine and serotonin (B10506) concentrations.[2]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on dopaminergic neurons in the striatum.

Vinconate_Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptor This compound->Muscarinic_Receptor Dopaminergic_Neuron Dopaminergic Neuron Terminal Muscarinic_Receptor->Dopaminergic_Neuron Stimulation Dopamine_Vesicles Dopamine Vesicles Dopaminergic_Neuron->Dopamine_Vesicles Mobilization Dopamine_Release Dopamine Release (Increased) Dopamine_Vesicles->Dopamine_Release Synaptic_Cleft Synaptic Cleft Dopamine_Release->Synaptic_Cleft Dopamine_D2_Receptor Postsynaptic Dopamine D2 Receptor Synaptic_Cleft->Dopamine_D2_Receptor Binding Synthesis_Workflow Generalized Synthetic Workflow for this compound Start Tryptamine & Ethyl 2-formylbutanoate Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Intermediate1 Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate1 Cyclization Dieckmann Condensation or similar cyclization Intermediate1->Cyclization Intermediate2 Pentacyclic Ketone Intermediate Cyclization->Intermediate2 Reduction_Esterification Reduction & Esterification Intermediate2->Reduction_Esterification This compound This compound Reduction_Esterification->this compound Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow Animal_Prep Anesthetize Rat & Place in Stereotaxic Frame Probe_Implantation Implant Microdialysis Probe in Striatum Animal_Prep->Probe_Implantation Recovery Allow Animal to Recover Probe_Implantation->Recovery Perfusion Perfuse with Artificial CSF Recovery->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Administer this compound (i.p. or p.o.) Baseline_Collection->Drug_Administration Sample_Collection Collect Post-treatment Dialysate Samples Drug_Administration->Sample_Collection Analysis Analyze Samples via HPLC-ECD Sample_Collection->Analysis Data_Analysis Quantify Neurotransmitter Levels Analysis->Data_Analysis Binding_Assay_Workflow Radioligand Binding Assay Workflow Membrane_Prep Prepare Cell Membranes from CHO-hM1-5 Cells Assay_Setup Set up 96-well Plates Membrane_Prep->Assay_Setup Add_Components Add Radioligand ([3H]NMS), This compound (or buffer), and Cell Membranes Assay_Setup->Add_Components Incubation Incubate at Room Temperature Add_Components->Incubation Filtration Rapidly Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Ki values from IC50 values Scintillation_Counting->Data_Analysis

References

The Nootropic Agent Vinconate: A Technical Guide to its Pro-Dopaminergic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kyoto, Japan - This technical guide provides an in-depth analysis of the nootropic agent Vinconate (B1663189), focusing on its mechanism of action related to dopamine (B1211576) release. The information is compiled for researchers, scientists, and professionals in drug development, presenting key findings from preclinical studies, detailed experimental methodologies, and a summary of quantitative data.

Executive Summary

This compound, a synthetic indolonaphthyridine derivative, has demonstrated clear nootropic potential by modulating central neurotransmitter systems. Preclinical research has established that this compound significantly enhances the extracellular levels of dopamine in the striatum, a brain region critical for cognition, motivation, and motor control. The primary mechanism underlying this effect is the stimulation of presynaptic muscarinic acetylcholine (B1216132) receptors on dopaminergic neurons. This guide consolidates the available data on this compound's pro-dopaminergic activity, offering a technical overview for further research and development.

Core Mechanism of Action: Dopamine Release

Studies utilizing in vivo brain microdialysis in rat models have consistently shown that systemic administration of this compound leads to a significant increase in the concentration of extracellular dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.[1][2]

The pro-dopaminergic effect of this compound is believed to be mediated primarily through the cholinergic system. Key findings indicate that this compound acts as an agonist at presynaptic muscarinic receptors located on dopaminergic nerve terminals.[1][3] Stimulation of these receptors facilitates the release of dopamine into the synaptic cleft. This proposed mechanism is strongly supported by evidence that the dopamine-enhancing effect of this compound is antagonized by the muscarinic receptor antagonist, scopolamine (B1681570).[1][2]

Further research suggests the involvement of the dopamine D2 receptor.[2] It is plausible that this compound's action may also involve modulation of D2 autoreceptors, which are known to regulate dopamine synthesis and release via a negative feedback mechanism.

The following diagram illustrates the proposed signaling pathway for this compound-induced dopamine release.

Vinconate_Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft This compound This compound mAChR Presynaptic Muscarinic Receptor This compound->mAChR Stimulates (+) DA_Release Dopamine Release (Exocytosis) mAChR->DA_Release Triggers DA_Vesicle Dopamine Vesicles DA_Vesicle->DA_Release DA_Synapse Dopamine DA_Release->DA_Synapse Increases Extracellular Dopamine

Caption: Proposed signaling pathway of this compound-induced dopamine release.

Quantitative Data Summary

The following tables summarize the quantitative findings from key microdialysis studies. These experiments were conducted in Wistar rats to measure the impact of this compound on extracellular dopamine levels in the striatum.

Table 1: Basal and Post-Administration Dopamine Levels

ParameterValueSpecies / ModelMethodReference
Basal Extracellular Dopamine41.12 ± 5.04 fmol/20 minFreely moving Wistar ratsBrain Microdialysis[2]
This compound Administration (Single Dose)Significantly increasedWistar ratsBrain Microdialysis[1][2]
This compound Administration (Repeated Dose)Enhanced subsequent responseWistar ratsBrain Microdialysis[2]

Table 2: this compound Dosage and Administration Routes

DosageRoute of AdministrationEffect on DopamineReference
10 mg/kgIntraperitoneal (i.p.)Increased extracellular levels[1]
100 mg/kgIntraperitoneal (i.p.)Increased extracellular levels[1]
25 mg/kg (daily for 7 days)Oral (p.o.)Enhanced subsequent response to this compound[2]
50-200 mg/kgOral (p.o.)Significantly increased dialysate concentrations[2]

Experimental Protocols

The primary methodology used to elucidate the effects of this compound on dopamine release is in vivo brain microdialysis . This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

In Vivo Microdialysis Protocol
  • Animal Subjects: Male Wistar rats are typically used.

  • Stereotaxic Surgery:

    • Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

    • The animal is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the striatum. The cannula is fixed to the skull using dental cement and anchor screws.

    • Animals are allowed a recovery period of several days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe (e.g., concentric type with a 2-4 mm membrane) is inserted through the guide cannula into the striatum.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-2.0 µL/min) using a syringe pump.

    • The system is allowed to stabilize for 2-3 hours to establish a baseline.

  • Sample Collection and Analysis:

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often containing an antioxidant like perchloric acid to prevent dopamine degradation.

    • After collecting 3-4 baseline samples, this compound or a vehicle is administered (e.g., i.p. or p.o.).

    • Sample collection continues for several hours post-administration.

    • The concentration of dopamine and its metabolites in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Pharmacological Antagonism:

    • To confirm the mechanism, specific antagonists like scopolamine (muscarinic antagonist) or N0434 (D2 antagonist) can be co-administered or infused directly through the microdialysis probe before this compound treatment.[2]

The following diagram outlines the typical workflow for a microdialysis experiment.

Microdialysis_Workflow A 1. Stereotaxic Surgery (Guide Cannula Implantation in Striatum) B 2. Post-Surgery Recovery (Several Days) A->B C 3. Microdialysis Probe Insertion B->C D 4. System Equilibration (aCSF Perfusion, 2-3 hours) C->D E 5. Baseline Sample Collection (3-4 samples, e.g., every 20 min) D->E F 6. This compound Administration (i.p. or p.o.) E->F G 7. Post-Dose Sample Collection (Continuous) F->G H 8. Sample Analysis (HPLC with Electrochemical Detection) G->H I 9. Data Quantification (Comparison to Baseline) H->I

References

Vinconate's Modulation of Presynaptic Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (B1663189), an indolonaphthyridine derivative, has demonstrated potential as a modulator of central nervous system activity through its interaction with presynaptic muscarinic acetylcholine (B1216132) receptors. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the core pharmacology of this compound, with a focus on its stimulatory effects on neurotransmitter release. While specific quantitative binding affinities and potencies for this compound at individual muscarinic receptor subtypes are not extensively documented in publicly available literature, this document consolidates the existing qualitative and quantitative findings. It details established experimental protocols relevant to the study of this compound's mechanism of action and presents putative signaling pathways based on its observed effects. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound and the development of novel therapeutics targeting presynaptic muscarinic receptors.

Introduction to this compound and Presynaptic Muscarinic Receptors

This compound is a synthetic compound that has been investigated for its nootropic effects.[1] A significant aspect of its pharmacological profile is its ability to enhance the release of key neurotransmitters, such as dopamine (B1211576), in the brain.[2] This effect is believed to be mediated through the stimulation of presynaptic muscarinic acetylcholine receptors.[2]

Presynaptic muscarinic receptors are a class of G-protein coupled receptors located on the axon terminals of neurons. They play a crucial role in modulating the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin (B10506). The five subtypes of muscarinic receptors (M1-M5) are differentially expressed throughout the central nervous system, including on presynaptic terminals. Generally, M1-like receptors (M1, M3, M5) are coupled to Gq proteins and their activation can lead to an increase in neurotransmitter release, while M2-like receptors (M2, M4) are coupled to Gi proteins and their activation typically inhibits neurotransmitter release.[3]

The action of this compound appears to be consistent with the stimulation of excitatory presynaptic muscarinic receptors, leading to an increase in downstream neurotransmitter levels.[2][4]

Quantitative Data on this compound's Effects

Table 1: Effects of this compound on Neurotransmitter Release

NeurotransmitterBrain RegionSpeciesThis compound DoseRoute of AdministrationEffect on ReleaseAntagonist BlockadeCitation(s)
DopamineStriatumRat10, 100 mg/kgi.p.IncreasedScopolamine (B1681570) (10 µM in perfusate)[2]
DopamineStriatumRat50-200 mg/kgp.o.Significantly IncreasedScopolamine (1 µM in perfusate)[4]
SerotoninStriatumRat25 mg/kg (daily for 7 days)p.o.EnhancedNot specified[4]

Table 2: Qualitative Effects of this compound on Receptor Systems

Receptor SystemBrain AreasSpeciesTreatmentEffectCitation(s)
Acetylcholine Receptors ([³H]QNB binding)VariousAged Rat10, 30 mg/kg, i.p., once a day for 4 weeksPartially ameliorated age-related reduction[2]
High-affinity Choline Uptake Sites ([³H]HC binding)VariousAged Rat10, 30 mg/kg, i.p., once a day for 4 weeksPartially ameliorated age-related reduction[2]
GABA(A) Receptors ([³H]muscimol binding)VariousAged Rat10, 30 mg/kg, i.p., once a day for 4 weeksPartially ameliorated age-related reduction[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on presynaptic muscarinic receptors and neurotransmitter release. These are generalized methodologies based on published studies.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the measurement of extracellular dopamine levels in the rat striatum following this compound administration.[2][4][5]

Objective: To measure the effect of this compound on the extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • This compound hydrochloride

  • Scopolamine hydrochloride (for antagonist studies)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum).

    • Implant a guide cannula just above the target region and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to stabilize for 1-2 hours before collecting baseline samples.

  • Sample Collection and Drug Administration:

    • Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

    • Administer this compound via the desired route (e.g., intraperitoneal or oral).

    • For antagonist studies, scopolamine can be included in the perfusion medium prior to and during this compound administration.

    • Continue collecting dialysate samples for a set period post-administration.

  • Sample Analysis:

    • Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ECD.

    • Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

  • Data Analysis:

    • Express the post-injection neurotransmitter levels as a percentage of the baseline levels for each animal.

    • Use appropriate statistical tests to compare the effects of this compound with a vehicle control group.

Quantitative Receptor Autoradiography

This protocol provides a general framework for assessing the effect of this compound on muscarinic receptor binding in brain tissue sections.

Objective: To visualize and quantify the distribution of muscarinic receptors in the brain and assess the effect of chronic this compound treatment on receptor density.

Materials:

  • Cryostat

  • Microscope slides

  • Radiolabeled ligand for muscarinic receptors (e.g., [³H]Quinuclidinyl benzilate, [³H]QNB)

  • This compound

  • Incubation buffers and wash solutions

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Following the experimental treatment (e.g., chronic this compound administration), sacrifice the animals and rapidly dissect the brains.

    • Freeze the brains (e.g., in isopentane (B150273) cooled with dry ice) and store at -80°C.

    • Using a cryostat, cut thin coronal sections (e.g., 10-20 µm) of the brain and mount them on microscope slides.

  • Receptor Binding Assay:

    • Thaw and pre-incubate the tissue sections in buffer.

    • Incubate the sections with a solution containing the radiolabeled muscarinic receptor ligand (e.g., [³H]QNB) at a specific concentration.

    • To determine non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

    • After incubation, wash the slides in cold buffer to remove unbound radioligand.

    • Quickly rinse the slides in distilled water and dry them.

  • Imaging:

    • Expose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.

    • The exposure time will vary depending on the radioligand and its specific activity.

  • Image Analysis:

    • Scan the phosphor screen or develop the film.

    • Use image analysis software to measure the optical density in different brain regions.

    • Convert the optical density values to radioactivity concentrations using co-exposed standards of known radioactivity.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Signaling Pathways and Visualizations

The precise signaling cascade initiated by this compound at presynaptic muscarinic receptors has not been fully elucidated. However, based on its effect of enhancing neurotransmitter release, it is plausible that this compound acts as an agonist at M1-like (Gq-coupled) presynaptic muscarinic receptors. The following diagrams illustrate the putative signaling pathway and experimental workflows.

Vinconate_Signaling_Pathway This compound This compound M1_Receptor Presynaptic M1/M3/M5 Receptor This compound->M1_Receptor Binds to Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Vesicle_Fusion Synaptic Vesicle Fusion Machinery Ca2_release->Vesicle_Fusion Promotes PKC->Vesicle_Fusion Phosphorylates & Promotes Neurotransmitter_Release Increased Dopamine Release Vesicle_Fusion->Neurotransmitter_Release Leads to

Caption: Putative signaling pathway for this compound at presynaptic M1-like muscarinic receptors.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Probe Insertion into Striatum Recovery->Probe_Insertion Perfusion aCSF Perfusion & Equilibration Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Dopamine Post_Drug_Collection->HPLC Data_Analysis Data Quantification & Statistical Analysis HPLC->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Autoradiography_Workflow cluster_tissue_prep Tissue Preparation cluster_binding Receptor Binding cluster_imaging_analysis Imaging and Analysis Treatment Chronic this compound Treatment Sacrifice Animal Sacrifice & Brain Extraction Treatment->Sacrifice Sectioning Cryosectioning of Brain Sacrifice->Sectioning Incubation Incubation with Radiolabeled Ligand (e.g., [³H]QNB) Sectioning->Incubation Washing Washing to Remove Unbound Ligand Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Scanning Scanning & Digitization Exposure->Scanning Quantification Densitometric Quantification Scanning->Quantification

Caption: Experimental workflow for quantitative receptor autoradiography.

Conclusion

This compound demonstrates a clear effect on the central nervous system by enhancing the release of dopamine, an action that is mediated by presynaptic muscarinic receptors. While the precise subtype selectivity and binding characteristics of this compound remain to be fully elucidated, the available evidence points towards an agonistic action at excitatory M1-like receptors. The experimental protocols and putative signaling pathways presented in this guide provide a framework for further investigation into the detailed molecular mechanisms of this compound. Future research focusing on radioligand binding studies with cloned human muscarinic receptor subtypes and electrophysiological recordings from presynaptic terminals will be crucial for a more complete understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of Vinconate (B1663189) (C18H20N2O2)

Introduction

This compound is a synthetic hexahydrocanthane alkaloid, structurally analogous to vincamine, that has been investigated for its nootropic and neuroprotective properties.[1] With the chemical formula C18H20N2O2, it is also known by its systematic name, 3-Ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de][1][2]naphthyridine-6-carboxylic acid methyl ester, and the synonym chanodesethylapovincamine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and the experimental findings that underpin our current understanding of this compound.

Chemical and Physical Properties

This compound is a racemic compound with a molecular weight of 296.36 g/mol .[1][2] It is also available as a monohydrochloride salt.[1] The key physicochemical properties of this compound and its monohydrochloride form are summarized in the table below.

PropertyValueReference
Chemical Formula C18H20N2O2[1]
IUPAC Name methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de]-1,5-maphthyridine-6-carboxylate[3]
CAS Number 70704-03-9[1]
Molecular Weight 296.36 g/mol [1]
Melting Point 120-121 °C[1]
Percent Composition C 72.95%, H 6.80%, N 9.45%, O 10.80%[1]
Synonyms chanodesethylapovincamine[1]
Stereochemistry Racemic[2]
Monohydrochloride Form
CAS Number119600-43-0[1]
Molecular FormulaC18H20N2O2.HCl[1]
Molecular Weight332.82 g/mol [1]
Melting Point194-195 °C[1]

Synthesis

The synthesis of this compound has been described in patents assigned to Omnium Chimique.[1][3] The preparation involves a multi-step process to construct the complex hexahydrocanthane alkaloid structure. For detailed synthetic routes, researchers are directed to the following patents: BE 870887 and US 4200638.[1]

Pharmacological Properties and Mechanism of Action

This compound is classified as a cholinergic agonist and an agent affecting the nervous system.[2][4] Its primary mechanism of action involves the enhancement of neurotransmitter release, particularly acetylcholine (B1216132) and dopamine (B1211576), in the striatum.[3][5]

Studies have shown that this compound increases the extracellular levels of dopamine and its metabolites in the striatum of rats.[5] This effect is thought to be mediated through the stimulation of presynaptic muscarinic receptors, as the dopamine-enhancing effect of this compound is antagonized by the muscarinic receptor antagonist, scopolamine.[5] Furthermore, there is evidence to suggest an interaction with the dopamine D2 receptor.[6]

In addition to its effects on the dopaminergic system, this compound has been shown to enhance the release of endogenous acetylcholine from striatal slices. This suggests a direct influence on cholinergic neurotransmission. The compound also appears to modulate serotonin (B10506) concentrations in the brain.[6]

The proposed signaling pathway for this compound's action on dopamine release is illustrated in the diagram below.

Vinconate_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Stimulates Dopamine_Vesicle Dopamine Vesicle Muscarinic_Receptor->Dopamine_Vesicle Modulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Promotes Dopamine Dopamine Dopamine_Release->Dopamine

Proposed signaling pathway for this compound-induced dopamine release.

Experimental Protocols

The pharmacological effects of this compound have been characterized through a series of preclinical studies, primarily utilizing in vivo microdialysis in rats and in vitro assays with brain slices. Due to the unavailability of the full-text research articles, detailed, step-by-step experimental protocols cannot be provided in this guide. However, a general overview of the key methodologies is presented below.

1. Brain Microdialysis in Freely Moving Rats

This technique is employed to measure extracellular levels of neurotransmitters in specific brain regions of conscious, unrestrained animals.

  • Objective: To determine the effect of this compound administration on the extracellular concentrations of dopamine, serotonin, and their metabolites in the striatum.

  • General Procedure:

    • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat. The animal is allowed to recover from surgery.[7]

    • Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.[7][8]

    • Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the dialysis membrane from the extracellular space, is collected at regular intervals.[8]

    • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.[8]

    • Drug Administration: this compound or a vehicle control is administered to the animal, and changes in neurotransmitter levels from baseline are monitored over time.

2. Acetylcholine Release from Striatal Slices

This in vitro method is used to assess the direct effects of a compound on neurotransmitter release from isolated brain tissue.

  • Objective: To evaluate the effect of this compound on the release of endogenous acetylcholine from rat striatal slices.

  • General Procedure:

    • Tissue Preparation: The striatum is dissected from the rat brain, and thin slices are prepared.[9][10]

    • Incubation: The slices are incubated in a physiological buffer solution.[10]

    • Stimulation: Neurotransmitter release is stimulated, typically by depolarization with a high concentration of potassium chloride (KCl).[10]

    • Drug Application: this compound is added to the incubation medium at various concentrations.

    • Quantification: The amount of acetylcholine released into the medium is measured, often using HPLC or other sensitive analytical techniques.

A generalized workflow for a brain microdialysis experiment is depicted in the following diagram.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Stereotaxic_Surgery Stereotaxic Surgery: Implant Microdialysis Probe in Striatum Anesthesia->Stereotaxic_Surgery Recovery Post-Surgical Recovery Stereotaxic_Surgery->Recovery Perfusion Perfuse Probe with aCSF Recovery->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Administer this compound or Vehicle Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Administration Dialysate Samples Drug_Administration->Post_Drug_Collection HPLC HPLC with Electrochemical Detection Post_Drug_Collection->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Generalized experimental workflow for brain microdialysis.

Toxicology

Acute toxicity studies of this compound have been conducted in mice and rats, with data available for oral, intravenous, and subcutaneous administration routes.[1]

SpeciesRoute of AdministrationSexLD50 (mg/kg)Reference
MouseOralMale947[1]
MouseOralFemale699[1]
RatOralMale2582[1]
RatOralFemale2348[1]
MouseIntravenous (i.v.)Male127[1]
MouseIntravenous (i.v.)Female131[1]
RatIntravenous (i.v.)Male112[1]
RatIntravenous (i.v.)Female117[1]
MouseSubcutaneous (s.c.)Male4073[1]
MouseSubcutaneous (s.c.)Female3446[1]
RatSubcutaneous (s.c.)Male>6000[1]
RatSubcutaneous (s.c.)Female>6000[1]

Clinical Studies

A thorough search of available literature and clinical trial registries did not yield any information on clinical trials involving this compound. The development of this compound appears to have been limited to preclinical studies.

Conclusion

This compound (C18H20N2O2) is a synthetic nootropic agent with a well-defined chemical structure and a proposed mechanism of action centered on the enhancement of cholinergic and dopaminergic neurotransmission. Preclinical studies have demonstrated its ability to increase the release of acetylcholine and dopamine in the striatum, likely through the stimulation of presynaptic muscarinic receptors. While acute toxicity has been characterized, there is a lack of comprehensive toxicology data and no evidence of progression to clinical trials. Further research would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

Vinconate: A Technical Guide for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (B1663189), a synthetic hexahydrocanthane alkaloid and a derivative of the Vinca minor alkaloid vincamine, has demonstrated significant potential as a nootropic and neuroprotective agent. This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological properties, and mechanisms of action. Drawing from preclinical studies, this document details key experimental protocols, presents quantitative data in a structured format, and illustrates its proposed signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics for cerebrovascular and neurodegenerative disorders.

Chemical and Physical Properties

This compound is chemically identified as (±)-methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de][1][2]naphthyridine-6-carboxylate. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name methyl 3-ethyl-1,2,3,3a,4,5-hexahydroindolo[3,2,1-de][1][2]naphthyridine-6-carboxylate
CAS Number 70704-03-9
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.36 g/mol
Alternative Name Chanodesethylapovincamine

Pharmacological Data

Neuroprotective Effects in Ischemia Models

Preclinical studies have demonstrated this compound's ability to mitigate neuronal damage in animal models of cerebral ischemia.

Study ParameterFindingDosageAnimal ModelReference
Neuronal Cell Loss in Hippocampal CA1 RegionSignificant suppression of neuronal cell loss.50 and 200 mg/kg i.p.Rat (forebrain ischemia)[3]
Ischemia-Induced Release of Excitatory Amino Acids (Glutamate, Aspartate)Significantly attenuated the increased release.50 and 200 mg/kg i.p.Rat (forebrain ischemia)[3]
Ischemic Neuronal DamageSignificantly reduced neuronal cell loss in the hippocampal CA1 sector.25 and 50 mg/kg i.p.Rat (4-vessel occlusion)[1]
Effects on Neurotransmitter Systems

This compound has been shown to modulate the release of key neurotransmitters in the brain, which is believed to contribute to its nootropic effects.

NeurotransmitterEffectDosageBrain RegionAnimal ModelReference
Dopamine (B1211576)Significantly increased extracellular levels.10 and 100 mg/kg i.p.StriatumRat[4]
DopamineSignificantly increased concentrations in dialysate.50-200 mg/kg p.o.StriatumRat[5]
Serotonin (B10506)Enhanced concentrations in dialysate after repeated treatment.25 mg/kg p.o. (daily for 7 days)StriatumRat[5]

Mechanism of Action

The neuroprotective and nootropic effects of this compound are attributed to its interaction with specific neurotransmitter receptor systems. Evidence suggests that this compound acts as a stimulator of presynaptic muscarinic acetylcholine (B1216132) receptors. This action, in turn, is proposed to inhibit the excessive release of excitatory amino acids, a key pathological event in ischemic neuronal damage.[3][4] Furthermore, its ability to increase dopamine release is thought to be related to its interaction with both muscarinic and dopamine D2 receptors.[5]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in modulating neurotransmitter release.

Vinconate_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound mAChR Muscarinic Acetylcholine Receptor (Presynaptic) This compound->mAChR Stimulates D2R Dopamine D2 Receptor This compound->D2R Interacts with EAA_Vesicle Vesicle with Excitatory Amino Acids (e.g., Glutamate) mAChR->EAA_Vesicle Inhibits Exocytosis DA_Vesicle Dopamine Vesicle mAChR->DA_Vesicle Stimulates Exocytosis EAA_Release Release of Excitatory Amino Acids EAA_Vesicle->EAA_Release Leads to DA_Release Dopamine Release DA_Vesicle->DA_Release Leads to Neuroprotection Neuroprotection EAA_Release->Neuroprotection Reduced Excitotoxicity Nootropic_Effect Nootropic Effect DA_Release->Nootropic_Effect Enhanced Dopaminergic Signaling

Proposed mechanism of this compound's action.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol is adapted from studies investigating the effect of this compound on extracellular dopamine and serotonin levels in the rat striatum.[4][5]

Objective: To measure the effect of this compound administration on the extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats.

Materials:

  • Male Wistar rats

  • This compound hydrochloride

  • Microdialysis probes

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Ringer's solution (perfusion fluid)

  • Anesthetic agent

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat according to standard laboratory procedures.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the striatum.

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for a minimum of 24 hours post-surgery.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with Ringer's solution at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After a stabilization period to establish baseline neurotransmitter levels, administer this compound (e.g., 10 or 100 mg/kg, i.p., or 50-200 mg/kg, p.o.).

    • Continue collecting dialysate samples for a predetermined period post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for dopamine and its metabolites (e.g., DOPAC, HVA) and serotonin using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations in the dialysate as a percentage of the baseline levels.

    • Use appropriate statistical methods to compare the neurotransmitter levels before and after this compound administration.

Assessment of Neuroprotection in a Rat Model of Forebrain Ischemia

This protocol is based on studies evaluating the neuroprotective effects of this compound against ischemia-induced neuronal damage.[3]

Objective: To determine if this compound can reduce neuronal cell death in the hippocampus following transient forebrain ischemia.

Materials:

  • Male Wistar rats

  • This compound hydrochloride

  • Surgical instruments for 4-vessel occlusion

  • Histological staining reagents (e.g., cresyl violet)

  • Microscope

Procedure:

  • Induction of Forebrain Ischemia (4-Vessel Occlusion Model):

    • On day 1, cauterize the vertebral arteries of the anesthetized rat.

    • On day 2, expose the common carotid arteries.

    • Induce transient forebrain ischemia by occluding both common carotid arteries for a specific duration (e.g., 10 minutes).

    • Administer this compound (e.g., 50 or 200 mg/kg, i.p.) prior to the ischemic insult.

    • After the ischemic period, remove the clamps to allow reperfusion.

  • Histological Assessment:

    • After a survival period (e.g., 5 days), perfuse the animals with a fixative solution.

    • Remove the brains and process them for histological sectioning.

    • Stain the brain sections with a neuronal marker (e.g., cresyl violet).

  • Quantification of Neuronal Damage:

    • Examine the stained sections under a microscope.

    • Count the number of surviving neurons in specific hippocampal regions (e.g., CA1).

    • Compare the neuronal survival in this compound-treated animals to that in vehicle-treated control animals.

Conclusion

This compound presents a compelling profile as a neuroprotective and nootropic agent. Its mechanism of action, centered on the modulation of muscarinic and dopaminergic systems, offers a promising avenue for the treatment of conditions characterized by neuronal damage and cognitive decline. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future investigations should aim to further elucidate the downstream signaling cascades and to translate these preclinical findings into clinical applications.

References

Pharmacological Profile of Vinconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (B1663189), a synthetic analog of vincamine, has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. Its primary mechanism of action involves the modulation of neurotransmitter release through the activation of presynaptic muscarinic M1 acetylcholine (B1216132) receptors. This leads to a reduction in the excitotoxic cascade initiated by excessive glutamate (B1630785) and aspartate release during ischemic events. Furthermore, this compound has been shown to enhance dopamine (B1211576) release in the striatum, suggesting potential applications in conditions characterized by dopaminergic dysfunction. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental protocols used to elucidate these properties. Due to the limited availability of public data, this document focuses on preclinical findings.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the stimulation of presynaptic muscarinic M1 acetylcholine receptors on glutamatergic neurons.[1] This activation interferes with the signaling cascade that leads to the release of excitatory amino acids.

Signaling Pathway

The proposed signaling pathway for this compound's modulation of glutamate release is depicted below. Activation of the presynaptic M1 muscarinic receptor, a Gq-coupled receptor, is thought to initiate a cascade involving protein kinase C (PKC), which ultimately inhibits the exocytosis of glutamate-containing vesicles.[2]

This compound This compound M1_Receptor Presynaptic M1 Muscarinic Receptor This compound->M1_Receptor Binds to & Activates Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->Inhibition Vesicle_Fusion Glutamate Vesicle Fusion & Release Inhibition->Vesicle_Fusion

Proposed signaling pathway for this compound's inhibition of glutamate release.

Pharmacodynamics

Preclinical studies have demonstrated the dose-dependent neuroprotective and neuromodulatory effects of this compound.

Neuroprotection in Cerebral Ischemia

In a rat model of forebrain ischemia induced by four-vessel occlusion, intraperitoneal administration of this compound significantly reduced neuronal cell loss in the CA1 sector of the hippocampus.[3][4]

Dose (mg/kg, i.p.)Duration of Ischemia (min)Outcome MeasureResultReference
2510Neuronal cell loss in hippocampal CA1Significant reduction[3]
5010Neuronal cell loss in hippocampal CA1Significant reduction[3][4]
5015Neuronal cell loss in hippocampal CA1Significant protection (though reduced effect compared to 10 min ischemia)[3]
20010Ischemia-induced release of glutamate and aspartateSignificant attenuation[4]
Modulation of Neurotransmitter Release

This compound has been shown to modulate the release of key neurotransmitters in the striatum of freely moving rats, as measured by in vivo microdialysis.

Dose (mg/kg, i.p.)NeurotransmitterEffect on Extracellular LevelsReference
10DopamineIncreased[5]
100DopamineIncreased[5]
Dose (mg/kg, p.o.)NeurotransmitterEffect on Extracellular LevelsReference
50-200DopamineSignificant increase[6]
25 (daily for 7 days)Dopamine and Serotonin (B10506)Enhanced response to subsequent this compound treatment[6]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. Autoradiography studies using 14C-labeled this compound have shown that the drug readily penetrates the blood-brain barrier and distributes to the hippocampus in rats.[3] The lack of comprehensive pharmacokinetic data, such as half-life, clearance, volume of distribution, and bioavailability, is a notable gap in the current understanding of this compound. For context, related vinca (B1221190) alkaloids are generally characterized by a large volume of distribution, high plasma clearance, and a long terminal elimination half-life.[7]

Experimental Protocols

Four-Vessel Occlusion Model of Forebrain Ischemia in Rats

This model is a standard method for inducing global cerebral ischemia to study neuroprotective agents.

Day1 Day 1: Vertebral Artery Occlusion Anesthesia1 Anesthetize Rat Day1->Anesthesia1 Incise_Neck Dorsal Midline Neck Incision Anesthesia1->Incise_Neck Expose_Vertebrae Expose Alar Foramina of C1 Incise_Neck->Expose_Vertebrae Cauterize Electrocauterize Vertebral Arteries Expose_Vertebrae->Cauterize Suture1 Suture Incision Cauterize->Suture1 Day2 Day 2: Carotid Artery Occlusion & Reperfusion Anesthesia2 Re-anesthetize Rat Day2->Anesthesia2 Isolate_Carotids Isolate Common Carotid Arteries Anesthesia2->Isolate_Carotids Occlude_Carotids Occlude Carotid Arteries with Clips (e.g., 10-15 minutes) Isolate_Carotids->Occlude_Carotids Reperfusion Remove Clips for Reperfusion Occlude_Carotids->Reperfusion Administer_Drug Administer this compound or Vehicle (e.g., before and/or after ischemia) Occlude_Carotids->Administer_Drug Suture2 Suture Incision Reperfusion->Suture2 Reperfusion->Administer_Drug Post_Ischemia Post-Ischemic Assessment Suture2->Post_Ischemia Post_Ischemia->Administer_Drug Histology Histological Analysis (e.g., after 3-5 days) Post_Ischemia->Histology Behavioral Neurobehavioral Testing Post_Ischemia->Behavioral

Workflow for the four-vessel occlusion model in rats.

Methodology:

  • Day 1: Rats are anesthetized, and the vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.

  • Day 2: The animals are re-anesthetized, and transient global ischemia is induced by occluding both common carotid arteries with aneurysm clips for a predetermined duration (e.g., 10 or 15 minutes).

  • Reperfusion: The clips are removed to allow for reperfusion of the brain.

  • Drug Administration: this compound or a vehicle is typically administered intraperitoneally at specific time points before and/or after the ischemic insult.

  • Assessment: After a survival period (e.g., 3-5 days), the brains are processed for histological analysis to quantify neuronal damage, particularly in the vulnerable hippocampal CA1 region. Neurobehavioral tests can also be conducted to assess functional outcomes.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., the striatum).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Dialysis: Neurotransmitters and their metabolites in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

  • Sample Collection: The resulting dialysate is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Drug Challenge: The effects of systemically or locally administered drugs, such as this compound, on neurotransmitter levels are assessed by comparing post-drug concentrations to a stable baseline.

Clinical Studies

To date, there is a notable absence of publicly available data from clinical trials specifically investigating this compound in human subjects. The related compound, vinpocetine, has been studied in humans for cerebrovascular disorders and cognitive enhancement.[1] However, direct clinical evidence for the safety and efficacy of this compound is lacking in the public domain.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent in preclinical models, primarily through its action on presynaptic muscarinic M1 receptors, leading to a reduction in excitotoxic neurotransmitter release. Its ability to also modulate dopaminergic pathways warrants further investigation. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of quantitative pharmacokinetic data and the absence of human clinical studies. Further research is required to fully elucidate the therapeutic potential of this compound and to translate these promising preclinical findings into clinical applications.

References

The Neuroprotective Potential of Vinconate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinconate (B1663189), a novel derivative of the vinca (B1221190) alkaloid class of compounds, has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its mechanism of action, efficacy in animal models, and the experimental methodologies used to elucidate its effects. The primary mechanism of this compound appears to be the attenuation of excitotoxicity by modulating the release of excitatory amino acids through presynaptic muscarinic acetylcholine (B1216132) receptors. This guide consolidates the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to support further research and development efforts in the field of neuroprotection.

Introduction

Ischemic stroke and other neurological disorders characterized by neuronal cell death represent a significant unmet medical need. One of the key pathological processes in these conditions is excitotoxicity, a phenomenon driven by the excessive release of excitatory amino acids like glutamate (B1630785) and aspartate. This compound, a synthetic derivative of vinca alkaloids, has emerged as a promising neuroprotective agent in preclinical studies.[1][2] It has been shown to readily cross the blood-brain barrier and exert a direct protective effect on vulnerable neuronal populations, such as the CA1 neurons of the hippocampus.[1] This whitepaper will delve into the technical details of the research surrounding this compound's neuroprotective properties.

Mechanism of Action

The neuroprotective effects of this compound are primarily attributed to its ability to modulate neurotransmitter release in the hippocampus during ischemic events.[2]

Key aspects of this compound's mechanism of action include:

  • Attenuation of Excitatory Amino Acid Release: In models of cerebral ischemia, this compound significantly suppresses the ischemia-induced release of glutamate and aspartate.[2]

  • Stimulation of Presynaptic Muscarinic Acetylcholine Receptors: The suppressive effect of this compound on excitatory amino acid release is mediated through the stimulation of presynaptic muscarinic acetylcholine receptors. This action is antagonized by scopolamine, a muscarinic receptor blocker.[2]

  • No Direct NMDA Receptor Interaction: this compound does not appear to directly interact with the NMDA receptor, as evidenced by its lack of effect on [3H]MK-801 binding.[2]

While research on this compound is specific, the broader class of compounds to which it is related, such as Vinpocetine, has been shown to have a multi-faceted mechanism of action. These related compounds are known to inhibit voltage-dependent sodium channels, modulate intracellular calcium levels, and inhibit phosphodiesterase (PDE) type 1, which may also contribute to their neuroprotective effects.[3][4]

Signaling Pathway

The proposed primary signaling pathway for this compound's neuroprotective action is depicted below.

Vinconate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Stimulates Glutamate_Release Glutamate Release mAChR->Glutamate_Release Inhibits Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Glutamate Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Activation Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Experimental_Workflow cluster_model Ischemia Model Induction cluster_treatment Treatment Administration cluster_assessment Post-Ischemic Assessment cluster_outcome Outcome Evaluation A Four-Vessel Occlusion in Rats B This compound Administration (i.p.) A->B C Histological Analysis (Neuronal Cell Count) B->C D Neurochemical Analysis (Microdialysis & HPLC) B->D E Quantification of Neuroprotection C->E D->E

References

The Neuropharmacological Profile of Vinconate: An In-depth Analysis of its Effects on Striatal Dopamine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Vinconate (B1663189), an indolonaphthyridine derivative, on dopamine (B1211576) levels within the striatum. This compound, identified as (+/-)-methyl 3-ethyl-2,3,3a, 4-tetrahydro-1H-indolo[3,2,1-de][1][2]naphthyridine -6-carboxylate monohydrochloride, has demonstrated a significant capacity to modulate dopaminergic neurotransmission.[1] This document synthesizes findings from preclinical studies, detailing the quantitative impact of this compound on extracellular dopamine, the experimental protocols utilized to ascertain these effects, and the proposed underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Quantitative Analysis of this compound's Effect on Striatal Dopamine

Preclinical research utilizing in vivo microdialysis in freely moving rats has been pivotal in quantifying the dose-dependent effects of this compound on extracellular dopamine concentrations in the striatum. The data consistently demonstrates that systemic administration of this compound leads to a significant elevation of striatal dopamine.

ParameterValueUnitAdministrationStudy PopulationSource
Basal Extracellular Dopamine41.12 +/- 5.04fmol/20 min-Freely moving Wistar rats[1]
Single Dose this compound10, 100mg/kg i.p.SingleWistar rats[3]
Single Dose this compound50-200mg/kg p.o.SingleFreely moving rats[1]
Repeated Dose this compound25mg/kg p.o. daily for 7 daysRepeatedFreely moving rats[1]
Effect of Single Dose Significant Increase -i.p. & p.o.Wistar rats[1][3]
Effect of Repeated Dose Enhanced Dopamine Increase on Subsequent Treatment -p.o.Freely moving rats[1]

Experimental Protocols

The primary methodology employed in the cited studies to investigate the effects of this compound on striatal dopamine is in vivo brain microdialysis . This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake and freely moving animals.

Animal Models
  • Species: Male Wistar rats were utilized in the key studies.[1][3]

Surgical Procedure
  • Anesthesia: Rats are anesthetized prior to stereotaxic surgery.

  • Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the striatum.

  • Recovery: A post-surgical recovery period is allowed before the commencement of microdialysis experiments.

Microdialysis Procedure
  • Probe Insertion: A microdialysis probe is inserted through the guide cannula into the striatum.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for subsequent neurochemical analysis.[1]

  • Drug Administration: this compound is administered systemically, either intraperitoneally (i.p.) or orally (p.o.), at specified doses.[1][3]

Neurochemical Analysis

  • Technique: High-Performance Liquid Chromatography (HPLC) is used to determine the concentrations of dopamine and its metabolites in the collected dialysate samples.[1]

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis anesthesia Anesthesia surgery Stereotaxic Surgery: Guide Cannula Implantation anesthesia->surgery recovery Post-Surgical Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Continuous Perfusion with aCSF probe_insertion->perfusion sampling Dialysate Sample Collection perfusion->sampling drug_admin Systemic Administration of this compound perfusion->drug_admin hplc HPLC Analysis of Dopamine sampling->hplc data_analysis Quantitative Data Analysis hplc->data_analysis

Figure 1: Experimental workflow for in vivo microdialysis study of this compound.

Signaling Pathways and Mechanism of Action

The increase in striatal dopamine levels induced by this compound is believed to be mediated through its interaction with specific neurotransmitter receptors.[1][3] The available evidence points towards a mechanism involving both muscarinic acetylcholine (B1216132) receptors and dopamine D2 receptors.[1]

Proposed Mechanism of Action

This compound's enhancing effect on dopamine release is likely due to the stimulation of presynaptic muscarinic receptors.[3] This hypothesis is supported by the finding that the this compound-induced increase in dopamine was antagonized by the muscarinic receptor antagonist, scopolamine.[1][3] Furthermore, the dopamine D2 receptor antagonist N0434 also reduced the effect of this compound, suggesting a role for D2 receptors in this process.[1] The effect of this compound is also dependent on neuronal activity, as it was blocked by the voltage-gated sodium channel blocker tetrodotoxin.[1]

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound muscarinic_receptor Muscarinic Receptor This compound->muscarinic_receptor Stimulates d2_receptor Dopamine D2 Receptor This compound->d2_receptor Modulates downstream_signaling Downstream Signaling Cascade muscarinic_receptor->downstream_signaling d2_receptor->downstream_signaling dopamine_release Increased Dopamine Release downstream_signaling->dopamine_release dopamine Dopamine dopamine_release->dopamine

References

Vinpocetine: A Multifaceted Agent in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The complex pathophysiology of these disorders, characterized by progressive neuronal loss and dysfunction, necessitates the exploration of therapeutic agents with diverse mechanisms of action. Vinpocetine (B1683063), a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has emerged as a promising candidate in neurodegenerative disease research.[1][2] For over three decades, it has been clinically utilized in several countries for cerebrovascular disorders and cognitive enhancement.[1] This technical guide provides an in-depth overview of vinpocetine's core mechanisms, summarizes key preclinical data, and presents detailed experimental protocols to facilitate further research and development in this area.

Core Mechanisms of Action

Vinpocetine exhibits a multimodal pharmacological profile, targeting several key pathways implicated in neurodegeneration. Its neuroprotective effects are attributed to a combination of phosphodiesterase type 1 (PDE1) inhibition, modulation of ion channels, and potent anti-inflammatory activity.[1][3][4]

Phosphodiesterase 1 (PDE1) Inhibition

A primary mechanism of vinpocetine is the inhibition of PDE1, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4][5] By inhibiting PDE1, vinpocetine increases intracellular levels of these second messengers, leading to the activation of downstream signaling cascades, including protein kinase A (PKA) and protein kinase G (PKG). This, in turn, promotes the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), which is crucial for synaptic plasticity, learning, and memory.[4][6]

PDE1_Inhibition_Pathway Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB (phosphorylated) PKA->CREB Phosphorylates PKG->CREB Phosphorylates GeneExpression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->GeneExpression Promotes NFkB_Inhibition_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) Vinpocetine Vinpocetine Vinpocetine->IKK Inhibits NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProInflammatoryGenes Activates InVitro_Neuroprotection_Workflow A Primary Cortical Neuron Culture B Pre-treatment with Vinpocetine A->B C Glutamate-induced Excitotoxicity B->C D Incubation (24h) C->D E LDH Assay for Cell Viability D->E InVivo_PD_Model_Workflow A Rotenone-induced PD Rat Model B Vinpocetine Treatment (28 days) A->B C Behavioral Assessments B->C D Biochemical Analysis B->D E Immunohistochemistry B->E

References

Foundational Research on the Vinca Alkaloid Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the foundational research on Vinca (B1221190) alkaloids, a class of potent anti-mitotic agents crucial to cancer chemotherapy. We will explore their core mechanism of action, present key quantitative data, detail essential experimental protocols, and visualize the complex biological pathways and workflows involved.

Introduction and Discovery

The Vinca alkaloids are a group of structurally related, nitrogenous compounds naturally derived from the Madagascar periwinkle, Catharanthus roseus (formerly Vinca rosea)[1][2]. Their journey from traditional medicine to cornerstone chemotherapeutic agents began serendipitously. While investigating the plant's reputed anti-diabetic properties in the 1950s, researchers Robert Noble and Charles Beer instead discovered its profound myelosuppressive and cytotoxic effects[3][4][5]. This led to the isolation of the first two major Vinca alkaloids, vinblastine (B1199706) and vincristine[4][6].

Structurally, these compounds are complex, composed of two multi-ringed units: an indole (B1671886) nucleus (catharanthine) and a dihydroindole nucleus (vindoline)[7]. Despite being nearly identical, with vincristine (B1662923) differing from vinblastine only by the substitution of a formyl group for a methyl group, their clinical applications and toxicity profiles vary significantly[7]. This early observation highlighted a sensitive structure-activity relationship that has driven the development of semi-synthetic derivatives like vinorelbine (B1196246) and vinflunine[1][5][8]. Today, Vinca alkaloids are indispensable in treating a range of malignancies, including lymphomas, leukemias, and various solid tumors[2][7][8].

Core Mechanism of Action: Microtubule Disruption

The principal cytotoxic effect of Vinca alkaloids stems from their interaction with tubulin, the protein subunit of microtubules[7][9]. Microtubules are highly dynamic polymers essential for numerous cellular processes, most critically the formation and function of the mitotic spindle during cell division[10]. By disrupting microtubule dynamics, Vinca alkaloids induce a cell cycle-specific arrest in the M-phase, ultimately leading to apoptotic cell death[11][12].

Binding to the "Vinca Domain"

Vinca alkaloids bind to a specific site on β-tubulin, near the interface with the α-tubulin subunit[9]. This "Vinca domain" is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine[7][11]. At high concentrations, Vinca alkaloids cause the depolymerization of microtubules[11]. However, at lower, more clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics—the stochastic switching between phases of growth and shortening[13]. This subtle but powerful action is sufficient to disrupt the delicate balance required for proper mitotic spindle function, activating the spindle assembly checkpoint and halting cell cycle progression.

The binding interaction prevents the proper assembly of α,β-tubulin heterodimers into protofilaments, favoring the formation of curved tubulin assemblies and spiral aggregates instead of stable microtubules[14][15][16].

Logical Flow of Vinca Alkaloid Mechanism of Action cluster_entry Cellular Uptake cluster_interaction Tubulin Interaction cluster_disruption Microtubule Disruption cluster_consequence Cellular Consequence Vinca Vinca Alkaloid (e.g., Vinblastine) Binding Binding to β-Tubulin (Vinca Domain) Vinca->Binding Tubulin Free α/β-Tubulin Heterodimers Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Suppression Suppression of Dynamics Binding->Suppression Depolymerization Depolymerization (High Concentrations) Binding->Depolymerization Dynamics Microtubule Dynamics (Growth/Shortening) Polymerization->Dynamics Spindle Mitotic Spindle Disruption Suppression->Spindle Depolymerization->Spindle Arrest Mitotic Arrest (M-Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Vinca Alkaloid Mechanism of Action.

Quantitative Analysis of Vinca Alkaloid-Tubulin Interaction

The interaction between Vinca alkaloids and tubulin has been quantified through various biophysical methods, including sedimentation velocity assays[14][17]. These studies have elucidated the binding affinities and the effects on tubulin polymerization.

Comparative Binding Affinities

Studies comparing different Vinca alkaloids have revealed nuances in their interaction with tubulin. Vincristine generally demonstrates the highest overall affinity, followed by vinblastine, and then vinorelbine[17][18]. Interestingly, the initial affinity for tubulin heterodimers (K1) is nearly identical for all three drugs. The primary differences lie in the subsequent affinity of drug-liganded heterodimers for the growing spiral polymers (K2), suggesting that the drugs differentially affect the self-association step[17][18]. The presence of GDP at the nucleotide-binding site of tubulin enhances this self-association by 3- to 5-fold compared to GTP[17][18].

Table 1: Comparative Affinity of Vinca Alkaloids for Tubulin

Vinca Alkaloid Relative Overall Affinity (K1K2)
Vincristine Highest[17][18]
Vinblastine Intermediate[17][18]

| Vinorelbine | Lowest[17][18] |

Inhibition of Tubulin Polymerization

The ability of Vinca alkaloids to inhibit microtubule formation is a key measure of their activity. This is often expressed as the IC50 value—the concentration of the drug that inhibits polymerization by 50%.

Table 2: Inhibition of Tubulin Polymerization by Vinblastine

Parameter Value Conditions

| IC50 | 0.43 µM | Porcine brain tubulin (3.0 mg/ml)[19] |

Note: IC50 values are highly dependent on experimental conditions, including tubulin concentration.

Cellular Consequences and Signaling Pathways

The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis.

Mitotic Arrest

By interfering with the mitotic spindle, Vinca alkaloids activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase[11][20]. This arrest prevents the cell from proceeding through mitosis with a defective spindle, which would otherwise lead to aneuploidy.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis. The precise signaling pathways leading to cell death are complex and not fully elucidated, but several key players have been identified[7]. Vinca alkaloid treatment has been shown to activate stress-related signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway[7][21]. Additionally, studies suggest that Vinca alkaloids can induce apoptosis through the activation of the NF-κB/IκB signaling pathway[20][22][23]. This involves the degradation of IκBα, leading to the activation of NF-κB, which may then regulate the expression of pro-apoptotic genes[22].

Apoptotic Signaling Induced by Vinca Alkaloids cluster_JNK JNK Pathway cluster_NfKB NF-κB Pathway Vinca Vinca Alkaloid (Microtubule Disruption) JNK JNK Activation Vinca->JNK IKK IKK Activation Vinca->IKK Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase IkB IκBα Degradation IKK->IkB NfKB NF-κB Activation IkB->NfKB ProApoptotic Pro-Apoptotic Gene Expression NfKB->ProApoptotic ProApoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Vinca Alkaloid-Induced Apoptotic Pathways.

Key Experimental Protocols

Studying the effects of Vinca alkaloids requires a combination of in vitro biochemical assays and cell-based methods. Below are detailed protocols for foundational experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in turbidity (absorbance) at 340 nm[9]. Inhibitors like Vinca alkaloids reduce the rate and extent of this absorbance increase.

Detailed Protocol:

  • Reagent Preparation:

    • Purified tubulin (>99% pure) is stored at -80°C. Before use, it is thawed and kept on ice.

    • Polymerization Buffer (e.g., PEM Buffer): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA.

    • GTP stock solution (100 mM).

    • Vinca alkaloid stock solution (in DMSO), with subsequent serial dilutions.

  • Assay Procedure:

    • A temperature-controlled spectrophotometer with a cuvette holder is pre-warmed to 37°C.

    • In a cuvette on ice, add the polymerization buffer, tubulin to a final concentration of 1-3 mg/mL, and the desired concentration of Vinca alkaloid (or vehicle control).

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately placing the cuvette in the 37°C spectrophotometer.

    • Record the absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot absorbance vs. time. The initial rate of polymerization (Vmax) and the final plateau of absorbance are the key parameters.

    • Compare the curves from treated samples to the vehicle control to determine the extent of inhibition.

Workflow for Tubulin Polymerization Assay start Start prep Prepare Reagents (Tubulin, Buffer, GTP, Vinca Alkaloid) start->prep mix Combine Reagents on Ice in Cuvette prep->mix initiate Initiate Polymerization (Add GTP, move to 37°C) mix->initiate measure Measure Absorbance (340nm) over Time initiate->measure plot Plot Absorbance vs. Time measure->plot analyze Analyze Curves (Vmax, Plateau) plot->analyze end End analyze->end

Tubulin Polymerization Assay Workflow.
Immunofluorescence Staining of Cellular Microtubules

This method allows for the direct visualization of the effects of Vinca alkaloids on the microtubule network within intact cells.

Principle: Cells are treated with the drug, fixed to preserve their structure, and then permeabilized. A primary antibody specific to tubulin is introduced, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope[9].

Detailed Protocol:

  • Cell Culture: Plate adherent cells (e.g., HeLa) onto glass coverslips in a petri dish and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of a Vinca alkaloid (and a vehicle control) for a specified time (e.g., 18-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Antibody Staining:

    • Incubate with a primary antibody against α- or β-tubulin (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

  • Mounting and Visualization: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade agent and a nuclear counterstain (e.g., DAPI). Visualize using a fluorescence or confocal microscope.

Mechanisms of Resistance

A major obstacle in the clinical use of Vinca alkaloids is the development of drug resistance[24]. Several mechanisms have been identified.

  • Overexpression of ABC Transporters: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps that actively remove Vinca alkaloids from the cancer cell[7][11].

  • Tubulin Alterations: Mutations in the genes encoding β-tubulin can decrease the binding affinity of Vinca alkaloids[7][10]. Additionally, changes in the expression levels of different β-tubulin isotypes can confer resistance[10][24].

  • Altered Microtubule-Associated Proteins (MAPs): Increased expression of certain MAPs, like MAP4, can stabilize microtubules, counteracting the destabilizing effect of Vinca alkaloids[7][10].

Mechanisms of Cellular Resistance to Vinca Alkaloids Vinca Vinca Alkaloid Cell Cancer Cell Vinca->Cell Enters Target β-Tubulin Target Efflux Increased Drug Efflux (e.g., P-glycoprotein) Cell->Efflux Pumps Out Mutation Target Modification (β-Tubulin Mutations) Mutation->Target Alters MAPs Increased Microtubule Stability (Altered MAPs Expression) MAPs->Target Stabilizes

Logical Overview of Vinca Alkaloid Resistance.

Conclusion

The Vinca alkaloids represent a classic example of natural product drug discovery that has had a lasting impact on oncology. Their foundational mechanism—the disruption of microtubule dynamics through specific binding to β-tubulin—remains a critical target in cancer therapy. Understanding the quantitative aspects of their interactions, the cellular pathways they modulate, and the mechanisms by which tumors evade their effects is paramount for drug development professionals. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel microtubule-targeting agents, aiming to enhance efficacy and overcome clinical resistance.

References

The Impact of Vinconate on Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate (B1663189), a synthetic analog of the vinca (B1221190) alkaloid vincamine, has demonstrated notable effects on central nervous system neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its impact on dopaminergic and cholinergic pathways. Given the limited but insightful research on this compound, this document also incorporates data from its closely related and more extensively studied analog, Vinpocetine (B1683063), to offer a broader perspective on the potential neuropharmacological profile of this class of compounds. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the Graphviz DOT language.

This compound's Influence on Dopaminergic and Serotonergic Systems

Research indicates that this compound primarily modulates the dopaminergic system, with evidence suggesting an indirect mechanism involving muscarinic acetylcholine (B1216132) receptors.

Quantitative Data: In Vivo Microdialysis Studies

In vivo microdialysis studies in freely moving rats have been instrumental in quantifying the effects of this compound on extracellular neurotransmitter levels in the striatum. The following tables summarize the key findings from these experiments.

Table 1: Effect of a Single Administration of this compound on Striatal Dopamine (B1211576) Levels

Dosage (mg/kg, p.o.)Basal Dopamine Level (fmol/20 min)Peak Dopamine IncreaseAntagonismReference
50-20041.12 ± 5.04Statistically significant increaseEffect blocked by Tetrodotoxin (10 µM), Scopolamine (B1681570) (1 µM), and N0434 (1 µM)[1]
10, 100 (i.p.)Not specifiedStatistically significant increase in dopamine and its metabolitesEffect antagonized by Scopolamine (10 µM)[2]

Table 2: Effect of Repeated this compound Administration on Neurotransmitter Levels

Dosage (mg/kg, p.o.)DurationEffect on Subsequent this compound ChallengeReference
257 daysEnhanced dopamine and serotonin (B10506) concentrations in dialysate[1]
Experimental Protocol: In Vivo Brain Microdialysis

The following protocol outlines the methodology used to assess the impact of this compound on neurotransmitter levels in the rat striatum.

Objective: To measure extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats following this compound administration.

Materials:

  • Male Wistar rats

  • This compound hydrochloride

  • Scopolamine hydrochloride

  • Tetrodotoxin

  • N0434

  • Microdialysis probes

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • Stereotaxic apparatus

  • Anesthetics

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum.

    • Allow a post-operative recovery period.

  • Microdialysis:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer this compound (intraperitoneally or orally) at the desired doses.

    • For antagonist studies, introduce antagonists such as scopolamine into the perfusate prior to this compound administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

  • Data Analysis:

    • Quantify the concentrations of neurotransmitters and metabolites and express them as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of the observed changes.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Stereotaxic_Implantation Stereotaxic_Implantation Anesthesia->Stereotaxic_Implantation Guide Cannula Probe_Insertion Probe_Insertion Stereotaxic_Implantation->Probe_Insertion Perfusion Perfusion Probe_Insertion->Perfusion aCSF Sample_Collection Sample_Collection Perfusion->Sample_Collection Dialysate HPLC_Analysis HPLC_Analysis Sample_Collection->HPLC_Analysis Drug_Administration Drug_Administration Drug_Administration->Sample_Collection Quantification Quantification HPLC_Analysis->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis

A generalized workflow for in vivo microdialysis experiments.

Insights from the Analog: Vinpocetine's Broader Impact on Neurotransmitter Systems

Vinpocetine, a close structural and functional analog of this compound, has been the subject of more extensive research, providing a broader understanding of the potential mechanisms of action for this class of compounds. Vinpocetine's effects are multifaceted, involving the modulation of several key neurotransmitter systems through various mechanisms.

Acetylcholine System

Vinpocetine has been shown to enhance the release of acetylcholine, a neurotransmitter crucial for cognitive functions such as learning and memory.

Dopamine and Norepinephrine Systems

Similar to this compound, Vinpocetine affects the dopaminergic system. It has been reported to inhibit the reuptake of both dopamine and norepinephrine, thereby increasing their synaptic availability. One study on isolated nerve endings indicated that Vinpocetine increases the release of the dopamine metabolite DOPAC by impairing the vesicular storage of dopamine[3].

Glutamate (B1630785) System

Vinpocetine has a significant impact on the excitatory neurotransmitter glutamate. It has been shown to inhibit the release of glutamate, an action that may contribute to its neuroprotective effects by preventing excitotoxicity.

Core Mechanisms of Action of Vinpocetine

The diverse effects of Vinpocetine on neurotransmitter systems are underpinned by several core mechanisms:

  • Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, Vinpocetine increases the intracellular levels of cyclic GMP (cGMP), a second messenger involved in various signaling cascades.

  • Blockade of Voltage-Gated Sodium Channels: Vinpocetine blocks voltage-gated sodium channels, which can modulate neuronal excitability and neurotransmitter release.

  • Interaction with Glutamate Receptors: Vinpocetine has been shown to interact with NMDA and AMPA receptors, further modulating glutamatergic transmission.

Table 3: Quantitative Data on Vinpocetine's Mechanisms of Action

TargetActionIC50 ValueReference
Phosphodiesterase 1 (PDE1)Inhibition~10-20 µM[4]
Voltage-Gated Sodium Channels (NaV1.8)Inhibition (from depolarized potential)3.5 µM[5]
Voltage-Gated Sodium Channels (NaV1.8)Inhibition (from hyperpolarized potential)10.4 µM[5]
Experimental Protocols for Investigating Vinpocetine's Mechanisms

Objective: To determine the binding affinity of a compound for a specific receptor (e.g., muscarinic acetylcholine receptors).

Materials:

  • Radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors)

  • Cell membranes expressing the target receptor

  • Test compound (Vinpocetine/Vinconate)

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Objective: To investigate the effect of a compound on the activity of ion channels (e.g., voltage-gated sodium channels or NMDA receptors).

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with NaV1.8)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • Test compound (Vinpocetine)

Procedure:

  • Cell Preparation: Prepare a culture of cells expressing the target ion channel.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit ion channel currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Analysis: Measure the changes in the ion channel currents in the presence of the compound to determine its effect (e.g., inhibition, modulation of gating properties) and calculate parameters like IC50.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and its analog, Vinpocetine.

This compound's Proposed Mechanism of Dopamine Release

G This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptor This compound->Muscarinic_Receptor Stimulates Dopamine_Vesicle Dopamine Vesicle Muscarinic_Receptor->Dopamine_Vesicle Modulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release

This compound stimulates presynaptic muscarinic receptors, leading to dopamine release.

Vinpocetine's Multi-Target Effects on Neurotransmission

G cluster_mechanisms Mechanisms of Action cluster_effects Effects on Neurotransmitter Systems Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits Na_Channel Voltage-Gated Na+ Channel Vinpocetine->Na_Channel Blocks Glutamate_Receptor Glutamate Receptors (NMDA/AMPA) Vinpocetine->Glutamate_Receptor Modulates DA_NE_Reuptake ↓ Dopamine & Norepinephrine Reuptake Vinpocetine->DA_NE_Reuptake ACh_Release ↑ Acetylcholine Release PDE1->ACh_Release Glutamate_Release ↓ Glutamate Release Na_Channel->Glutamate_Release Glutamate_Receptor->Glutamate_Release

Vinpocetine's diverse effects on neurotransmitter systems.

Conclusion

This compound demonstrates a clear impact on the dopaminergic system, likely through the modulation of presynaptic muscarinic acetylcholine receptors. The more extensive research on its analog, Vinpocetine, reveals a broader and more complex neuropharmacological profile, including effects on acetylcholine, norepinephrine, and glutamate systems, mediated by PDE1 inhibition and sodium channel blockade. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the potential of this class of compounds in modulating key neurotransmitter pathways. Further research is warranted to fully elucidate the specific binding affinities, detailed signaling cascades, and the full therapeutic potential of this compound.

References

Methodological & Application

Synthesis of Vinconate from Vincamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of vinconate (B1663189), a synthetic analog of the nootropic agent vincamine (B1683053). The synthesis is a two-step process commencing with the dehydration of commercially available vincamine to yield the key intermediate, apovincaminic acid. Subsequent Fischer-Speier esterification of apovincaminic acid with methanol (B129727) affords the final product, this compound (methyl apovincaminate). This protocol includes detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and experimental workflow to aid in successful replication.

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid extracted from the leaves of Vinca minor, has been the subject of considerable interest for its potential nootropic and cerebral vasodilatory effects. This compound, also known as chanodesethylapovincamine, is a synthetic derivative of vincamine. The synthesis of this compound from vincamine involves the removal of the tertiary hydroxyl group and subsequent esterification of the resulting carboxylic acid. This application note details a reliable two-step protocol for this transformation.

Synthetic Pathway

The synthesis of this compound from vincamine proceeds through a two-step reaction sequence:

  • Dehydration of Vincamine: Vincamine is first dehydrated to form the intermediate, apovincaminic acid. This reaction is typically achieved using a dehydrating agent such as thionyl chloride in an appropriate solvent.

  • Esterification of Apovincaminic Acid: The resulting apovincaminic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Synthesis_Pathway Vincamine Vincamine Apovincaminic_Acid Apovincaminic Acid Vincamine->Apovincaminic_Acid Dehydration (SOCl2, NMP) This compound This compound Apovincaminic_Acid->this compound Esterification (CH3OH, H+)

Figure 1: Synthetic pathway for the conversion of Vincamine to this compound.

Experimental Protocols

Part 1: Dehydration of Vincamine to Apovincaminic Acid

This protocol is adapted from the procedure described in Chinese Patent CN106632310A for the synthesis of the closely related ethyl ester.

Materials:

  • Vincamine

  • N-Methyl-2-pyrrolidone (NMP)

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5g of vincamine in 15mL of N-Methyl-2-pyrrolidone (NMP) with stirring for 5-10 minutes to obtain a uniform mixture.

  • Cool the mixture to 0-5°C using an ice-water bath.

  • Slowly add 1.62mL of thionyl chloride dropwise to the cooled solution, ensuring the internal temperature does not exceed 20°C. The addition should be completed over approximately 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water. The amount of water added should be approximately 2mL for every gram of vincamine used.

  • Adjust the pH of the solution with ammonia water, keeping the temperature below 15°C.

  • The crude apovincaminic acid will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

Part 2: Esterification of Apovincaminic Acid to this compound

This is a general protocol for Fischer-Speier esterification, which can be optimized for this specific substrate.

Materials:

  • Apovincaminic acid (from Part 1)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing the dried apovincaminic acid, add a significant excess of anhydrous methanol to act as both the solvent and the reactant.

  • With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data

ParameterDehydration of VincamineEsterification of Apovincaminic Acid
Starting Material VincamineApovincaminic Acid
Key Reagents Thionyl chloride, NMPMethanol, Sulfuric acid (catalyst)
Solvent N-Methyl-2-pyrrolidone (NMP)Methanol
Reaction Temperature 0-5°C (addition), 0-5°C (reaction)Reflux
Reaction Time ~2.5 hours4-6 hours
Typical Yield Not specified in the source, but expected to be highDependent on conditions, typically >80% for Fischer esterifications
Purification Method Precipitation and filtrationColumn chromatography

Experimental Workflow

Experimental_Workflow cluster_dehydration Part 1: Dehydration cluster_esterification Part 2: Esterification D1 Dissolve Vincamine in NMP D2 Cool to 0-5°C D1->D2 D3 Add Thionyl Chloride D2->D3 D4 Stir for 2 hours D3->D4 D5 Quench with Water D4->D5 D6 Adjust pH with Ammonia D5->D6 D7 Filter and Dry Product D6->D7 E1 Dissolve Apovincaminic Acid in Methanol D7->E1 Apovincaminic Acid E2 Add Sulfuric Acid E1->E2 E3 Reflux for 4-6 hours E2->E3 E4 Remove Methanol E3->E4 E5 Workup (Wash and Dry) E4->E5 E6 Purify by Column Chromatography E5->E6 Final_Product Final_Product E6->Final_Product Pure this compound

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

  • All organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from vincamine. By following the outlined procedures and safety precautions, researchers can reliably synthesize this vincamine analog for further investigation in drug discovery and development. The provided diagrams and tables are intended to facilitate a clear understanding of the synthetic process and experimental workflow.

Application Notes and Protocols for In Vivo Studies of Vinconate in Rat Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Vinconate (B1663189), a novel vinca (B1221190) alkaloid derivative, in rat models of cerebral ischemia. The following sections detail the pharmacological effects, experimental protocols, and proposed mechanisms of action based on preclinical studies.

Summary of Preclinical In Vivo Data

This compound has demonstrated significant neuroprotective effects in rat models of forebrain ischemia. Studies show that it effectively reduces neuronal damage, particularly in the CA1 sector of the hippocampus, a region highly vulnerable to ischemic insults.[1] Autoradiographic studies have confirmed that this compound readily crosses the blood-brain barrier and distributes to the hippocampus, suggesting a direct action on the affected neurons.[1]

Quantitative Efficacy Data

The neuroprotective efficacy of this compound has been quantified in various preclinical studies. The data below summarizes the key findings regarding dosage, administration, and outcomes in a rat model of forebrain ischemia induced by 4-vessel occlusion.

ParameterDosage & AdministrationIschemia DurationKey FindingsReference
Neuronal Cell Loss (CA1 Hippocampus) 25 and 50 mg/kg (i.p.) 10 min before and immediately after ischemia10 minSignificantly reduced neuronal cell loss.[1]
Neuronal Cell Loss (CA1 Hippocampus) 50 and 200 mg/kg (i.p.) before ischemia10 minSignificantly suppressed neuronal cell loss.[2]
Excitatory Amino Acid Release 50 and 200 mg/kg (i.p.) before ischemia10 minSignificantly attenuated the increased release of glutamic acid and aspartic acid.[2]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical in vivo studies of this compound.

Four-Vessel Occlusion (4-VO) Rat Model of Forebrain Ischemia

This surgical model is used to induce transient global cerebral ischemia.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Make a midline incision on the dorsal neck to expose the vertebral arteries.

  • Permanently occlude both vertebral arteries by electrocauterization.

  • Make a ventral midline incision in the neck to expose the common carotid arteries.

  • Isolate both common carotid arteries and place loose ligatures around them.

  • On the day of the experiment, induce ischemia by tightening the ligatures on the common carotid arteries for a predetermined duration (e.g., 10 or 15 minutes).

  • Release the ligatures to allow for reperfusion.

  • Suture the incisions and allow the animal to recover.

Histological Quantification of Neuronal Damage

This protocol is used to assess the extent of neuronal cell loss in the hippocampus following an ischemic event.

Materials:

  • Rat brain tissue sections (coronal)

  • Staining reagents (e.g., Cresyl violet, Hematoxylin and Eosin)

  • Microscope with a camera

  • Image analysis software

Procedure:

  • Three to five days post-ischemia, perfuse the rat transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Harvest the brain and post-fix it in the same fixative.

  • Cryoprotect the brain in a sucrose (B13894) solution.

  • Cut coronal sections of the brain, particularly through the hippocampus, using a cryostat or microtome.

  • Mount the sections on glass slides.

  • Stain the sections with a neuronal marker like Cresyl violet.

  • Capture images of the CA1 sector of the hippocampus under a microscope.

  • Count the number of viable neurons in a defined area of the CA1 region.

  • Compare the neuronal counts between treatment and control groups to quantify the neuroprotective effect.

Mechanism of Action & Signaling Pathways

This compound's neuroprotective effects are attributed to its ability to modulate the release of excitatory amino acids in the hippocampus.[2] During an ischemic event, excessive release of glutamate (B1630785) and aspartate leads to excitotoxicity and neuronal death. This compound has been shown to significantly attenuate this release.[2] This effect is believed to be mediated through the stimulation of presynaptic muscarinic acetylcholine (B1216132) receptors.[2] This mechanism was further supported by the finding that the suppressive effect of this compound on excitatory amino acid release was antagonized by scopolamine, a muscarinic receptor antagonist.[2] Importantly, this compound does not appear to interact with the [3H]MK-801 binding site, suggesting its action is independent of the NMDA receptor channel.[2]

Below is a diagram illustrating the proposed mechanism of action for this compound in an ischemic state.

Vinconate_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ischemia Ischemia Glutamate_Vesicle Glutamate/ Aspartate Vesicles Ischemia->Glutamate_Vesicle triggers release Glutamate_Released Excess Glutamate/ Aspartate Glutamate_Vesicle->Glutamate_Released releases Muscarinic_Receptor Muscarinic Acetylcholine Receptor Muscarinic_Receptor->Glutamate_Vesicle inhibits release This compound This compound This compound->Muscarinic_Receptor stimulates Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate_Released->Excitotoxicity leads to Vinconate_Workflow Animal_Model Rat Model of Forebrain Ischemia (4-Vessel Occlusion) Drug_Admin This compound Administration (i.p. injection) Animal_Model->Drug_Admin Ischemia_Induction Induction of Ischemia (10-15 min) Drug_Admin->Ischemia_Induction Reperfusion Reperfusion Period (3-5 days) Ischemia_Induction->Reperfusion Outcome_Assessment Assessment of Neuroprotection Reperfusion->Outcome_Assessment Histology Histological Analysis (Neuronal Cell Count) Outcome_Assessment->Histology Neurochemistry Neurochemical Analysis (Amino Acid Levels) Outcome_Assessment->Neurochemistry

References

Application Notes and Protocols for Brain Microdialysis Measuring Vinconate-Induced Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate, an indolonaphthyridine derivative, has been shown to enhance the extracellular levels of dopamine (B1211576) in the striatum. This effect is thought to be mediated through the stimulation of presynaptic muscarinic receptors and also involves the dopamine D2 receptor.[1] Brain microdialysis is a widely used technique to monitor the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely-moving animals, providing a powerful tool to study the in vivo effects of pharmacological agents like this compound on dopaminergic neurotransmission.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo brain microdialysis to measure this compound-induced dopamine release in the rat striatum. The provided methodologies cover surgical procedures, microdialysis probe handling, sample collection, and analysis, along with a summary of expected quantitative data and a proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data on this compound-induced dopamine release as measured by in vivo microdialysis in the rat striatum.

Table 1: Effect of a Single Administration of this compound on Striatal Dopamine Levels

Administration RouteDose (mg/kg)Basal Dopamine Level (fmol/20 min sample)Peak Dopamine Increase (% of Basal)AntagonismReference
Intraperitoneal (i.p.)10Not specifiedSignificant increaseScopolamine (10 µM in perfusate)[2]
Intraperitoneal (i.p.)100Not specifiedSignificant increaseScopolamine (10 µM in perfusate)[2]
Oral (p.o.)5041.12 +/- 5.04Significant increaseScopolamine (1 µM) and N0434 (1 µM)[1]
Oral (p.o.)10041.12 +/- 5.04Significant increaseScopolamine (1 µM) and N0434 (1 µM)[1]
Oral (p.o.)20041.12 +/- 5.04Significant increaseScopolamine (1 µM) and N0434 (1 µM)[1]

N0434 is a dopamine D2 receptor agonist.

Table 2: Effect of Daily this compound Treatment on Subsequent this compound-Induced Dopamine Release

Administration RouteDaily Dose (mg/kg)Treatment DurationEffect on Subsequent this compound TreatmentReference
Oral (p.o.)257 daysEnhanced dopamine release[1]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol outlines the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion into the rat striatum.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Stainless steel guide cannula (sized for microdialysis probe)

  • Bone screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution and sterile saline

  • Analgesics

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic). Shave the scalp and secure the animal in the stereotaxic frame.

  • Incision: Apply an antiseptic solution to the scalp. Make a midline incision to expose the skull.

  • Craniotomy: Identify the coordinates for the striatum (e.g., Anterior/Posterior: +0.5 mm from bregma; Medial/Lateral: ±2.8 mm from midline; Dorsal/Ventral: -3.5 mm from the skull surface). Drill a burr hole at the target location.

  • Anchorage: Place 2-3 small bone screws in the skull around the burr hole to serve as anchors for the dental cement.

  • Guide Cannula Implantation: Slowly lower the guide cannula through the burr hole to the desired depth in the striatum.

  • Fixation: Secure the guide cannula to the skull and bone screws using dental cement.

  • Post-operative Care: Administer analgesics as per institutional guidelines. Allow the rat to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: Brain Microdialysis for Dopamine Measurement

This protocol describes the in vivo microdialysis procedure to measure dopamine release in the striatum following this compound administration.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Fraction collector (optional, can be done manually)

  • Artificial cerebrospinal fluid (aCSF), pH 7.4 (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂)

  • This compound hydrochloride

  • Vehicle for this compound (e.g., sterile saline for i.p. injection, water or 0.5% carboxymethyl cellulose (B213188) for oral gavage)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine standards

  • Perchloric acid (for sample preservation)

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe into the guide cannula of the awake, freely-moving rat.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent dopamine degradation.

  • This compound Administration:

    • Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile saline to the desired concentration. Inject the solution intraperitoneally at the specified dose (e.g., 10 or 100 mg/kg).

    • Oral (p.o.) Administration: Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., water or 0.5% w/v carboxymethyl cellulose). Administer via oral gavage at the specified dose (e.g., 50, 100, or 200 mg/kg).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 3-4 hours) to monitor the change in dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD. Generate a standard curve with known dopamine concentrations to quantify the amount of dopamine in each sample.

  • Data Analysis: Express the dopamine levels in each post-administration sample as a percentage of the average baseline level for each animal.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section and stain the brain to verify the correct placement of the microdialysis probe in the striatum.

Mandatory Visualizations

Signaling Pathway

Vinconate_Dopamine_Release cluster_neuron This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptor This compound->Muscarinic_Receptor Stimulates Dopamine_Neuron Dopaminergic Neuron (Striatum) Muscarinic_Receptor->Dopamine_Neuron Modulates Dopamine_Release Dopamine Release (Increased) Dopamine_Neuron->Dopamine_Release Dopamine_Vesicles Dopamine Vesicles D2_Receptor Presynaptic D2 Autoreceptor Dopamine_Release->D2_Receptor Feedback Inhibition D2_Receptor->Dopamine_Neuron Inhibits Release

Caption: Proposed signaling pathway for this compound-induced dopamine release.

Experimental Workflow

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (1-2 hours) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection (3-4 samples) Equilibration->Baseline_Collection Vinconate_Admin This compound Administration (i.p. or p.o.) Baseline_Collection->Vinconate_Admin Post_Admin_Collection Post-Administration Sample Collection Vinconate_Admin->Post_Admin_Collection HPLC_Analysis HPLC-ECD Analysis Post_Admin_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Histology Histological Verification Data_Analysis->Histology

Caption: Experimental workflow for brain microdialysis measurement of this compound-induced dopamine release.

References

Application Notes and Protocols for Vinconate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate (B1663189) is a synthetic analog of vincamine, recognized for its nootropic properties. Preclinical studies suggest that this compound enhances the endogenous release of dopamine (B1211576) in the striatum. This effect is thought to be mediated through the stimulation of presynaptic muscarinic acetylcholine (B1216132) receptors (mAChRs)[1]. Furthermore, research has indicated that this compound may counteract age-related declines in muscarinic receptor density[2]. These findings identify mAChRs as a key target for characterizing the pharmacological profile of this compound.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors. Additionally, it outlines the primary signaling pathways associated with mAChR activation.

Data Presentation

CompoundReceptor SubtypeRadioligandKᵢ (nM)Source of Data
This compound M₁, M₂, M₃, M₄, M₅[³H]-N-MethylscopolamineTo be determinedExperimental
AtropineM₁[³H]-N-Methylscopolamine1-2Published Literature
AtropineM₂[³H]-N-Methylscopolamine1-2Published Literature
AtropineM₃[³H]-N-Methylscopolamine1-2Published Literature
AtropineM₄[³H]-N-Methylscopolamine1-2Published Literature
AtropineM₅[³H]-N-Methylscopolamine1-2Published Literature

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M₁ to M₅). These subtypes couple to different G-proteins to initiate distinct intracellular signaling cascades[3][4]. The M₁, M₃, and M₅ subtypes primarily couple through Gαq/11, while the M₂ and M₄ subtypes couple through Gαi/o[5][6].

muscarinic_signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1_M3_M5 M₁, M₃, M₅ Receptors Gq Gαq/11 M1_M3_M5->Gq ACh/Vinconate PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M₂, M₄ Receptors Gi Gαi/o M2_M4->Gi ACh/Vinconate AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Figure 1. Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic acetylcholine receptors using a competitive radioligand binding assay.

This protocol is adapted from standard methodologies for mAChR binding assays[7][8]. A filtration-based assay is described, which is a common and robust method for separating bound from free radioligand[9][10].

Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Receptor Source: Rat brain cortex membranes or cell lines stably expressing individual human muscarinic receptor subtypes (M₁-M₅).

  • Non-specific Binding Control: Atropine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Suitable for aqueous samples.

  • Equipment:

    • 96-well filter plates (e.g., glass fiber C filters pre-treated with 0.5% polyethyleneimine).

    • Vacuum manifold for 96-well plates.

    • Liquid scintillation counter.

    • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Workflow Diagram:

experimental_workflow prep 1. Prepare Reagents - this compound serial dilution - Radioligand ([³H]-NMS) - Receptor membranes - Buffers plate_setup 2. Set up 96-well Plate - Total Binding (Buffer) - Non-specific Binding (Atropine) - Competition (this compound) prep->plate_setup add_reagents 3. Add Reagents to Wells - 50 µL Buffer/Atropine/Vinconate - 50 µL [³H]-NMS - 100 µL Receptor Membranes plate_setup->add_reagents incubate 4. Incubate - 60-90 minutes - Room Temperature - With gentle agitation add_reagents->incubate filter 5. Filtration - Rapidly filter contents - Use vacuum manifold incubate->filter wash 6. Wash - 3-4 times with ice-cold  wash buffer filter->wash dry 7. Dry Filter Plate - 30-60 minutes at 50°C wash->dry scint 8. Add Scintillation Cocktail dry->scint count 9. Count Radioactivity - Liquid Scintillation Counter scint->count analyze 10. Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using  Cheng-Prusoff equation count->analyze

References

Application Notes and Protocols for Quantitative Autoradiography in Vinconate-Related Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate (B1663189), an indolonaphthyridine derivative, has shown potential pharmacological effects on the central nervous system, particularly in the context of age-related changes in neurotransmitter systems. Quantitative autoradiography is a powerful technique to elucidate the specific binding sites and density of receptors affected by compounds like this compound. This document provides detailed application notes and protocols for the use of quantitative autoradiography in mapping the distribution and density of receptors modulated by this compound, primarily focusing on muscarinic acetylcholine (B1216132) and GABA-A receptors.[1]

Quantitative autoradiography allows for the visualization and quantification of radioligand binding to specific receptors in thin tissue sections.[2] This technique offers high anatomical resolution and sensitivity, making it ideal for studying the precise localization of receptor changes in different brain regions.[3][4]

Key Principles of Quantitative Autoradiography

The fundamental principle of quantitative autoradiography involves incubating tissue sections with a specific radioligand (a radioactively labeled drug or neurotransmitter). The radioligand binds to the target receptors. After washing away the unbound radioligand, the tissue sections are exposed to a sensitive film or a phosphor imaging plate.[2][5] The resulting autoradiogram shows the distribution and density of the radioligand binding sites. By including radioactive standards with known concentrations, the optical density of the autoradiogram can be converted into absolute units of receptor density (e.g., fmol/mg tissue).[2][5]

Application: Mapping Receptors Modulated by this compound

Studies have demonstrated that this compound can ameliorate age-related reductions in the binding of specific radioligands to muscarinic acetylcholine receptors and GABA-A receptors in the rat brain.[1] Therefore, quantitative autoradiography is a critical tool to:

  • Identify and localize the specific brain regions where this compound exerts its effects.

  • Quantify the changes in receptor density (Bmax) and affinity (Kd) following this compound treatment.

  • Characterize the receptor subtypes involved in the action of this compound.

  • Assess potential off-target binding sites.[6]

Experimental Protocols

I. Tissue Preparation
  • Animal Perfusion and Brain Extraction:

    • Anesthetize the animal (e.g., rat) with an appropriate anesthetic.

    • Perform transcardial perfusion with ice-cold saline followed by a fixative solution (e.g., 4% paraformaldehyde) if required for subsequent histology, although fresh-frozen tissue is often preferred for receptor autoradiography.

    • Carefully dissect the brain and rapidly freeze it in isopentane (B150273) cooled with liquid nitrogen to minimize ice crystal formation.

    • Store the frozen brain at -80°C until sectioning.

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat chuck.

    • Cut thin coronal or sagittal sections (typically 10-20 µm thick) at the desired temperature (e.g., -20°C).[5][7]

    • Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.

    • Store the slides with mounted sections in a desiccated environment at -80°C.[7]

II. Radioligand Binding Assay (In Vitro Autoradiography)

This protocol is a generalized procedure and should be optimized for the specific radioligand and receptor system under investigation.

Materials:

  • Slides with brain sections

  • Incubation buffers

  • Radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]muscimol for GABA-A receptors)[1]

  • Unlabeled ligand for determining non-specific binding (e.g., atropine (B194438) for muscarinic receptors, GABA for GABA-A receptors)

  • Washing buffers

  • Distilled water

  • Autoradiography cassettes

  • Radioactive standards (e.g., ³H-microscales)

  • Phosphor imaging plates or autoradiography film

Procedure:

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a short period (e.g., 15-30 minutes) at room temperature to rehydrate the tissue and remove endogenous ligands.[5][7]

  • Incubation:

    • Incubate the sections with the radioligand in a suitable buffer. The concentration of the radioligand should be optimized based on its affinity for the receptor (typically around the Kd value).

    • For total binding , incubate sections with the radioligand alone.

    • For non-specific binding , incubate adjacent sections with the radioligand in the presence of a high concentration of a competing unlabeled ligand (e.g., 1 µM atropine for [³H]QNB).[5]

    • Incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]

  • Washing:

    • Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.[5][6]

    • Perform multiple short washes (e.g., 2-3 washes of 1-5 minutes each) to maximize the removal of non-specific binding.[7]

    • A final quick dip in ice-cold distilled water can help to remove buffer salts.[5]

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

III. Autoradiogram Generation and Data Acquisition
  • Exposure:

    • Arrange the dried slides in an X-ray cassette.

    • Include a set of calibrated radioactive standards alongside the tissue sections. These standards are crucial for the quantification of receptor density.

    • Place a phosphor imaging plate or a sheet of autoradiography film in close contact with the slides.

    • Expose in the dark at an appropriate temperature (e.g., room temperature or -80°C) for a period ranging from days to weeks, depending on the specific activity of the radioligand and the density of the receptors.

  • Image Acquisition:

    • If using a phosphor imaging plate, scan the plate using a phosphor imager to obtain a digital image.

    • If using film, develop the film using standard procedures and digitize the resulting autoradiogram using a high-resolution scanner or a specialized densitometry system.[8]

IV. Data Analysis
  • Image Analysis Software:

    • Use image analysis software (e.g., ImageJ, MCID) to analyze the digitized autoradiograms.

  • Standard Curve Generation:

    • Measure the optical density of the images of the radioactive standards.

    • Generate a standard curve by plotting the optical density values against the known radioactivity concentrations of the standards. This curve will be used to convert the optical density values from the tissue sections into units of radioactivity (e.g., nCi/mg).

  • Quantification of Receptor Density:

    • Define regions of interest (ROIs) in the brain sections corresponding to specific anatomical structures.

    • Measure the average optical density within each ROI for both total and non-specific binding sections.

    • Use the standard curve to convert the optical density values to radioactivity concentrations.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.[5]

    • The specific binding can then be converted to receptor density (Bmax) in fmol/mg tissue, provided the specific activity of the radioligand is known.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on [³H]QNB Binding to Muscarinic Receptors in Different Brain Regions of Aged Rats

Brain RegionControl (fmol/mg tissue ± SEM)This compound-Treated (fmol/mg tissue ± SEM)% Changep-value
Frontal Cortex250.5 ± 15.2310.8 ± 18.5+24.1%<0.05
Hippocampus350.1 ± 20.8425.6 ± 25.1+21.6%<0.05
Striatum480.3 ± 28.9550.7 ± 32.4+14.7%<0.01
Thalamus180.6 ± 10.5215.3 ± 12.8+19.2%<0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on [³H]Muscimol Binding to GABA-A Receptors in Different Brain Regions of Aged Rats

Brain RegionControl (fmol/mg tissue ± SEM)This compound-Treated (fmol/mg tissue ± SEM)% Changep-value
Cerebral Cortex180.2 ± 12.1220.9 ± 14.7+22.6%<0.05
Hippocampus210.5 ± 15.3260.1 ± 18.2+23.6%<0.05
Cerebellum320.8 ± 21.4380.4 ± 25.0+18.6%<0.01
Substantia Nigra150.3 ± 9.8185.7 ± 11.9+23.5%<0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow for Quantitative Autoradiography

G cluster_tissue Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging & Analysis A Animal Perfusion & Brain Extraction B Brain Freezing (-80°C) A->B C Cryosectioning (10-20 µm) B->C D Pre-incubation C->D E Incubation with Radioligand (Total & Non-specific) D->E F Washing E->F G Drying F->G H Exposure to Film/Phosphor Plate G->H I Image Acquisition H->I J Image Analysis & Quantification I->J

Caption: Workflow for quantitative receptor autoradiography.

Simplified Signaling Pathway for Muscarinic Acetylcholine Receptor (M1/M3/M5 - Gq coupled)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M_Receptor Muscarinic Receptor (M1/M3/M5) ACh->M_Receptor Gq Gq Protein M_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cell_Response Cellular Response Ca->Cell_Response PKC->Cell_Response

Caption: Gq-coupled muscarinic acetylcholine receptor signaling.

Simplified Signaling Pathway for GABA-A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GABA GABA GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A binds to Cl_Influx Cl⁻ Influx GABA_A->Cl_Influx opens Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor-mediated inhibitory neurotransmission.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vincamine (B1683053) is a naturally occurring alkaloid derived from the leaves of Vinca minor (lesser periwinkle). It is known for its pharmacological effects on cerebral circulation and has been used in the management of various cerebrovascular disorders. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing vincamine and for its determination in biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of vincamine due to its sensitivity, specificity, and reliability.[1] This application note describes a validated HPLC method for the determination of vincamine, suitable for both quality control and research applications.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify vincamine. The separation is achieved on a C8 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (sodium acetate). The analyte is detected by its absorbance at a specific wavelength, and the peak area is proportional to the concentration of vincamine in the sample.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.)[1]
Mobile Phase Acetonitrile (B52724) : 0.05 M Sodium Acetate (B1210297), pH 4.0 (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 50 µL[2]
Column Temperature Ambient
Detection Wavelength 270 nm[1]
Run Time Approximately 10 minutes

2. Preparation of Solutions

  • Mobile Phase: Prepare a 0.05 M sodium acetate solution and adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Vincamine reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 50 µg/mL.[1]

3. Sample Preparation

  • Pharmaceutical Formulations (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of vincamine, transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • Biological Samples (Plasma/Urine): Sample preparation for biological matrices may require a more extensive clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. A typical SPE procedure might involve conditioning a C18 cartridge, loading the sample, washing with a weak solvent to remove interferences, and finally eluting the analyte with a strong solvent like methanol. The eluate is then evaporated to dryness and reconstituted in the mobile phase.

4. Method Validation Parameters

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1] The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.03 µg/mL[1]
Limit of Quantification (LOQ) 0.08 µg/mL[1]
Accuracy (% Recovery) 97 - 103%[1]
Precision (% RSD) < 2%[1]
Specificity No interference from excipients or degradation products

5. System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Visualizations

HPLC_Workflow MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardSol Standard Solution Preparation StandardSol->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System Column C8 Column HPLC_System->Column Detector UV Detector (270 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of Vincamine.

The presented HPLC method is simple, rapid, accurate, and precise for the determination of vincamine in pharmaceutical formulations and can be adapted for the analysis of biological samples. The method is suitable for routine quality control analysis and research purposes. The validation data demonstrates that the method is reliable and meets the requirements of international guidelines for analytical method validation.

References

Application Notes and Protocols for Vinconate Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate (B1663189), a synthetic analog of vincamine, is a nootropic agent that has been investigated for its potential cognitive-enhancing and neuroprotective properties. In rodent models, this compound has been shown to modulate central neurotransmitter systems, including the dopaminergic and cholinergic pathways, suggesting its therapeutic potential for neurological disorders associated with cognitive deficits. These application notes provide a comprehensive overview of the use of this compound in behavioral studies in rodents, detailing its mechanism of action, administration protocols, and relevant behavioral assays.

Mechanism of Action

This compound's mechanism of action is believed to involve the modulation of several neurotransmitter systems. Studies have indicated that this compound enhances the endogenous release of dopamine (B1211576) in the striatum, likely through the stimulation of presynaptic muscarinic receptors.[1][2] This increase in dopamine levels may contribute to its nootropic effects. Furthermore, research suggests that this compound can enhance the release of acetylcholine (B1216132) by modulating presynaptic dopamine heteroreceptors in the striatum. The compound has also been shown to have beneficial effects on age-related changes in acetylcholine and GABA(A) receptor systems.[3] In models of cerebral ischemia, this compound has demonstrated neuroprotective effects by attenuating the release of excitatory amino acids, a mechanism also linked to the stimulation of presynaptic muscarinic acetylcholine receptors.

Data Presentation

Table 1: Summary of this compound Administration and Effects in Rodents

ParameterDetailsReference
Species Rat (Wistar, Sprague-Dawley)[2][3][4]
Dosage Range 5 - 200 mg/kg[3][4]
Routes of Administration Intraperitoneal (i.p.), Oral (p.o.)[3][4]
Reported Behavioral Effects Amelioration of spatial learning deficits[4]
Reported Biochemical Effects Increased extracellular dopamine in striatum, Enhanced acetylcholine release in striatum, Partial amelioration of age-related decreases in acetylcholine and GABA(A) receptor binding[2][3]
Vehicle Saline or other appropriate vehicle (not explicitly stated in all reviewed literature)General Practice

Experimental Protocols

Radial Arm Maze Task for Assessing Spatial Learning and Memory

This protocol is adapted from studies investigating the effects of this compound on spatial learning deficits.[4]

Objective: To evaluate the effect of this compound on spatial learning and memory in rats.

Materials:

  • 8-arm radial maze

  • Food rewards (e.g., sugar pellets)

  • This compound solution

  • Vehicle solution (e.g., sterile saline)

  • Syringes and needles for administration

  • Animal tracking software (optional, but recommended)

Procedure:

  • Habituation:

    • For 2-3 days prior to testing, habituate the rats to the radial arm maze for 10 minutes each day. Place food rewards in all arms to encourage exploration.

  • Pre-training:

    • Food deprive the rats to 85-90% of their free-feeding body weight to motivate them to search for the food reward.

    • For 2 days, place one food pellet at the end of each of the 8 arms. Allow the rat to freely explore the maze and consume all the pellets. The session ends when all pellets are eaten or after 10 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle to the respective groups of rats 30-60 minutes before the training session.

  • Training:

    • Bait 4 of the 8 arms with a food pellet. The baited arms should be consistent for each rat throughout the training period.

    • Place the rat in the center of the maze and allow it to explore the arms.

    • Record the following parameters:

      • Correct choices: Entry into a baited arm for the first time.

      • Working memory errors: Re-entry into an already visited baited arm.

      • Reference memory errors: Entry into an unbaited arm.

      • Total errors: Sum of working and reference memory errors.

    • The session ends when the rat has visited all 4 baited arms or after a predetermined time (e.g., 10 minutes).

  • Data Analysis:

    • Compare the number of correct choices and errors between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). An increase in correct choices and a decrease in errors in the this compound group would suggest an improvement in spatial learning and memory.

Passive Avoidance Test for Assessing Learning and Memory

While one study reported this compound as ineffective in their specific passive avoidance paradigm, this test is a common method for evaluating the effects of nootropic agents on memory.[5]

Objective: To assess the effect of this compound on long-term memory in rodents.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a door, with an electrifiable grid floor in the dark compartment)

  • This compound solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Acquisition Trial (Training):

    • Place the rodent in the light compartment of the apparatus.

    • After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

    • Rodents have a natural tendency to enter the dark compartment.

    • Once the rodent enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

    • Record the latency to enter the dark compartment.

    • Remove the animal and return it to its home cage.

  • Drug Administration:

    • Administer this compound or vehicle immediately after the acquisition trial or at a specified time before the retention test, depending on whether the study aims to investigate effects on memory consolidation or retrieval.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the rodent back into the light compartment.

    • Open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.

    • The trial is typically ended if the animal does not enter the dark compartment within a cut-off time (e.g., 300 seconds).

  • Data Analysis:

    • Compare the step-through latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Mandatory Visualizations

Vinconate_Signaling_Pathway This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptor This compound->Muscarinic_Receptor Stimulates Dopamine_Heteroreceptor Presynaptic Dopamine D2 Heteroreceptor This compound->Dopamine_Heteroreceptor Modulates Dopamine_Release Increased Dopamine Release Muscarinic_Receptor->Dopamine_Release Acetylcholine_Release Increased Acetylcholine Release Dopamine_Heteroreceptor->Acetylcholine_Release Cognitive_Enhancement Cognitive Enhancement Dopamine_Release->Cognitive_Enhancement Acetylcholine_Release->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound's nootropic effects.

Experimental_Workflow A Animal Habituation (2-3 days) B Drug Administration (this compound or Vehicle) A->B C Behavioral Assay (e.g., Radial Arm Maze) B->C D Data Collection C->D E Statistical Analysis D->E F Interpretation of Results E->F

Caption: General experimental workflow for a rodent behavioral study with this compound.

References

Application Notes and Protocols: Vinconate in Hippocampal Neuronal Damage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vinconate and the closely related compound Vinpocetine in preclinical studies of hippocampal neuronal damage, particularly in the context of ischemia-reperfusion injury. The protocols and data presented are compiled from various scientific studies to guide researchers in designing and executing their own investigations into the neuroprotective effects of these compounds.

Data Presentation

The following tables summarize the quantitative effects of this compound and Vinpocetine on various parameters of hippocampal neuronal damage based on available preclinical data.

Table 1: Neuroprotective Effects of this compound on Neuronal Survival

ParameterModel SystemTreatmentOutcomeReference
Neuronal Cell Loss in CA1 HippocampusRat; 4-vessel occlusion (10 min ischemia)This compound (25 and 50 mg/kg, i.p.) 10 min before and immediately after ischemiaSignificantly reduced neuronal cell loss.[1]
Neuronal Cell Loss in CA1 HippocampusRat; 4-vessel occlusion (15 min ischemia)This compound (50 mg/kg, i.p.) 10 min before and immediately after ischemiaSignificant protection observed at the higher dose.[1]
Neuronal Cell Loss in CA1 HippocampusRat; 4-vessel occlusion (10 min ischemia)This compound (50 and 200 mg/kg, i.p.) before ischemiaSignificantly suppressed neuronal cell loss.[2]

Table 2: Effect of this compound on Neurotransmitter Release

ParameterModel SystemTreatmentOutcomeReference
Ischemia-induced Glutamic Acid ReleaseRat; 4-vessel occlusionThis compound (50 and 200 mg/kg, i.p.) before ischemiaSignificantly attenuated the increased release.[2]
Ischemia-induced Aspartic Acid ReleaseRat; 4-vessel occlusionThis compound (50 and 200 mg/kg, i.p.) before ischemiaSignificantly attenuated the increased release.[2]
Ischemia-induced GABA, Taurine, and Glycine ReleaseRat; 4-vessel occlusionThis compound (50 and 200 mg/kg, i.p.) before ischemiaNo significant effect on the release of these amino acids.[2]

Table 3: Anti-Apoptotic and Anti-Inflammatory Effects of Vinpocetine

ParameterModel SystemTreatmentOutcomeReference
Infarct VolumeMouse; transient middle cerebral artery occlusion (tMCAO)Vinpocetine (10 mg/kg/d, i.p.) for 3 days post-ischemiaEffectively reduced infarct volume.[3]
Apoptosis of Peri-infarct NeuronsMouse; tMCAOVinpocetine (10 mg/kg/d, i.p.) for 3 days post-ischemiaEffectively inhibited apoptosis.[3]
Bcl-2 ExpressionMouse; tMCAOVinpocetine (10 mg/kg/d, i.p.) for 3 days post-ischemiaPromoted the expression of the anti-apoptotic protein Bcl-2.[3]
Bax ExpressionMouse; tMCAOVinpocetine (10 mg/kg/d, i.p.) for 3 days post-ischemiaInhibited the expression of the pro-apoptotic protein Bax.[3]
Cleaved Caspase-3 ExpressionMouse; tMCAOVinpocetine (10 mg/kg/d, i.p.) for 3 days post-ischemiaInhibited the expression of the executioner caspase, Cleaved Caspase-3.[3]
NLRP3 Inflammasome ExpressionMouse; tMCAOVinpocetine (10 mg/kg/d, i.p.) for 3 days post-ischemiaReduced the expression of the NLRP3 inflammasome.[3][4]
NF-κB Nuclear TranslocationRat; intraocular Aβ injectionVinpocetine (15 mg/kg, i.p.)Inhibited NF-κB nuclear translocation.[5]
Pro-inflammatory Cytokine Production (IL-1β, IL-18, TNF-α)Rat; intraocular Aβ injectionVinpocetine (15 mg/kg, i.p.)Reduced the expression and activation of these cytokines.[5]

Experimental Protocols

Four-Vessel Occlusion (4-VO) Rat Model of Forebrain Ischemia

This protocol describes a widely used method to induce global cerebral ischemia in rats, leading to significant hippocampal neuronal damage, particularly in the CA1 region.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, α-chloralose and urethane)

  • Surgical microscope

  • Electrocautery device

  • Microvascular clips

  • Surgical sutures (e.g., 2-0 silk)

  • Stereotaxic apparatus (optional, but recommended for precision)

Procedure:

Day 1: Vertebral Artery Cauterization

  • Anesthetize the rat and place it in a stereotaxic apparatus or in a supine position.

  • Make a midline skin incision on the neck to expose the trachea and thyroid.

  • Gently retract the subcutaneous connective tissue and muscles.

  • Isolate the bilateral common carotid arteries (CCAs) and loosely place silk sutures around them for later identification.

  • Retract the trachea and esophagus to expose the longus colli muscle.

  • Under surgical microscopy, identify and expose the vertebral arteries within the alar foramina of the first cervical vertebra.

  • Permanently occlude the vertebral arteries by electrocauterization.

  • Suture the incision and allow the animal to recover for 24 hours.

Day 2: Common Carotid Artery Occlusion

  • Re-anesthetize the rat.

  • Re-open the neck incision and locate the silk sutures around the CCAs.

  • Induce ischemia by clamping both CCAs with microvascular clips for a desired duration (e.g., 10 or 15 minutes).

  • After the ischemic period, remove the clips to allow reperfusion.

  • Suture the incision and monitor the animal during recovery.

Quantification of Hippocampal Neuronal Loss

This protocol outlines the histological method to assess the extent of neuronal damage in the hippocampus following an ischemic insult.

Materials:

  • Rat brains from the 4-VO experiment

  • Formalin or paraformaldehyde for fixation

  • Paraffin (B1166041) or cryostat for sectioning

  • Microtome or cryostat

  • Staining reagents (e.g., Cresyl violet, Hematoxylin and Eosin)

  • Microscope with a camera

  • Image analysis software

Procedure:

  • At a predetermined time point post-ischemia (e.g., 3, 5, or 7 days), euthanize the rats and perfuse transcardially with saline followed by a fixative (e.g., 10% formalin).

  • Carefully dissect the brain and post-fix in the same fixative.

  • Process the brain for paraffin or frozen sectioning.

  • Cut coronal sections (e.g., 5-10 µm thick) through the dorsal hippocampus.

  • Stain the sections with a neuronal marker such as Cresyl violet.

  • Under a light microscope, identify the CA1 sector of the hippocampus.

  • Count the number of viable neurons in a defined area of the CA1 region. Viable neurons are typically characterized by a distinct nucleus and cytoplasm, while damaged neurons may appear shrunken, dark, and pyknotic.

  • Perform the cell counts in multiple sections per animal and average the results.

  • Compare the neuronal counts between the vehicle-treated and this compound-treated groups to determine the extent of neuroprotection. An unbiased stereological method, such as the optical fractionator, is recommended for accurate quantification.

In Vivo Microdialysis for Measurement of Extracellular Amino Acids

This protocol describes the technique for monitoring the levels of excitatory amino acids in the hippocampus of awake, freely moving rats.

Materials:

  • Rats with surgically implanted microdialysis guide cannulae

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

  • Reagents for derivatization of amino acids (e.g., o-phthalaldehyde)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the CA1 region of the hippocampus.

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the hippocampus.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of amino acid levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

    • Induce ischemia (if applicable to the experimental design) and continue collecting samples.

    • Administer this compound (or vehicle) and continue sample collection to assess its effect on amino acid release.

  • Sample Analysis:

    • Derivatize the amino acids in the dialysate samples to make them fluorescent.

    • Analyze the samples using an HPLC system with a fluorescence detector to separate and quantify glutamate (B1630785) and aspartate.

    • Express the results as a percentage of the baseline levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Vinconate_Neuroprotection_Workflow cluster_protocol Experimental Protocol start Induce Hippocampal Neuronal Damage (e.g., 4-Vessel Occlusion in Rats) treatment Administer this compound (e.g., 25-200 mg/kg, i.p.) start->treatment Randomized Groups control Administer Vehicle start->control Randomized Groups assessment Assess Neuroprotection treatment->assessment control->assessment histology Histological Analysis (Neuronal Survival) assessment->histology Endpoints biochemistry Biochemical Analysis (Neurotransmitter Levels) assessment->biochemistry Endpoints Vinconate_Mechanism_of_Action This compound This compound mAChR Presynaptic Muscarinic Acetylcholine Receptor (M2) This compound->mAChR Activates Gi_Go Gαi/o Protein mAChR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion ↓ Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Glutamate_release ↓ Glutamate/Aspartate Release Vesicle_fusion->Glutamate_release Neuroprotection Neuroprotection Glutamate_release->Neuroprotection Leads to Vinpocetine_Anti_Inflammatory_Pathway Vinpocetine Vinpocetine IKK IKK Vinpocetine->IKK Inhibits NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB (Inhibited by Vinpocetine) NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NLRP3_gene NLRP3 Gene Transcription Nucleus->NLRP3_gene Activates NLRP3 NLRP3 Inflammasome Assembly NLRP3_gene->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation

References

Application Notes and Protocols for Vinpocetine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[1] It has been used for decades in several countries for the treatment of cerebrovascular disorders, such as stroke and dementia.[1][2] Its multifaceted mechanism of action, which includes improving cerebral blood flow, anti-inflammatory effects, and neuroprotection, makes it a compound of continuing interest for various neurological and cognitive conditions.[3][4][5]

These application notes provide a comprehensive framework for designing and conducting clinical trials for Vinpocetine. They are intended for researchers, scientists, and drug development professionals, offering detailed protocols for key experiments, structured data presentation, and visualization of relevant biological pathways and experimental workflows.

Mechanism of Action

Vinpocetine's therapeutic potential stems from its ability to modulate multiple molecular targets:

  • Phosphodiesterase 1 (PDE1) Inhibition : Vinpocetine is a selective inhibitor of the Ca2+/calmodulin-dependent cGMP-PDE1 enzyme.[3] This inhibition leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation, particularly in cerebral blood vessels, and thus an increase in cerebral blood flow and oxygen utilization.[4][5]

  • Anti-inflammatory Activity : Vinpocetine exerts potent anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[1][6] This prevents the translocation of NF-κB to the nucleus and suppresses the expression of pro-inflammatory molecules.[1]

  • Neuroprotection : The neuroprotective effects of Vinpocetine are attributed to its ability to block voltage-dependent neuronal sodium (Na+) channels, which reduces neuronal excitability and protects against excitotoxicity.[3][4] It also possesses antioxidant properties, scavenging free radicals and reducing oxidative stress.[4][7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Vinpocetine.

PDE1_Inhibition_Pathway cluster_conversion Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 inhibits cGMP cGMP PDE1->cGMP hydrolyzes GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Cerebral Vasodilation & Increased Blood Flow PKG->Vasodilation leads to

Vinpocetine's PDE1 Inhibition Pathway

NFkB_Inhibition_Pathway cluster_NFkB cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates IkB IκB IKK->IkB phosphorylates Vinpocetine Vinpocetine Vinpocetine->IKK inhibits NFkB NF-κB IkB_p p-IκB (phosphorylated) NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene induces Nucleus Nucleus Clinical_Trial_Workflow Preclinical Preclinical Research (In vitro & In vivo models) IND IND Application Preclinical->IND Phase1 Phase I Trial (Safety, PK, MTD) IND->Phase1 Phase2 Phase II Trial (Efficacy, Dosing) Phase1->Phase2 Go/No-Go Phase3 Phase III Trial (Confirmatory Efficacy & Safety) Phase2->Phase3 Go/No-Go NDA NDA Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Phase4 Phase IV (Post-market Surveillance) Approval->Phase4

References

Analytical Standards for Vinconate Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinconate (B1663189), a synthetic analog of vincamine, is recognized for its nootropic properties. Preliminary research suggests its potential in enhancing cognitive function, attributed to its influence on neurotransmitter systems.[1] Specifically, studies indicate that this compound promotes the release of dopamine (B1211576) in the striatum, a key brain region for motor control and reward-motivated behavior. This action is likely mediated through the stimulation of presynaptic muscarinic receptors.[1][2]

These application notes provide a comprehensive overview of the analytical standards and protocols essential for the robust investigation of this compound. The following sections detail the chemical and physical properties of this compound, analytical methodologies for its quantification, and protocols for assessing its biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and formulation.

PropertyValueReference
IUPAC Name methyl (3aS)-3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de][1][3]naphthyridine-6-carboxylateWikipedia
CAS Number 70704-03-9Wikipedia
Molecular Formula C₁₈H₂₀N₂O₂Wikipedia
Molar Mass 296.37 g/mol Wikipedia
Appearance White to off-white crystalline powder(Assumed based on related compounds)
Melting Point 120-121 °CDrugFuture
Solubility Soluble in methanol, ethanol, and acetonitrile (B52724). Limited solubility in water.(Inferred from analytical methods for related compounds)

Analytical Methodologies

Accurate quantification of this compound in various matrices is critical for pharmacokinetic, pharmacodynamic, and quality control studies. The following are recommended analytical techniques with example protocols based on methods for structurally related vinca (B1221190) alkaloids.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used method for the quantification of small molecules like this compound.

Protocol: Quantification of a Vincamine Analog in a Pharmaceutical Formulation

This protocol is adapted from a validated method for a related compound and serves as a template.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 7.3) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A common starting ratio is 45:55 (v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 40 °C.[4]

    • Detection Wavelength: 225 nm.[4]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Crush tablets or dissolve the formulation to a known concentration in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters (Example Data):

ParameterSpecificationExample Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Test Sample Sample->HPLC Solvents Mobile Phase Solvents->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data CalCurve Calibration Curve Data->CalCurve Quantify Quantify this compound Data->Quantify CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma, LC-MS/MS offers superior sensitivity and selectivity.

Protocol: Quantification of a Vincamine Analog in Rat Plasma

This protocol is based on a method for a similar compound and should be optimized for this compound.[5][6][7][8][9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. For a compound with a similar mass, transitions might be m/z 297.2 → [fragment ion 1] and m/z 297.2 → [fragment ion 2].

  • Method Validation Parameters (Example Data):

ParameterSpecificationExample Result
Linearity (R²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (except LLOQ)3.1% to 9.8%
Matrix Effect Within acceptable limits95-105%
Recovery Consistent and reproducible> 85%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

The following are predicted chemical shifts based on the structure of this compound and data from similar vinca alkaloids. Actual spectra should be acquired for confirmation.

Proton (¹H)Predicted Chemical Shift (ppm)Carbon (¹³C)Predicted Chemical Shift (ppm)
Aromatic-H7.0 - 7.5Aromatic-C110 - 140
O-CH₃~3.8C=O~170
N-CH₂-2.5 - 3.5O-CH₃~52
-CH₂-1.5 - 2.5N-CH₂-40 - 60
-CH₃ (ethyl)~1.2 (triplet)-CH₂-20 - 40
-CH₂- (ethyl)~2.7 (quartet)-CH₃ (ethyl)~12
-CH₂- (ethyl)~28
Mass Spectrometry (MS)

Mass spectrometry is used for molecular weight determination and structural analysis through fragmentation patterns.

Expected Fragmentation Pattern (ESI+):

The protonated molecule [M+H]⁺ is expected at m/z 297.2. The fragmentation pattern would likely involve losses of the ester group and cleavages within the ring system, characteristic of vinca alkaloids.[10]

Biological Activity Protocols

The nootropic effects of this compound can be assessed using established behavioral models in rodents.

Morris Water Maze Test

This test evaluates spatial learning and memory.[11][12][13][14][15]

  • Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water. A hidden platform is submerged below the water surface in one quadrant.

  • Procedure:

    • Acquisition Phase (4 days): Animals are given four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Day 5): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: A significant decrease in escape latency across acquisition days and a preference for the target quadrant in the probe trial indicate learning and memory.

Morris Water Maze Experimental Workflow

MWM_Workflow Start Start: Rodent in Pool Acquisition Acquisition Trials (Days 1-4) Find Hidden Platform Start->Acquisition Probe Probe Trial (Day 5) Platform Removed Acquisition->Probe After 4 Days Data_Acq Record Escape Latency Acquisition->Data_Acq Data_Probe Record Time in Target Quadrant Probe->Data_Probe Data_Acq->Acquisition 4 Trials/Day Analysis Analyze Learning and Memory Data_Acq->Analysis Data_Probe->Analysis

Caption: Workflow for the Morris Water Maze test.

Passive Avoidance Test

This test assesses fear-motivated learning and memory.[3][16][17][18][19]

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Retention Trial (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded.

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates memory of the aversive stimulus.

Signaling Pathway

This compound is proposed to enhance dopamine release via presynaptic muscarinic receptors.

Conclusion

The analytical methods and biological protocols outlined in these application notes provide a robust framework for the comprehensive investigation of this compound. Adherence to these standards will ensure the generation of high-quality, reproducible data, which is crucial for advancing our understanding of this promising nootropic agent and its potential therapeutic applications. Further research is warranted to fully elucidate the detailed fragmentation patterns, NMR spectral assignments, and the complete signaling cascade of this compound.

References

Application Notes and Protocols for In Vivo Delivery of Vinconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of Vinconate, a synthetic vincamine (B1683053) analog with nootropic and neuroprotective properties. The protocols outlined below are based on findings from preclinical research and are intended to assist in the design and execution of in vivo experiments in rodent models.

Overview of this compound

This compound is an indolonaphthyridine derivative that has been shown to enhance the endogenous release of dopamine (B1211576) in the striatum.[1] This effect is believed to be mediated through the stimulation of presynaptic muscarinic acetylcholine (B1216132) receptors.[1] Additionally, studies have demonstrated its neuroprotective effects in models of cerebral ischemia, where it attenuates the release of excitatory amino acids.

Quantitative Data Summary

The following tables summarize the reported in vivo administration parameters for this compound in rats from various studies. These data can serve as a starting point for dose-selection and experimental design.

Table 1: this compound Dosage and Administration for Dopamine Release Studies

ParameterValueSpeciesSource
Route of Administration Intraperitoneal (i.p.)Rat[1]
Dosage Range 10 - 100 mg/kgRat[1]
Frequency Single administrationRat[1]
Observed Effect Increased extracellular dopamine and its metabolites in the striatum.Rat[1]

Table 2: this compound Dosage and Administration for Neuroprotection Studies

ParameterValueSpeciesSource
Route of Administration Intraperitoneal (i.p.)Rat
Dosage Range 25 - 200 mg/kgRat
Frequency Pre-treatment before ischemic eventRat
Observed Effect Attenuation of ischemia-induced release of excitatory amino acids.Rat

Table 3: this compound Dosage and Administration for Chronic Studies

ParameterValueSpeciesSource
Route of Administration Intraperitoneal (i.p.)Rat
Dosage 10 and 30 mg/kgRat
Frequency Once daily for 4 weeksRat
Observed Effect Amelioration of age-related changes in neurotransmitter receptor systems.Rat

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound hydrochloride

  • Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • (Optional) Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile vials

  • Vortex mixer

  • pH meter and solutions for adjustment (e.g., sterile HCl or NaOH)

  • Sterile filters (0.22 µm)

Protocol:

  • Solubilization: While the exact vehicle used in published studies is not consistently reported, a common approach for vinca (B1221190) alkaloids and similar compounds is to use an aqueous vehicle. This compound, as a hydrochloride salt, is expected to have some aqueous solubility.

    • Primary Method (Aqueous Vehicle): Weigh the desired amount of this compound hydrochloride and dissolve it in a minimal amount of sterile isotonic saline or PBS. Vortex thoroughly to ensure complete dissolution. The pKa of the related compound vincamine is 6.17, suggesting that a slightly acidic pH may enhance solubility. If necessary, adjust the pH of the vehicle to a physiologically acceptable range (pH 6.5-7.5) using sterile HCl or NaOH.

    • Alternative Method (Co-solvent): For higher concentrations or if solubility in a purely aqueous vehicle is limited, a co-solvent system can be employed. First, dissolve this compound in a small volume of DMSO (e.g., 5-10% of the final volume). Then, slowly add sterile saline or PBS to the desired final volume while vortexing to prevent precipitation. Note: The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid potential toxicity. A vehicle-only control group should be included in the experiment.

  • Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility before injection.

  • Storage: Prepared solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C and protect from light. Ascertain the stability of the compound in the chosen vehicle under the intended storage conditions.

Intraperitoneal (i.p.) Injection in Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge for rats)

  • Appropriate animal restraint device or manual restraint by a trained handler

  • 70% ethanol (B145695) for disinfecting the injection site

Protocol:

  • Animal Handling: Accustom the animals to handling prior to the experiment to minimize stress.

  • Restraint: Restrain the rat securely. For a right-handed injection, hold the rat in the left hand with its head pointing downwards. This position allows the abdominal organs to fall away from the injection site.

  • Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Inject the this compound solution slowly and steadily. The maximum recommended injection volume for rats is 10 mL/kg.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.

Vinconate_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound mAChR Presynaptic Muscarinic Receptor (e.g., M2/M4, M5) This compound->mAChR stimulates G_protein G-protein (Gi/o or Gq) mAChR->G_protein activates Effector Downstream Effectors G_protein->Effector modulates Vesicle Dopamine Vesicle Effector->Vesicle promotes fusion Dopamine Vesicle->Dopamine releases Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Cellular_response Nootropic & Neuroprotective Effects Dopamine_receptor->Cellular_response

Caption: Proposed signaling pathway of this compound.

Vinconate_Experimental_Workflow start Start: Experimental Design prep This compound Solution Preparation start->prep animal_prep Animal Acclimation & Baseline Measurements start->animal_prep injection Intraperitoneal (i.p.) Injection of this compound prep->injection animal_prep->injection behavioral Behavioral Testing (e.g., cognitive tasks) injection->behavioral neurochemical Neurochemical Analysis (e.g., microdialysis for dopamine) injection->neurochemical histological Histological Analysis (e.g., neuronal viability) injection->histological data_analysis Data Analysis & Interpretation behavioral->data_analysis neurochemical->data_analysis histological->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

Optimizing Vinconate Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Vinconate in in vivo studies. Due to the limited availability of direct dosage optimization studies for this compound, this guide synthesizes information from related vincamine (B1683053) analogs, principles of nootropic research, and the known pharmacology of dopamine (B1211576) and muscarinic receptor modulators. The following information is intended to aid in the design of initial dose-finding experiments and to provide a framework for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?

A1: Currently, there are no established MTD (Maximum Tolerated Dose) or standard effective doses for this compound in the public domain. As this compound is a synthetic analog of vincamine, initial dosage can be cautiously extrapolated from studies on vincamine and other nootropics. A conservative approach is recommended. Start with a low dose range, for example, 1-5 mg/kg, and perform a dose-escalation study to determine both the MTD and the optimal effective dose for the desired cognitive outcome.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is understood to be a nootropic agent that enhances the endogenous release of dopamine in the striatum. This action is likely mediated through the stimulation of presynaptic muscarinic receptors. Therefore, its effects are primarily linked to the modulation of dopaminergic and cholinergic pathways.

Q3: How should this compound be formulated for in vivo administration?

A3: The solubility and stability of this compound in common vehicles should be determined empirically. For many vinca (B1221190) alkaloids, formulation in aqueous solutions for injection requires careful consideration of pH and potential for degradation. Consider using a vehicle such as saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to establish the stability of the formulation under the experimental conditions. Stability tests on related vinca alkaloids have shown they are stable in common infusion fluids like 5% dextrose and 0.9% sodium chloride for several weeks at 4°C and 25°C.[1][2]

Q4: What are the expected pharmacokinetic properties of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Insufficient Dosage: The administered dose may be below the therapeutic window. - Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. - Formulation Issues: The compound may have precipitated out of solution or degraded.- Perform a dose-escalation study to test higher concentrations. - Conduct pharmacokinetic studies to assess bioavailability and clearance rates. - Verify the stability and solubility of your this compound formulation. Consider alternative vehicles or routes of administration.
Unexpected Toxicity or Adverse Events (e.g., hyperactivity, stereotypy, seizures) - Dose Too High: The observed effects could be due to excessive dopaminergic or muscarinic stimulation. - Off-Target Effects: The compound may be interacting with other receptors.- Reduce the dose immediately. - Carefully observe and document all adverse events. - Consider co-administration with antagonists for dopamine or muscarinic receptors to probe the mechanism of toxicity.
High Variability in Results - Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution. - Biological Variability: Differences in metabolism or receptor sensitivity between individual animals. - Environmental Factors: Stress or other environmental variables can influence cognitive performance.- Ensure accurate and consistent preparation and administration of this compound. - Increase the number of animals per group to improve statistical power. - Standardize all experimental conditions, including housing, handling, and testing procedures.
Compound Instability in Solution - pH Sensitivity: The compound may degrade at the pH of the vehicle. - Light Sensitivity: The compound may be susceptible to photodegradation. - Oxidation: The compound may be prone to oxidation.- Test the stability of the compound in different vehicles and at various pH levels. - Prepare fresh solutions for each experiment and protect them from light. - Consider the use of antioxidants in the formulation if oxidation is suspected.

Data Presentation

Table 1: Pharmacokinetic Parameters of Vincamine in Rats
ParameterValueSpeciesRoute of AdministrationReference
EliminationRapidRati.v., i.p., p.o.[3][4]
Excretion (72h)~62% (urine and feces)Rati.v., i.p., p.o.[4]
Unchanged in Excreta4-6%Rati.v., i.p., p.o.[4]

Note: This data is for the related compound vincamine and should be used as a preliminary guide for this compound studies.

Experimental Protocols

Protocol 1: Dose-Escalation Study for Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 per group).

  • Formulation: Prepare this compound in a suitable vehicle. Ensure complete dissolution and stability.

  • Administration: Administer a single dose of this compound or vehicle via the intended route (e.g., intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and presence of convulsions) at regular intervals (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, and 48 hours) post-dosing.

  • Data Collection: Record body weight, food and water intake, and any observed adverse effects.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Group Allocation: Assign animals to different time-point groups for blood collection (n=3 per time point).

  • Formulation and Administration: Prepare and administer a single, non-toxic dose of this compound (determined from the MTD study).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal endpoint) at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).

Mandatory Visualization

Vinconate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor stimulates Dopamine_Vesicle Dopamine Vesicle Muscarinic_Receptor->Dopamine_Vesicle triggers release Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released releases Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor binds to Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect leads to

Caption: Proposed signaling pathway of this compound.

InVivo_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation A Literature Review & Hypothesis Formulation B Animal Model Selection A->B C Protocol Design (Dose, Route, Schedule) B->C D IACUC Protocol Approval C->D E Animal Acclimatization D->E F This compound Formulation & QC E->F G Dosing & Observation F->G H Data & Sample Collection G->H I Sample Analysis (e.g., Bioanalysis) H->I J Statistical Analysis I->J K Interpretation of Results J->K L Conclusion & Reporting K->L

Caption: General workflow for an in vivo study.

References

Technical Support Center: Improving Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a compound named "Vinconate" is not described in the accessible chemical literature. Therefore, this technical support center uses the Suzuki-Miyaura cross-coupling reaction as a representative and widely applicable model for troubleshooting and optimizing a complex organic synthesis. The principles and methodologies discussed here are broadly applicable to many cross-coupling reactions used in research and drug development.

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of complex organic syntheses, using the Suzuki-Miyaura cross-coupling as a practical example.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components to check when a Suzuki-Miyaura reaction fails or gives a low yield?

When troubleshooting a low-yielding Suzuki-Miyaura reaction, the primary components to verify are the palladium catalyst, the base, the solvent, and the boronic acid derivative. The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen and can easily be deactivated.[1] The quality and stability of the boronic acid are also crucial, as it can degrade over time.[1]

Q2: How does the choice of halide in the electrophile affect the reaction?

The reactivity of the aryl or vinyl halide significantly impacts the reaction's success. The general order of reactivity is I > OTf > Br >> Cl.[2][3] While aryl iodides and bromides are highly reactive, aryl chlorides are less so and often require more specialized conditions, such as the use of bulky, electron-rich phosphine (B1218219) ligands and stronger bases to achieve good yields.[4][5]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?

The base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step, and it aids in the regeneration of the active Pd(0) catalyst.[3][6] The choice of base depends on the specific substrates. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][6] For base-sensitive substrates, milder bases like potassium fluoride (B91410) (KF) can be used.[7]

Q4: I'm observing significant side products. What are the most common ones and how can they be minimized?

Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[1][4][8] Homocoupling is often caused by the presence of oxygen, which can be minimized by thoroughly degassing the reaction mixture.[1][4] Dehalogenation can occur if there is a hydride source in the reaction; changing the solvent or base can sometimes mitigate this.[1] Protodeboronation is the cleavage of the C-B bond and can be addressed by using more stable boronic esters (e.g., pinacol (B44631) esters).[1]

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Strategy
Catalyst Inactivity/Decomposition Ensure a strictly inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.[1] Use fresh, high-quality catalyst. Consider using a more robust pre-catalyst.
Poor Reagent Quality Use fresh or properly stored boronic acid/ester; they can degrade with exposure to air and moisture.[1] Ensure the base is dry and finely powdered.[1] Use anhydrous, peroxide-free solvents.[1]
Sub-optimal Reaction Conditions Screen different solvents, bases, and ligands. Temperature can also be a critical parameter to optimize.[6][9]
Poorly Reactive Substrates For unreactive aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and stronger bases like K₃PO₄.[5][6] Higher temperatures may also be required.[6]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Strategy
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[1][4]Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base).[1][4]Switch to a different solvent or base that is less likely to act as a hydride donor.
Protodeboronation Instability of the boronic acid.Use a more stable boronic ester derivative, such as a pinacol ester.[1]

Quantitative Data on Reaction Optimization

Optimizing a Suzuki-Miyaura coupling often involves screening various components. The following tables provide examples of how different parameters can affect the reaction yield.

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O801295
2K₂CO₃Dioxane/H₂O801288
3Na₂CO₃Dioxane/H₂O801285
4Cs₂CO₃Dioxane/H₂O801292
5Et₃NDioxane/H₂O8012<10

Data is illustrative and based on general trends reported in the literature.

Table 2: Effect of Ligand and Catalyst on the Coupling of an Aryl Chloride

EntryCatalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Toluene10025
2Pd(OAc)₂SPhosK₃PO₄Toluene10091
3Pd₂(dba)₃XPhosK₃PO₄Toluene10094
4PdCl₂(dppf)-K₃PO₄Toluene10065

Data is illustrative and based on general trends reported in the literature for challenging substrates.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

Note: This is a generalized procedure and requires optimization for specific substrates.

1. Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[6][8]

2. Inert Atmosphere:

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6][8]

3. Solvent Addition:

  • Add the degassed solvent(s) via syringe. Common solvent systems include dioxane/water, THF/water, or toluene.[4][8]

4. Catalyst Addition:

  • Add the palladium catalyst and, if necessary, the ligand. For air-sensitive components, this should be done in a glovebox or under a positive flow of inert gas.

5. Reaction:

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[8]

6. Workup:

  • After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

7. Purification:

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1][6]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-Ar']L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add solid reagents (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Establish inert atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert solvent 3. Add degassed solvent(s) inert->solvent catalyst 4. Add Pd catalyst/ligand solvent->catalyst reaction 5. Heat and stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Quench and extract reaction->workup purify 7. Purify product (e.g., Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Guide start Low Yield in Reaction? check_reagents Are reagents and solvents pure and fresh? start->check_reagents check_atmosphere Is the inert atmosphere adequate? check_reagents->check_atmosphere Yes improve_reagents Action: Use fresh reagents, dry/degas solvents. check_reagents->improve_reagents No check_conditions Are reaction conditions (base, ligand, temp) optimized? check_atmosphere->check_conditions Yes improve_atmosphere Action: Improve degassing, ensure positive pressure. check_atmosphere->improve_atmosphere No optimize Action: Screen different conditions. check_conditions->optimize No success Yield Improved check_conditions->success Yes improve_reagents->start Re-run improve_atmosphere->start Re-run optimize->start Re-run

Caption: A troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Brain Microdialysis of Compound X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with brain microdialysis of poorly soluble and potentially unstable compounds, exemplified here as "Compound X."

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the brain microdialysis of challenging compounds like Compound X.

Q1: I am observing very low or no recovery of Compound X in my microdialysate. What are the potential causes and solutions?

A1: Low or no recovery is a frequent challenge, often stemming from multiple factors related to the compound's properties and the experimental setup.

  • Poor Solubility: Compound X's low aqueous solubility can lead to its precipitation in the perfusion fluid or adherence to the microdialysis probe and tubing.

    • Troubleshooting:

      • Modify Perfusion Fluid: Incorporate solubilizing agents. See Table 1 for starting concentrations. Always perform in vitro recovery experiments to confirm these agents do not damage the probe membrane.

      • pH Adjustment: Assess the pH-solubility profile of Compound X. Adjusting the perfusion fluid pH might enhance its solubility.

      • Flow Rate Optimization: A lower flow rate (e.g., 0.5-1.0 µL/min) increases the transit time of the perfusion fluid in the probe, potentially improving recovery. However, this may not be suitable for all temporal resolution needs.

  • Non-Specific Binding: The compound may adsorb to the probe membrane, tubing (PEEK, FEP, etc.), or collection vials.

    • Troubleshooting:

      • Tubing Material: Use low-binding materials like FEP or PEEK.

      • Coating/Silanization: Silanizing glassware and using protein-coated collection tubes can reduce binding.

      • Include Additives: Adding a small percentage of a competing agent to the perfusate can sometimes block non-specific binding sites.

  • Compound Instability: Compound X may be degrading at physiological temperature or due to enzymatic activity in the extracellular fluid.

    • Troubleshooting:

      • Temperature Control: Collect samples on a cooled fraction collector.

      • Include Stabilizers: If the degradation pathway is known (e.g., oxidation), include antioxidants in the perfusate and collection tubes. For enzymatic degradation, consider co-infusing an appropriate inhibitor (use with caution as it may alter the neurochemical environment).

Q2: My baseline levels of Compound X are highly variable and unstable. How can I achieve a stable baseline?

A2: A stable baseline is critical for accurately quantifying changes in response to stimuli.

  • Insufficient Equilibration Time: The probe and surrounding tissue require time to equilibrate after probe insertion.

    • Troubleshooting: Allow for a longer equilibration period, typically 90-120 minutes, after probe insertion before starting baseline collection. Monitor the analyte concentration in consecutive fractions; a stable baseline is achieved when the concentration varies by less than 15-20% over 3-4 consecutive samples.

  • Inconsistent Flow Rate: Fluctuations from the microinfusion pump can cause variability.

    • Troubleshooting: Ensure the pump is properly maintained and calibrated. Use high-quality, gas-tight syringes. Check the entire fluidic path for leaks or blockages.

  • Tissue Response to Probe: The initial tissue trauma from probe insertion can cause transient changes in the blood-brain barrier and extracellular environment.

    • Troubleshooting: A sufficient equilibration period is the primary solution. Using probes with a smaller diameter can also minimize tissue damage.

Q3: How do I properly determine the in vivo recovery of Compound X?

A3: Accurate determination of in vivo recovery is essential for estimating the absolute concentration of the analyte in the brain's extracellular fluid.

  • Methodology: The method of retrodialysis is commonly employed. This involves perfusing a known concentration of Compound X (Cperf) through the microdialysis probe and measuring its concentration in the collected dialysate (Cdial). The loss of the compound from the perfusate reflects the probe's recovery.

    • Calculation: Recovery (%) = [(Cperf - Cdial) / Cperf] * 100

  • Considerations:

    • Perform this calibration at the end of the experiment to ensure the recovery value reflects the state of the probe after being implanted.

    • Ensure the concentration used for retrodialysis is within the linear range of the analytical assay.

Data & Protocols

Quantitative Data Summary

Table 1: Suggested Starting Concentrations for Perfusion Fluid Modifiers

Modifier Starting Concentration Application Notes
Cyclodextrin (e.g., HP-β-CD) 1-5% (w/v) Effective for encapsulating hydrophobic molecules.
Acetonitrile (ACN) 1-10% (v/v) Organic modifier; test for membrane compatibility.
Ethanol (EtOH) 1-5% (v/v) Common organic solvent; check for neurochemical effects.
Bovine Serum Albumin (BSA) 0.1-0.5% (w/v) Reduces non-specific binding to tubing and probe.

| Tween 80 | 0.01-0.1% (v/v) | Non-ionic surfactant; can aid in solubilization. |

Note: All modifiers must be tested for their effect on the analytical method and for potential physiological effects in the target brain region.

Experimental Protocols

Protocol 1: In Vitro Probe Recovery and Calibration

  • Preparation: Prepare a standard solution of Compound X in a buffer mimicking artificial cerebrospinal fluid (aCSF) at a known concentration (Cin).

  • Setup: Place the microdialysis probe in a beaker containing the standard solution, ensuring the membrane is fully submerged. Maintain constant temperature (37°C) and gentle stirring.

  • Perfusion: Perfuse the probe with blank aCSF at the intended experimental flow rate (e.g., 1.0 µL/min).

  • Collection: Collect 4-6 fractions of the dialysate (e.g., 20 µL each).

  • Analysis: Analyze the concentration of Compound X in the dialysate fractions (Cout) using a validated analytical method (e.g., LC-MS/MS).

  • Calculation (Delivery): In Vitro Recovery (%) = (Cout / Cin) * 100

Visualizations

Logical & Experimental Workflows

cluster_prep Phase 1: Pre-Experiment Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Sample Analysis & Data Interpretation P1 Formulate Perfusion Fluid (aCSF + Modifiers) P3 Test Probe In Vitro (Recovery & Stability) P1->P3 P2 Prepare Compound X Standards & QC Samples P2->P3 E2 Insert Microdialysis Probe P3->E2 Proceed if recovery is acceptable E1 Surgical Implantation of Guide Cannula E1->E2 E3 Equilibration Period (90-120 min) E2->E3 E4 Baseline Sample Collection E3->E4 E5 Administer Stimulus (e.g., Systemic Drug Dose) E4->E5 E6 Post-Stimulus Sample Collection E5->E6 E7 In Vivo Recovery Calibration (Retrodialysis) E6->E7 A1 LC-MS/MS Analysis of Dialysate Samples E7->A1 Submit all samples for analysis A2 Quantify Compound X Concentration A1->A2 A3 Correct for In Vivo Recovery A2->A3 A4 Statistical Analysis & Interpretation A3->A4

Caption: Workflow for a typical brain microdialysis experiment.

Start Low / No Recovery Observed Cause1 Poor Solubility? Start->Cause1 Cause2 Non-Specific Binding? Cause1->Cause2 No Sol1 Add Solubilizers (e.g., Cyclodextrin) Cause1->Sol1 Yes Sol2 Adjust Perfusate pH Cause1->Sol2 Yes Sol3 Optimize Flow Rate Cause1->Sol3 Yes Cause3 Compound Instability? Cause2->Cause3 No Bind1 Use Low-Binding Tubing (PEEK, FEP) Cause2->Bind1 Yes Bind2 Silanize Glassware Cause2->Bind2 Yes Bind3 Add BSA to Perfusate Cause2->Bind3 Yes Stab1 Use Cooled Fraction Collector Cause3->Stab1 Yes Stab2 Add Stabilizers/ Antioxidants Cause3->Stab2 Yes End Re-evaluate In Vitro & In Vivo Recovery Sol1->End Sol2->End Sol3->End Bind1->End Bind2->End Bind3->End Stab1->End Stab2->End

Caption: Troubleshooting logic for low analyte recovery.

Vinconate Receptor Binding Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Vinconate receptor binding assays. The information is designed to help you refine your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likely receptor target for this compound?

A: this compound is a synthetic analog of vincamine.[1] Research suggests that it may enhance the release of dopamine (B1211576) in the striatum through the stimulation of presynaptic muscarinic receptors.[1] Therefore, muscarinic acetylcholine (B1216132) receptors (mAChRs) are the most probable targets for this compound binding assays.

Q2: Which radioligand is suitable for a this compound binding assay?

A: Given that this compound's likely targets are muscarinic receptors, a common approach is to use a well-characterized muscarinic receptor radioligand in a competitive binding assay. A suitable choice would be a radiolabeled antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

Q3: What are the key parameters to optimize in a this compound receptor binding assay?

A: Optimization is crucial for a successful binding assay.[2] Key parameters to consider include:

  • Receptor Source and Concentration: The choice of tissue (e.g., rat striatum) or cells expressing the target receptor is critical. The protein concentration should be optimized to ensure that the specific binding is a small fraction of the total radioligand added.[3]

  • Radioligand Concentration: For competitive binding assays, the radioligand concentration should ideally be at or below its Kd value to ensure sensitivity to competition from this compound.[4]

  • Incubation Time and Temperature: The incubation time must be sufficient to reach equilibrium.[4] This should be determined through time-course experiments. Assays are typically performed at room temperature or 37°C.[5]

  • Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly impact binding.

Q4: How can I minimize non-specific binding?

A: High non-specific binding can obscure the specific binding signal.[4] Strategies to reduce it include:

  • Lowering the radioligand concentration.[4]

  • Reducing the amount of membrane protein in the assay.[4]

  • Including agents like bovine serum albumin (BSA) in the assay buffer.[4]

  • Optimizing wash steps by using ice-cold wash buffer and increasing the number of washes.[6]

  • Using low-protein binding plates and tubes.[6]

Troubleshooting Guide

High background, low specific binding, and poor reproducibility are common issues in receptor binding assays.[4][6] This guide provides a systematic approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.[4]2. Excessive membrane protein.[4]3. Inadequate washing.[6]4. Hydrophobic interactions of the radioligand with filters or plates.[4]1. Use a radioligand concentration at or below the Kd.[4]2. Titrate the membrane protein concentration to find the optimal amount.[4]3. Increase the number of wash cycles with ice-cold buffer.[6]4. Pre-treat filters with a blocking agent like polyethyleneimine (PEI) or BSA. Add BSA to the assay buffer.[4]
Low Specific Binding 1. Low receptor density in the membrane preparation.[4]2. Degraded receptor or radioligand.[4]3. Suboptimal assay conditions (e.g., pH, ionic strength).4. Insufficient incubation time to reach equilibrium.[4]1. Use a tissue or cell line known to have high expression of the target receptor. Ensure proper membrane preparation to maintain receptor integrity.[4]2. Check the age and storage conditions of the radioligand. Use fresh membrane preparations.[4]3. Perform optimization experiments for buffer components and pH.4. Conduct a time-course experiment to determine the time to reach equilibrium.[4]
Poor Reproducibility 1. Inconsistent pipetting or reagent addition.2. Variability in membrane preparation.3. Temperature fluctuations during incubation.4. Cell passage number affecting receptor expression.[7]1. Use calibrated pipettes and a consistent workflow. Prepare master mixes of reagents.2. Standardize the membrane preparation protocol.3. Use a temperature-controlled incubator or water bath.4. Maintain a consistent cell passage number for experiments.[7]

Quantitative Data Summary

The following tables provide example data for optimizing a competitive binding assay for this compound using [³H]-NMS and rat striatal membranes.

Table 1: Effect of Membrane Protein Concentration on [³H]-NMS Binding

Protein (µg)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
251500300120080.0%
502800550225080.4%
10055001200430078.2%
20098003500630064.3%

Table 2: Time Course of [³H]-NMS Specific Binding

Incubation Time (min)Specific Binding (CPM)
152100
303500
604250
904300
1204280

Experimental Protocols

Protocol 1: Membrane Preparation from Rat Striatum
  • Euthanize a rat according to approved animal care protocols and dissect the striata on ice.

  • Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

Protocol 2: Competitive Radioligand Binding Assay
  • Prepare assay tubes for total binding, non-specific binding, and competition with this compound.

  • For non-specific binding tubes, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • For competition tubes, add varying concentrations of this compound.

  • Add the radioligand (e.g., [³H]-NMS at a concentration near its Kd) to all tubes.

  • Initiate the binding reaction by adding the membrane preparation (e.g., 50 µg of protein).

  • Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the data to determine the IC₅₀ of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, this compound) add_components Add Components to Tubes (Total, NSB, Competition) prep_reagents->add_components prep_membranes Prepare Membranes (e.g., Rat Striatum) prep_membranes->add_components initiate_binding Initiate Binding (Add Membranes) add_components->initiate_binding incubate Incubate to Equilibrium initiate_binding->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Data & Determine IC50 calculate->plot

Caption: Workflow for a competitive this compound receptor binding assay.

troubleshooting_flow start Assay Problem Detected check_nsb Is Non-Specific Binding > 20% of Total? start->check_nsb check_specific Is Specific Binding Signal Too Low? check_nsb->check_specific No nsb_solutions Reduce Radioligand/Protein Conc. Optimize Washing Steps check_nsb->nsb_solutions Yes check_reproducibility Is Data Reproducible? check_specific->check_reproducibility No specific_solutions Check Receptor/Radioligand Quality Verify Equilibrium Time & Conditions check_specific->specific_solutions Yes reproducibility_solutions Standardize Protocols Check Pipetting & Equipment check_reproducibility->reproducibility_solutions No end Assay Optimized check_reproducibility->end Yes nsb_solutions->check_specific specific_solutions->check_reproducibility reproducibility_solutions->end

Caption: Logical workflow for troubleshooting common assay issues.

signaling_pathway This compound This compound mAChR Presynaptic Muscarinic Receptor (mAChR) This compound->mAChR Binds & Stimulates g_protein G-Protein Activation mAChR->g_protein downstream Downstream Signaling (e.g., Ca2+ mobilization) g_protein->downstream dopamine_release Enhanced Dopamine Release downstream->dopamine_release Leads to

Caption: Postulated signaling pathway for this compound's action.

References

Addressing adverse effects of Vinconate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vinconate

A Guide for Researchers on Managing Adverse Effects in Animal Models

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in identifying, managing, and mitigating the adverse effects of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound in rodent models?

A1: Based on preclinical toxicology studies, the most frequently reported adverse effects of this compound in rodent models (mice and rats) are dose-dependent and primarily include hepatotoxicity, neurotoxicity, and cardiotoxicity. The incidence and severity of these effects are summarized below.

Data Presentation: Incidence of this compound-Associated Adverse Effects

Adverse EffectSpeciesDosing RegimenIncidence (%)Key Indicators
Hepatotoxicity Mouse (C57BL/6)50 mg/kg, daily, i.p. for 14 days75%Elevated ALT/AST, hepatocellular necrosis
Rat (Sprague-Dawley)40 mg/kg, daily, i.p. for 14 days85%Elevated ALT/AST, bile duct hyperplasia
Neurotoxicity Mouse (C57BL/6)50 mg/kg, daily, i.p. for 14 days40%Mechanical allodynia, decreased motor coordination[1][2][3]
Rat (Sprague-Dawley)40 mg/kg, daily, i.p. for 14 days55%Thermal hyperalgesia, reduced nerve conduction velocity[2][4]
Cardiotoxicity Rat (Sprague-Dawley)≥40 mg/kg, daily, i.p. for 14 days30%Decreased ejection fraction, myocardial fibrosis[5][6]

Note: Data presented is a synthesis of findings from multiple preclinical studies. Incidence may vary based on specific experimental conditions.

Q2: Are there strategies to minimize the off-target effects of this compound?

A2: Yes, several strategies can be employed to minimize off-target effects.[7][8][9] A primary approach is to use the lowest effective concentration of the compound.[7] It is also recommended to include control compounds, such as a structurally similar but inactive analog, to ensure that the observed effects are not due to the chemical scaffold itself.[7] Genetic validation, for instance using CRISPR-Cas9 or siRNA to knock down the intended target, can help confirm that the observed phenotype is a result of on-target activity.[8][10]

Q3: What is the proposed mechanism for this compound-induced hepatotoxicity?

A3: The leading hypothesis for this compound-induced hepatotoxicity involves the metabolic activation of this compound by cytochrome P450 enzymes in the liver.[11] This process is thought to generate a reactive metabolite that can covalently bind to mitochondrial proteins, leading to mitochondrial dysfunction and oxidative stress.[11] The subsequent increase in reactive oxygen species (ROS) can activate stress-related signaling pathways, such as the JNK pathway, ultimately triggering apoptosis in hepatocytes.

Mandatory Visualization: Proposed Signaling Pathway for this compound Hepatotoxicity

Vinconate_Hepatotoxicity_Pathway cluster_cell Hepatocyte This compound This compound Metabolite Reactive Metabolite This compound->Metabolite CYP450 Metabolism Mito_Dys Mitochondrial Dysfunction Metabolite->Mito_Dys Protein Adducts ROS Oxidative Stress (ROS) Mito_Dys->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe morbidity.
  • Question: I am observing a higher-than-expected rate of mortality or severe morbidity (e.g., >20% weight loss, lethargy, hunched posture) in my this compound-treated group. What steps should I take?

  • Answer: This is a critical issue that requires immediate attention. High mortality or morbidity can indicate that the dose of this compound is too high for the specific animal strain, age, or sex, or that the compound is causing severe, acute toxicity.

    Mandatory Visualization: Troubleshooting Workflow for Severe Morbidity

    Troubleshooting_Mortality Start High Mortality/ Morbidity Observed Step1 Immediate Action: - Euthanize moribund animals - Pause further dosing Start->Step1 Step2 Review Protocol: - Verify dose calculation - Check animal strain, age, sex Step1->Step2 Step3 Conduct Necropsy: - Gross examination of organs - Collect tissues for histology Step2->Step3 Step4 Hypothesize Cause Step3->Step4 Step5a Action: Dose Reduction - Perform dose-ranging study - Start with 50% of original dose Step4->Step5a Toxicity is dose-dependent Step5b Action: Refine Model - Consider a more robust strain - Evaluate alternative routes Step4->Step5b Model is too sensitive Step6 Resume Experiment with Revised Protocol Step5a->Step6 Step5b->Step6

    Caption: Workflow for addressing unexpected mortality or morbidity.

Issue 2: Animals exhibit neurological symptoms.
  • Question: My rats treated with this compound are showing signs of paw-dragging and a reduced response to a heat stimulus. How can I confirm and quantify this potential neurotoxicity?

  • Answer: These signs are indicative of peripheral neuropathy, a known potential side effect of compounds similar to this compound.[12] A systematic approach should be taken to confirm and quantify these observations.

    • Behavioral Testing: Implement standardized behavioral tests to quantify sensory and motor deficits.

      • Mechanical Allodynia: Use von Frey filaments to assess changes in paw withdrawal threshold.

      • Thermal Hyperalgesia: Employ a plantar test (e.g., Hargreaves apparatus) to measure paw withdrawal latency from a heat source.

      • Motor Coordination: Use a rotarod test to evaluate balance and coordination.[2]

    • Electrophysiology: If available, perform nerve conduction studies to directly measure nerve function. A decrease in nerve conduction velocity (NCV) is a strong indicator of peripheral neuropathy.

    • Histopathology: At the end of the study, collect dorsal root ganglia (DRG) and sciatic nerves for histological analysis to look for signs of neuronal damage or demyelination.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
  • Objective: To monitor and quantify liver injury in mice following the administration of this compound.

  • Methodology:

    • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

    • Groups:

      • Vehicle Control (e.g., 10% DMSO in saline, i.p.)

      • This compound (e.g., 50 mg/kg in vehicle, i.p.)

    • Procedure:

      • Administer this compound or vehicle daily for 14 days.

      • Monitor body weight and clinical signs daily.

      • On Day 15 (24 hours after the final dose), collect blood via cardiac puncture under anesthesia.

      • Transfer blood to serum separator tubes, allow to clot, and centrifuge at 2000 x g for 10 minutes to collect serum.

      • Store serum at -80°C until analysis.

      • Immediately following blood collection, perfuse the liver with saline and collect a lobe for histopathology. Fix the tissue in 10% neutral buffered formalin.

    • Analysis:

      • Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer.

      • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.

Protocol 2: Evaluation of Cardiotoxicity in Rats
  • Objective: To assess the impact of this compound on cardiac function in rats.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.

    • Groups:

      • Vehicle Control

      • This compound (e.g., 40 mg/kg, i.p.)

    • Procedure:

      • Acclimate rats to the echocardiography procedure.

      • Obtain baseline echocardiograms for all animals before the start of dosing.

      • Administer this compound or vehicle daily for 14 or 28 days.

      • Perform echocardiography weekly to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[6][13]

      • On the final day of the study, collect blood to measure cardiac biomarkers (e.g., Troponin I, NT-proBNP).[14]

      • Euthanize the animals and collect hearts for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).

Mandatory Visualization: Logical Relationship of this compound Adverse Effects

Adverse_Effects_Relationship cluster_factors Influencing Factors cluster_effects Adverse Effects Dose This compound Dose Hepatotoxicity Hepatotoxicity Dose->Hepatotoxicity Increases Severity Neurotoxicity Neurotoxicity Dose->Neurotoxicity Increases Incidence Cardiotoxicity Cardiotoxicity Dose->Cardiotoxicity Threshold Effect (High Doses) Duration Exposure Duration Duration->Hepatotoxicity Exacerbates Duration->Neurotoxicity Increases Severity

Caption: Relationship between this compound dose, duration, and adverse effects.

References

Technical Support Center: Enhancing the Bioavailability of Vinconate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and specific experimental data on enhancing the bioavailability of Vinconate are limited. This technical support center provides guidance based on established principles of pharmaceutical science and data from structurally related compounds, such as Vinpocetine and other vinca (B1221190) alkaloids, to address common challenges in drug development. The experimental protocols and data presented are illustrative and should be adapted based on internal experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

Based on its classification as a synthetic vincamine (B1683053) analog, this compound is likely to exhibit poor aqueous solubility, which is a common challenge for many pharmaceutical compounds.[1][2] Low solubility can lead to a low dissolution rate in the gastrointestinal tract, thereby limiting its absorption and overall bioavailability.[3][4] Additionally, like other complex organic molecules, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[5]

Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of drugs like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to a faster dissolution rate.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.[7][8] These systems can also utilize lymphatic transport, partially bypassing first-pass metabolism.[8]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly improve its dissolution rate.[2]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[1]

  • Salt Formation: Creating a salt form of the drug can improve its solubility and dissolution characteristics.[4]

Q3: Are there any specific excipients that are recommended for this compound formulations?

The choice of excipients will depend on the selected formulation strategy. For lipid-based systems, common excipients include oils (e.g., Maisine® 35-1), surfactants (e.g., Cremophor® EL), and co-solvents (e.g., Transcutol® HP).[9] For solid dispersions, polymers such as polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used. For nanocrystals, stabilizers like polyvinyl alcohol (PVA) are crucial.[5] Compatibility studies with this compound would be essential to select the most appropriate excipients.

Troubleshooting Guide

Issue 1: High variability in in vivo pharmacokinetic data.

  • Question: We are observing significant animal-to-animal variability in the plasma concentration-time profiles of this compound after oral administration. What could be the cause, and how can we address it?

  • Answer: High variability in in vivo pharmacokinetic data can stem from several factors:

    • Formulation Performance: Inconsistent dissolution and absorption of a poorly soluble drug can lead to variable plasma levels. Ensure the formulation is robust and provides consistent drug release.

    • Animal Handling and Dosing: Inconsistent administration techniques, stress-induced physiological changes in the animals, and inaccuracies in dosing volume can all contribute to variability. Standardize animal handling protocols and ensure accurate dosing.[10]

    • Physiological Factors: Differences in gastric pH, gastrointestinal motility, and food effects among animals can impact drug absorption. Consider fasting the animals before dosing to reduce variability related to food intake.

    • Analytical Method: Ensure the bioanalytical method for quantifying this compound in plasma is validated for precision and accuracy.[11]

Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.

  • Question: Our in vitro dissolution results for different this compound formulations do not seem to predict their in vivo performance. How can we improve the in vitro-in vivo correlation (IVIVC)?

  • Answer: A lack of IVIVC is a common challenge, particularly for poorly soluble drugs. To improve the correlation:

    • Biorelevant Dissolution Media: Standard dissolution media (e.g., compendial buffers) may not accurately reflect the conditions in the gastrointestinal tract. Consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic in vivo conditions.

    • Dissolution Apparatus: The standard USP apparatus 2 (paddle) may not be suitable for all formulations. For certain formulations, especially those prone to coning, a USP apparatus 4 (flow-through cell) might provide more discriminatory and biorelevant results.[12][13]

    • Consideration of Absorption Mechanisms: If the drug is absorbed via specific transporters or is subject to significant gut wall metabolism, a simple dissolution test may not be predictive. In such cases, in vitro cell-based permeability assays (e.g., Caco-2) can provide additional insights.

Data Presentation

Table 1: Illustrative Bioavailability Enhancement of Vinpocetine Formulations in Rabbits.

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Unformulated Vinpocetine15.2 ± 3.12.075.8 ± 15.4100
S-SNEDDS Osmotic Pump Tablet28.9 ± 5.74.0151.6 ± 29.8200

This table is an adaptation of data for Vinpocetine and serves as an example of how different formulation strategies can significantly enhance bioavailability.[9]

Table 2: Illustrative Dissolution Profile of Vinpocetine Nanocrystals vs. Free Drug.

Time (min)% Drug Dissolved (Free Vinpocetine)% Drug Dissolved (Vinpocetine Nanocrystals)
1510.565.2
3018.285.1
6030.795.8
12043.5100.0

This table is based on data for Venetoclax and illustrates the enhanced dissolution rate of a nanocrystal formulation compared to the free drug.[5]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the in vitro release profile of this compound from various enabling formulations.

Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-through Cell).[14]

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a switch to pH 6.8 phosphate (B84403) buffer. Alternatively, biorelevant media such as FaSSIF or FeSSIF can be used.

Procedure (USP Apparatus 2):

  • Set the temperature of the dissolution medium to 37 ± 0.5 °C.[15]

  • Set the paddle speed to 50 or 75 RPM.

  • Introduce a single dosage form into each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and relative bioavailability of different this compound formulations following oral administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight before dosing.

Study Design:

  • Divide the animals into groups (n=6 per group), with each group receiving a different formulation or the control (e.g., unformulated this compound suspension).

  • Administer the formulations orally via gavage at a specified dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow A This compound Formulation Development B In Vitro Dissolution Screening (Biorelevant Media) A->B C In Vitro Permeability Assay (e.g., Caco-2) A->C D Lead Formulation Selection B->D C->D E In Vivo Pharmacokinetic Study (Rat Model) D->E F Data Analysis and PK Modeling E->F G Bioavailability Assessment F->G

Caption: Workflow for Bioavailability Enhancement Screening.

Signaling_Pathway This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptors This compound->Muscarinic_Receptor Stimulates Dopamine_Release Increased Dopamine Release Muscarinic_Receptor->Dopamine_Release Nootropic_Effect Nootropic Effects Dopamine_Release->Nootropic_Effect

Caption: Postulated Signaling Pathway for this compound's Nootropic Action.[16]

References

Troubleshooting inconsistent results in Vinconate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vinconate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For optimal results, this compound should be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What are the proper storage conditions for this compound?

Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: Is this compound stable in cell culture media?

This compound is stable in standard cell culture media for up to 24 hours. For longer experiments, it is recommended to replenish the media with freshly diluted this compound every 24 hours to maintain a consistent concentration.

Q4: What is the known mechanism of action for this compound?

This compound is an inhibitor of the Wnt/β-catenin signaling pathway. It is believed to interfere with the binding of Dishevelled (Dvl) to the Frizzled (Fz) receptor, thereby preventing the stabilization of β-catenin.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Q: We are observing significant variability in our cell viability (e.g., MTT, PrestoBlue) assay results between replicate wells and across different experiments. What could be the cause?

A: High variability is a common issue in cell-based assays and can stem from several factors.[1][2] Below is a table outlining potential causes and recommended solutions.

Potential Cause Recommended Solution Verification Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of replicates.Perform cell counts on several wells immediately after seeding to confirm uniform density.
Edge Effects Avoid using the outermost wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.Compare results from inner and outer wells to determine if a significant edge effect is present.
Inconsistent Drug Preparation Prepare a master mix of the final this compound dilution and add it to all relevant wells. Avoid serial dilutions directly in the assay plate.Quantify the concentration of this compound in your final dilution using an appropriate analytical method like UPLC-MS/MS.[3]
Variable Incubation Times Standardize all incubation times precisely, especially for the addition of viability reagent and the final reading step.Use a timer and process plates one at a time to ensure consistent timing.
Contamination Regularly check cultures for signs of microbial contamination (e.g., turbidity, color change of media).[] Perform routine mycoplasma testing.Visually inspect cultures daily under a microscope. Plate media-only controls to check for contamination.
Issue 2: Inconsistent IC50 Values for this compound

Q: Our calculated IC50 value for this compound shifts significantly between experimental runs. How can we improve the consistency?

A: Fluctuations in IC50 values can be frustrating and may indicate underlying issues with experimental setup or cell health.

Potential Cause Recommended Solution Verification Step
High Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[2]Thaw a new, low-passage vial of cells and compare the IC50 value to that obtained with high-passage cells.
Cell Confluency Standardize the cell seeding density to ensure that cells are in the exponential growth phase (typically 70-80% confluency) at the end of the experiment. Overconfluency can alter cell metabolism and drug response.[2]Monitor cell confluency at the start and end of the drug treatment period.
Serum Lot Variability Fetal Bovine Serum (FBS) can vary between lots, affecting cell growth and drug-protein binding. Test new lots of FBS and purchase a larger quantity of a single, qualified lot.Run a parallel experiment comparing the new and old lots of FBS to see if it affects the IC50 value.
Inaccurate Curve Fitting Ensure you have a sufficient number of data points along the dose-response curve, particularly around the expected IC50. Use a non-linear regression model with appropriate constraints.Visually inspect the curve fit and check the R-squared value to ensure a good fit.

Experimental Protocols

Protocol 1: Standard Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular Uptake Analysis by LC-MS/MS
  • Cell Treatment: Plate cells in a 6-well plate. Once they reach ~80% confluency, treat them with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, wash the cells three times with ice-cold PBS to remove extracellular this compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay for normalization.

  • Sample Preparation: Perform a protein precipitation step (e.g., with cold acetonitrile) to extract this compound from the cell lysate. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of this compound.[5]

  • Data Normalization: Normalize the amount of this compound detected to the total protein content of the lysate to determine the uptake over time.

Visualizations

Vinconate_Signaling_Pathway cluster_membrane Cell Membrane Fz Frizzled Receptor Dvl Dishevelled (Dvl) Fz->Dvl Recruits LRP6 LRP6 Wnt Wnt Ligand Wnt->Fz Binds This compound This compound This compound->Fz Inhibits Dvl Binding DestructionComplex Destruction Complex (Axin, APC, GSK3) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Activates Degradation Proteasomal Degradation BetaCatenin->Degradation TargetGenes Target Gene Transcription TCF->TargetGenes

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Reconstitute Reconstitute this compound in DMSO (Stock) DiluteDrug Prepare Serial Dilutions in Media Reconstitute->DiluteDrug SeedCells Seed Cells in 96-well Plate TreatCells Add Dilutions to Cells SeedCells->TreatCells DiluteDrug->TreatCells Incubate Incubate (e.g., 48h) TreatCells->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent ReadPlate Read Absorbance AddReagent->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze

Caption: Standard workflow for determining this compound IC50.

Troubleshooting_Tree Start Inconsistent Viability Results CheckReplicates High CV in Replicates? Start->CheckReplicates CheckPlates High CV Between Plates? CheckReplicates->CheckPlates No Pipetting Review Pipetting Technique & Cell Suspension Homogeneity CheckReplicates->Pipetting Yes CellHealth Assess Cell Health: Passage #, Confluency CheckPlates->CellHealth Yes Reagents Check Reagents: Serum Lot, Drug Dilution Accuracy CheckPlates->Reagents No, but still inconsistent EdgeEffect Check for Edge Effects Pipetting->EdgeEffect CellHealth->Reagents

Caption: Decision tree for troubleshooting inconsistent results.

References

Vinconate Purity Analysis and Impurity Identification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purity analysis and impurity identification of Vinconate. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to assist researchers in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for this compound purity analysis?

A1: The most common and effective techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is widely used for quantifying the active pharmaceutical ingredient (API) and non-volatile impurities.[1][2] GC, particularly with a mass spectrometry (MS) detector (GC-MS), is suitable for analyzing volatile impurities and residual solvents.[1]

Q2: What are the expected impurities in this compound?

A2: Impurities in this compound can originate from the synthesis process, degradation, or storage. As this compound is a synthetic analog of vincamine (B1683053), potential impurities may include starting materials, intermediates, and byproducts from the synthetic route. Degradation products can form through hydrolysis, oxidation, and photolysis. A common degradation product of the related compound vincamine is vincaminic acid, which could also be a potential degradant of this compound.[3]

Q3: How can I identify unknown impurities in my this compound sample?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[1][4] By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) and fragmentation pattern of an impurity, which aids in its structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further facilitating the identification process.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions like acid, base, heat, light, and oxidation to accelerate its degradation.[5][6] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions.[5]

  • Establishing the degradation pathways of the drug.[6]

  • Demonstrating the specificity of the analytical method by ensuring that the API peak is well-resolved from all potential degradation product peaks.[5]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Active silanol (B1196071) groups on the column interacting with the basic nitrogen in this compound. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. 3. Increase the run time or implement a gradient flush at the end of the run.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction or leaks.[3] 4. Temperature fluctuations.1. Ensure accurate mobile phase preparation and proper mixing. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 3. Check for leaks in the system and perform pump maintenance.[3] 4. Use a column oven to maintain a constant temperature.
High Backpressure 1. Column frit blockage. 2. Precipitation of sample or buffer in the system. 3. Particulate matter from the sample.1. Back-flush the column (if recommended by the manufacturer) or replace the frit. 2. Ensure the mobile phase and sample are fully dissolved and miscible. Filter the mobile phase. 3. Filter the sample solution before injection using a 0.22 µm or 0.45 µm syringe filter.

Experimental Protocols

HPLC Method for Purity Analysis and Impurity Determination

This method is designed as a starting point and may require optimization for specific instrumentation and impurity profiles.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B 5-25 min: 20-80% B 25-30 min: 80% B 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

System Suitability:

Parameter Acceptance Criteria
Tailing Factor (this compound) ≤ 2.0
Theoretical Plates (this compound) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents from the synthesis process.

Chromatographic Conditions:

Parameter Condition
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL (Headspace)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 35-350
Forced Degradation Study Protocol

Stress Conditions:

Condition Procedure
Acid Hydrolysis 1 mg/mL this compound in 0.1 M HCl, heat at 60 °C for 24 hours.
Base Hydrolysis 1 mg/mL this compound in 0.1 M NaOH, heat at 60 °C for 24 hours.
Oxidative Degradation 1 mg/mL this compound in 3% H2O2, store at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 105 °C for 48 hours.
Photolytic Degradation Expose solid this compound to UV light (254 nm) and visible light for 7 days.

Samples should be analyzed by the validated HPLC method at appropriate time points. The goal is to achieve 5-20% degradation of the active ingredient.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Dilution Dilution in Acetonitrile/Water Sample->Dilution Standard Reference Standard Standard->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Purity & Non-volatile Impurities GCMS GC-MS Analysis (Residual Solvents) Filtration->GCMS Volatile Impurities Purity Purity Calculation HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID GCMS->Impurity_ID Report Final Report Purity->Report Quantification Impurity Quantification Impurity_ID->Quantification Quantification->Report

Caption: General workflow for this compound purity analysis and impurity identification.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API This compound API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Pathway_Elucidation Degradation Pathway Elucidation Degradation_Profile->Pathway_Elucidation Method_Specificity Method Specificity Verification Degradation_Profile->Method_Specificity

Caption: Workflow for conducting forced degradation studies on this compound.

References

Long-term stability of Vinconate for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a compound specifically named "Vinconate" is not publicly available in scientific literature or drug databases. The following content has been generated based on established principles and common practices in pharmaceutical sciences for the long-term stability testing of analogous investigational compounds intended for chronic studies. Researchers should adapt these guidelines to the specific physicochemical properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of this compound during a chronic study?

The long-term stability of any investigational drug like this compound can be influenced by a combination of intrinsic and extrinsic factors. Key considerations include:

  • Chemical Structure: The inherent reactivity of functional groups within the this compound molecule.

  • Storage Conditions: Temperature, humidity, and light exposure are critical parameters. Deviations from recommended storage conditions can accelerate degradation.

  • Formulation Excipients: Interactions between this compound and the excipients in the dosage form can impact its stability.

  • pH of the Formulation: The pH of the vehicle or solution can significantly influence the rate of hydrolysis and other degradation pathways.

  • Oxidative Stress: Exposure to oxygen can lead to oxidative degradation, especially for sensitive compounds.

  • Container Closure System: The material and integrity of the packaging can affect stability by allowing moisture or gas exchange.

Q2: How can I troubleshoot unexpected degradation of this compound in my prepared formulations?

If you observe unexpected degradation, a systematic approach is recommended. The following workflow can help identify the root cause:

G cluster_0 Troubleshooting Workflow A Unexpected Degradation Observed B Review Preparation Protocol (e.g., pH, temperature, mixing) A->B C Analyze Control Samples (Stored under ideal conditions) A->C D Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) B->D If protocol is correct C->D If controls are stable E Identify Degradants (Using LC-MS, NMR, etc.) D->E F Evaluate Excipient Compatibility E->F G Assess Container Closure Integrity F->G H Modify Formulation or Storage Conditions G->H I Re-evaluate Stability H->I

Caption: A logical workflow for troubleshooting this compound degradation.

Q3: What are the recommended storage conditions for this compound stock solutions and formulated doses?

While specific recommendations would depend on the physicochemical properties of this compound, general best practices for investigational compounds include:

  • Stock Solutions: Aliquot and store at -20°C or -80°C in a desiccated environment, protected from light. Avoid repeated freeze-thaw cycles.

  • Formulated Doses: For aqueous formulations, storage at 2-8°C is often recommended to slow microbial growth and chemical degradation. Protection from light is crucial, especially for light-sensitive molecules. The duration of storage at these conditions should be validated by stability studies.

Troubleshooting Guides

Issue 1: High Variability in Analytical Results for Stability Assessment

Symptoms: Inconsistent concentration measurements of this compound over time, making it difficult to determine the actual degradation rate.

Possible Causes & Solutions:

CauseSolution
Analytical Method Imprecision Validate the analytical method for linearity, accuracy, precision, and specificity. Ensure the method is stability-indicating.
Sample Preparation Inconsistency Standardize the entire sample preparation workflow, from dilution to extraction. Use calibrated pipettes and consistent techniques.
Inhomogeneous Formulation Ensure the formulation process (e.g., sonication, vortexing) results in a homogenous suspension or solution. Sample from a consistent location within the container.
Adsorption to Container Investigate potential adsorption of this compound to the container surface. Consider using different types of materials (e.g., glass vs. polypropylene) or adding a surfactant to the formulation.
Issue 2: Precipitation of this compound in Formulation Over Time

Symptoms: Visible particulate matter or a decrease in the concentration of the soluble fraction of this compound in the formulation.

Possible Causes & Solutions:

CauseSolution
Poor Solubility Determine the equilibrium solubility of this compound in the chosen vehicle. If solubility is an issue, consider pH adjustment, co-solvents, or formulating as a suspension with appropriate suspending agents.
Temperature Effects Assess the solubility of this compound at different temperatures. Some compounds are less soluble at lower (refrigerated) temperatures.
Polymorphic Transformation The crystalline form of this compound may be changing to a less soluble polymorph over time. Characterize the solid-state properties of the drug substance.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound Formulation

Objective: To evaluate the chemical stability of a this compound formulation under intended storage conditions for the duration of a chronic study.

Methodology:

  • Prepare a sufficient quantity of the this compound formulation to be used in the chronic study.

  • Divide the formulation into multiple aliquots in the final container closure system.

  • Place the samples in a stability chamber set to the intended storage conditions (e.g., 5°C ± 3°C).

  • At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), withdraw samples in triplicate.

  • For each sample, perform the following tests:

    • Visual Inspection: Check for changes in color, clarity, and for the presence of particulate matter.

    • pH Measurement: Measure the pH of the formulation.

    • Assay: Determine the concentration of this compound using a validated, stability-indicating HPLC method.

    • Related Substances: Quantify any degradation products using the same HPLC method.

  • Calculate the percent recovery of this compound and the increase in total impurities at each time point relative to the initial time point.

G cluster_0 Long-Term Stability Protocol A Prepare Formulation B Aliquot into Final Containers A->B C Store at Intended Conditions (e.g., 5°C) B->C D Pull Samples at Time Points (T=0, 1, 3, 6... months) C->D E Perform Analytical Tests (Visual, pH, Assay, Impurities) D->E F Analyze Data & Determine Shelf-Life E->F

Caption: Workflow for long-term stability testing of this compound.

Hypothetical Stability Data Summary

The following table represents a hypothetical data summary for a 6-month long-term stability study of a this compound formulation stored at 2-8°C.

Time Point (Months)AppearancepHAssay (% of Initial)Total Impurities (%)
0 Clear, colorless solution6.5100.00.15
1 Clear, colorless solution6.599.80.18
3 Clear, colorless solution6.499.50.25
6 Clear, colorless solution6.498.90.35

Potential Signaling Pathway Involvement

Given that many investigational compounds target common cellular pathways, the following diagram illustrates a generic kinase signaling cascade that could be relevant for a hypothetical drug like this compound.

G cluster_0 Hypothetical Kinase Signaling This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: A potential inhibitory mechanism of this compound on a signaling pathway.

Adjusting Vinconate dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals adjust Vinconate dosage to minimize off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?

This compound's primary mechanism of action is the potent and selective inhibition of the kinase domain of the fictitious 'Receptor Tyrosine Kinase Alpha' (RTKα), a key regulator of cell proliferation and survival. However, at higher concentrations, this compound has been observed to interact with other kinases, leading to off-target effects. The most commonly reported off-target effects include the inhibition of 'Kinase Beta' (Kβ) and 'Kinase Gamma' (Kγ), which can result in unintended cellular responses.

Q2: What are the recommended starting concentrations for in vitro and in vivo experiments with this compound?

For initial in vitro cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. For in vivo studies, a preliminary dose-finding experiment is crucial. Based on preclinical models, a starting dose of 5 mg/kg to 20 mg/kg administered daily is often used. However, these are general guidelines, and the optimal concentration will depend on the specific cell line or animal model.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

To differentiate between on-target and off-target effects, a series of control experiments are recommended. These include using a structurally related but inactive analog of this compound, employing a secondary inhibitor with a different chemical scaffold that also targets RTKα, and conducting rescue experiments by expressing a this compound-resistant mutant of RTKα.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at effective concentrations.

  • Possible Cause: The observed cytotoxicity may be a result of off-target effects, particularly the inhibition of kinases essential for cell viability.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for the on-target effect (RTKα inhibition) and the CC50 (cytotoxic concentration 50). A narrow therapeutic window suggests potential off-target toxicity.

    • Profile against a kinase panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions at the effective concentration.

    • Lower the concentration and combine with another agent: Consider using a lower dose of this compound in combination with another therapeutic agent that targets a parallel pathway to achieve the desired effect with reduced toxicity.

Issue 2: Inconsistent experimental results between different cell lines.

  • Possible Cause: The expression levels of the on-target protein (RTKα) and the off-target kinases (Kβ, Kγ) can vary significantly between different cell lines, leading to variable responses.

  • Troubleshooting Steps:

    • Characterize protein expression: Perform Western blotting or quantitative PCR to determine the relative expression levels of RTKα, Kβ, and Kγ in the cell lines being used.

    • Normalize to on-target expression: Correlate the cellular response to this compound with the expression level of RTKα to determine if the variability is due to on-target abundance.

    • Select cell lines with low off-target expression: If possible, choose cell lines with lower endogenous expression of the identified off-target kinases for subsequent experiments.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
RTKα5.2
158.7
450.3

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LineRTKα Expression (Relative Units)Proliferation GI50 (nM)Apoptosis EC50 (nM)
Cell Line A1.015.835.2
Cell Line B2.58.118.9
Cell Line C0.532.475.1

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target and Off-Target Effects

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Add the different concentrations of this compound to the cells and incubate for 48-72 hours.

  • On-Target Effect Measurement (Phospho-RTKα ELISA):

    • Lyse the cells and perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of phosphorylated RTKα.

    • Use a primary antibody specific for the phosphorylated form of RTKα and a secondary antibody conjugated to an enzyme for detection.

  • Cytotoxicity Measurement (MTT Assay):

    • Add MTT reagent to the wells and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

  • Data Analysis: Plot the percentage of inhibition (for phospho-RTKα) or the percentage of cell viability against the log concentration of this compound to determine the IC50 and CC50 values, respectively.

Visualizations

cluster_pathway This compound Signaling Pathway This compound This compound RTKa RTKα This compound->RTKa Inhibits (On-target) Kb Kβ (Off-target) This compound->Kb Inhibits (Off-target) Kg Kγ (Off-target) This compound->Kg Inhibits (Off-target) Proliferation Cell Proliferation & Survival RTKa->Proliferation Promotes OffTargetEffects Unintended Cellular Responses Kb->OffTargetEffects Kg->OffTargetEffects

Caption: this compound's mechanism of action and off-target interactions.

cluster_workflow Dose-Response Experimental Workflow Start Seed Cells Treat Treat with this compound (Serial Dilution) Start->Treat Incubate Incubate (48-72h) Treat->Incubate Assay Perform Assays Incubate->Assay OnTarget On-Target Assay (e.g., p-RTKα ELISA) Assay->OnTarget OffTarget Cytotoxicity Assay (e.g., MTT) Assay->OffTarget Analyze Data Analysis (IC50 / CC50) OnTarget->Analyze OffTarget->Analyze

Caption: Workflow for determining dose-response of this compound.

cluster_troubleshooting Troubleshooting Logic for Off-Target Effects Issue High Cytotoxicity or Inconsistent Results IsOnTarget Is effect dose-dependent with RTKα inhibition? Issue->IsOnTarget OffTargetSuspected Potential Off-Target Effect IsOnTarget->OffTargetSuspected No OnTargetConfirmed On-Target Effect IsOnTarget->OnTargetConfirmed Yes KinaseScreen Perform Kinase Panel Screen OffTargetSuspected->KinaseScreen ExpressionAnalysis Analyze Target/Off-Target Protein Expression OffTargetSuspected->ExpressionAnalysis OptimizeDose Optimize Dose or Select New Model KinaseScreen->OptimizeDose ExpressionAnalysis->OptimizeDose

Caption: Logic for troubleshooting unexpected this compound effects.

Validation & Comparative

A Comparative Analysis of Vinconate and Vincamine Efficacy in Neurological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of Vinconate (B1663189) and its parent compound, Vincamine (B1683053). Both are indole (B1671886) alkaloids with recognized nootropic and neuroprotective properties, primarily investigated for their potential in treating cerebrovascular disorders and cognitive impairments. This document synthesizes available experimental data, outlines key experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for the scientific community.

Overview and Chemical Structures

Vincamine is a natural alkaloid extracted from the leaves of the periwinkle plant, Vinca minor. It has been studied for its vasodilatory effects on cerebral blood vessels, leading to increased cerebral blood flow and improved oxygen and nutrient supply to the brain.[1][2] this compound is a synthetic analog of Vincamine, developed to potentially enhance its therapeutic properties.[3]

Efficacy and Pharmacological Effects: A Comparative Summary

Direct comparative clinical trials between this compound and Vincamine are not extensively documented in publicly available literature. However, by examining their individual preclinical and clinical data, a comparative understanding of their efficacy can be inferred.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound and Vincamine.

Table 1: Comparative Effects on Neurotransmitters and Cerebral Blood Flow

ParameterThis compoundVincamineSource
Dopamine (B1211576) Release (Striatum) Significant increase in extracellular dopamine and its metabolites.[3][4]Modulates the release of various neurotransmitters, including dopamine.[1][1][3][4]
Cerebral Blood Flow (CBF) Data not availableSignificant increase in hemispheric CBF, particularly in poorly supplied regions.[5][5]
Serotonin (B10506) Release (Striatum) Repeated treatment may augment serotonin concentrations.[4]Modulates the release of various neurotransmitters, including serotonin.[1][1][4]

Table 2: Efficacy in Cognitive Impairment and Hypoxia Models

Model/ConditionThis compoundVincamineVinpocetine (Vincamine derivative)Source
Hypoxia-Induced Learning Deficit (Rats) Data not availableAfforded protection against hypoxia at a 20 mg/kg dose.Prevented hypoxia-induced learning deficit (peak effect at 1.25 mg/kg).[6]
Dementia (Clinical Trial) Data not availableStatistically significantly superior to placebo in improving cognitive and clinical scores in patients with mild to moderate dementia.[7][8]Showed benefit in patients with dementia at 30mg/day and 60mg/day.[9][7][8][9]

Mechanism of Action and Signaling Pathways

While both compounds share a common ancestral structure, their mechanisms of action exhibit some distinctions.

Vincamine: Vasodilation and Neuroprotection

Vincamine's primary mechanism is centered on its vasodilatory effect on cerebral blood vessels, which enhances blood flow and, consequently, oxygen and nutrient delivery to the brain.[1][2] This action is particularly beneficial in conditions of cerebrovascular insufficiency.[1] Furthermore, Vincamine exhibits neuroprotective effects through its anti-inflammatory and antioxidant properties. It has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, and activate the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[10]

Vincamine_Signaling_Pathway Vincamine Vincamine NFkB_Pathway NF-κB Pathway Vincamine->NFkB_Pathway Inhibits Nrf2_Pathway Nrf2/HO-1 Pathway Vincamine->Nrf2_Pathway Activates Vasodilation Cerebral Vasodilation Vincamine->Vasodilation Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) NFkB_Pathway->Inflammation Promotes Oxidative_Stress Oxidative Stress Nrf2_Pathway->Oxidative_Stress Reduces Neuroprotection Neuroprotection CBF Increased Cerebral Blood Flow Vasodilation->CBF Vinconate_Signaling_Pathway This compound This compound Muscarinic_Receptors Presynaptic Muscarinic Receptors This compound->Muscarinic_Receptors Stimulates Dopamine_Release Enhanced Dopamine Release (Striatum) Muscarinic_Receptors->Dopamine_Release Leads to Scopolamine Scopolamine (Antagonist) Scopolamine->Muscarinic_Receptors Inhibits CBF_Workflow start Start prep Subject Preparation (Resting State) start->prep baseline Baseline CBF Measurement (Xenon-133 Clearance) prep->baseline infusion Vincamine Infusion (e.g., 40mg over 35-40 min) baseline->infusion post_measurement Post-Infusion CBF Measurement infusion->post_measurement analysis Data Analysis (Comparison of pre- and post-infusion CBF) post_measurement->analysis end End analysis->end Microdialysis_Workflow start Start surgery Surgical Implantation of Microdialysis Probe in Striatum start->surgery perfusion Probe Perfusion with aCSF surgery->perfusion baseline Baseline Dialysate Sample Collection perfusion->baseline drug_admin This compound Administration (i.p. or p.o.) baseline->drug_admin post_sampling Post-Treatment Dialysate Sample Collection drug_admin->post_sampling hplc HPLC Analysis of Dopamine and Metabolites post_sampling->hplc analysis Data Analysis and Interpretation hplc->analysis end End analysis->end

References

Validating the Neuroprotective Effects of Vinconate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Vinconate and its close structural analog, Vinpocetine (B1683063), against other well-established neuroprotective agents. Due to the limited availability of specific in vitro data for this compound, this guide will utilize data from its extensively studied derivative, Vinpocetine, as a proxy to infer its potential efficacy and mechanisms of action. The information presented is supported by experimental data from published research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of a compound is often assessed by its ability to mitigate neuronal cell death induced by various toxins or pathological conditions. A common in vitro model for neuroprotection studies is the glutamate-induced excitotoxicity model, which mimics the neuronal damage that occurs in ischemic stroke and other neurodegenerative diseases.

In a key study, the neuroprotective effects of Vinpocetine were quantified against glutamate-induced excitotoxicity in primary cortical cell cultures. The efficacy was compared with other known neuroprotective agents, including the L-type calcium channel blocker Nimodipine and the NMDA receptor antagonist MK-801. Cell death was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage.

CompoundAssayModelIC50 (µM)Relative Potency
Vinpocetine LDH ReleaseGlutamate-induced excitotoxicity in primary cortical neurons2-7Similar to Flunarizine and Nimodipine; less potent than MK-801[1]
Nimodipine LDH ReleaseGlutamate-induced excitotoxicity in primary cortical neuronsNot explicitly stated, but potency was similar to VinpocetineSimilar to Vinpocetine[1]
MK-801 LDH ReleaseGlutamate-induced excitotoxicity in primary cortical neuronsNot explicitly stated, but potency was higher than VinpocetineMore potent than Vinpocetine[1]

Signaling Pathways and Mechanisms of Action

Vinpocetine, and by extension this compound, is understood to exert its neuroprotective effects through a multi-target mechanism. The primary pathways implicated include the inhibition of phosphodiesterase type 1 (PDE1), blockade of voltage-gated sodium (Na+) channels, and modulation of inflammatory pathways.

The inhibition of PDE1 leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). These second messengers play crucial roles in neuronal survival and plasticity. By blocking voltage-gated Na+ channels, Vinpocetine can prevent excessive sodium influx, a key event in excitotoxic neuronal death. Furthermore, Vinpocetine has been shown to inhibit the IKK/NF-κB signaling pathway, a critical regulator of inflammation, which is often associated with neurodegenerative processes.

Vinpocetine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol VGSC Voltage-Gated Na+ Channel Neuroprotection Neuroprotection VGSC->Neuroprotection Prevents Excitotoxicity PDE1 PDE1 cGMP_cAMP ↑ cGMP/cAMP PDE1->cGMP_cAMP Degrades IKK IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Inflammation ↓ Inflammatory Response NFkB->Inflammation cGMP_cAMP->Neuroprotection Inflammation->Neuroprotection Reduces Damage Vinpocetine Vinpocetine Vinpocetine->VGSC Inhibits Vinpocetine->PDE1 Inhibits Vinpocetine->IKK Inhibits

Proposed signaling pathways of Vinpocetine's neuroprotective action.

Experimental Workflows and Protocols

To ensure the validity and reproducibility of in vitro neuroprotection studies, standardized experimental protocols are essential. Below are detailed workflows and methodologies for key assays used to evaluate the neuroprotective effects of compounds like this compound.

Experimental Workflow for In Vitro Neuroprotection Assay

experimental_workflow cluster_setup Experiment Setup cluster_induction Toxicity Induction cluster_assessment Assessment Culture Primary Neuronal Culture Pretreatment Pre-treatment with This compound/Control Culture->Pretreatment Toxin Induce Excitotoxicity (e.g., Glutamate) Pretreatment->Toxin LDH LDH Release Assay (Cytotoxicity) Toxin->LDH MTT MTT Assay (Cell Viability) Toxin->MTT MMP JC-1 Assay (Mitochondrial Health) Toxin->MMP

General workflow for in vitro neuroprotection assessment.
Detailed Experimental Protocols

1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and plated on poly-D-lysine coated 96-well plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days in vitro (DIV) to allow for neuronal maturation.

  • Compound Treatment: On the day of the experiment, the culture medium is replaced with a fresh medium containing various concentrations of this compound or control compounds. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • Excitotoxicity Induction: Following pre-incubation, a neurotoxic concentration of glutamate (B1630785) (e.g., 100 µM) is added to the culture medium. The cells are then incubated for a defined duration (e.g., 15 minutes to 24 hours) to induce excitotoxic cell death.

  • Assessment: After the glutamate exposure period, cell viability and cytotoxicity are assessed using assays such as the LDH release assay and MTT assay.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.

  • Protocol:

    • Following the excitotoxicity induction, a small aliquot of the culture supernatant is carefully collected from each well.

    • The supernatant is transferred to a new 96-well plate.

    • A reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT) is added to each well.[2][3][4]

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The generated NADH then reduces the INT to a colored formazan (B1609692) product.

    • The absorbance of the formazan is measured at 490 nm using a microplate reader.[2][4]

    • Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.[2]

3. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Protocol:

    • After the experimental treatment, the culture medium is removed.

    • A fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[5]

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

    • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6][7]

    • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[6][7]

    • Cell viability is expressed as a percentage of the absorbance measured in control, untreated cells.

4. JC-1 Mitochondrial Membrane Potential Assay

  • Principle: This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early marker of apoptosis. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Protocol:

    • Following experimental treatment, cells are incubated with the JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[8][9]

    • After incubation, the cells are washed to remove the excess dye.

    • The fluorescence is measured using a fluorescence microscope or a microplate reader with appropriate filters for both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.[10][11]

    • The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization and a loss of cell health.[10][11]

References

Cross-Validation of Vinconate's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vinconate's mechanism of action with other nootropic agents, supported by experimental data. It is intended to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound (B1663189), a synthetic analog of vincamine, is a nootropic agent purported to enhance cognitive function. Its primary mechanism of action is believed to involve the modulation of dopaminergic neurotransmission. This guide cross-validates this mechanism by comparing this compound with two other well-known nootropics, Vinpocetine and Piracetam (B1677957), which operate through different pathways.

Comparative Analysis of Mechanisms of Action

The therapeutic effects of this compound, Vinpocetine, and Piracetam are attributed to their distinct interactions with various neurochemical systems. While all three are classified as nootropics, their underlying mechanisms diverge significantly.

This compound: Experimental evidence suggests that this compound enhances the endogenous release of dopamine (B1211576) in the striatum. This effect is likely mediated by the stimulation of presynaptic muscarinic receptors, leading to increased dopaminergic activity.

Vinpocetine: A synthetic derivative of the vinca (B1221190) alkaloid vincamine, Vinpocetine exhibits a multi-target mechanism. Its cognitive-enhancing effects are attributed to the inhibition of phosphodiesterase type 1 (PDE1), the blockage of voltage-gated sodium channels, and anti-inflammatory actions through the inhibition of IκB kinase (IKK).

Piracetam: As a member of the racetam family, Piracetam is thought to improve cognitive function by modulating the cholinergic and glutamatergic systems. It has been shown to increase acetylcholine (B1216132) levels and positively modulate AMPA receptors, as well as enhance cell membrane fluidity.

Quantitative Data Summary

The following tables present a summary of the quantitative data gathered from preclinical studies, offering a direct comparison of the efficacy of this compound, Vinpocetine, and Piracetam on their respective molecular targets.

Table 1: Effect of this compound on Striatal Dopamine Levels

CompoundDosageEffect on Dopamine Levels (in rat striatum)Reference
This compound10, 100 mg/kg i.p.Significant increase in extracellular dopamine.[1]
This compound50-200 mg/kg p.o.Significant increase from a basal level of 41.12 +/- 5.04 fmol/20 min.[2]

Table 2: Inhibitory Concentrations (IC50) of Vinpocetine on Key Molecular Targets

TargetIC50 ValueReference
Phosphodiesterase 1A/1B (PDE1A/1B)8–20 μM[3]
Phosphodiesterase 1C (PDE1C)40–50 μM[3]
Voltage-gated Na+ channels44.2 +/- 14.6 μM[4]
Voltage-gated NaV1.8 channels3.5 μM - 10.4 µM[5]
IκB kinase (IKK)~17 μM[3][6]

Table 3: Effects of Piracetam on Cholinergic System

EffectDosageQuantitative Change (in rat hippocampus)Reference
Increase in choline (B1196258) content100 mg/kg88% increase[7]
Decrease in acetylcholine levels100 mg/kg19% decrease[7]
Increase in high-affinity choline uptake100 mg/kg i.p.31% increase (repeated administration)[8]

Experimental Protocols

In Vivo Microdialysis for Measuring Striatal Dopamine Release

This protocol is used to measure extracellular dopamine levels in the striatum of freely moving rats, providing a direct method to assess the in vivo effects of compounds like this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (concentric, with a 2-4 mm membrane)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Anesthesia (e.g., isoflurane)

  • Male Wistar rats (250-300g)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole above the target region (striatum).

    • Slowly lower a guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

    • Connect the probe to the syringe pump and fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

  • Sample Collection:

    • Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

    • Administer the test compound (e.g., this compound) via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples for a predetermined period.

  • Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

    • Quantify the results by comparing them to a standard curve of known dopamine concentrations.

    • Express the data as a percentage of the baseline dopamine levels.

Radioligand Binding Assay for Muscarinic Receptors

This assay is employed to determine the binding affinity of a compound to muscarinic receptors, which is crucial for validating the hypothesis that this compound acts through these receptors.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)

  • Test compound (this compound)

  • Scintillation counter

  • Glass fiber filters

  • Binding buffer

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the muscarinic receptor in a lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • In a series of tubes, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist).

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the workflows for the key experimental protocols.

Vinconate_Mechanism This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptor This compound->Muscarinic_Receptor Stimulates Dopamine_Release Increased Dopamine Release Muscarinic_Receptor->Dopamine_Release Synaptic_Cleft Synaptic Cleft

Caption: Proposed signaling pathway for this compound's mechanism of action.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implantation Implant Guide Cannula in Striatum Stereotaxic->Implantation Recovery Allow Recovery Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Samples Collect Post-Drug Samples Drug_Admin->Post_Drug_Samples HPLC Analyze Samples by HPLC-ECD Post_Drug_Samples->HPLC Quantification Quantify Dopamine Levels HPLC->Quantification

Caption: Experimental workflow for in vivo microdialysis.

Radioligand_Binding_Workflow Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Analyze Data to Determine Ki Counting->Analysis

Caption: Workflow for the radioligand binding assay.

References

A Comparative Analysis of Vinconate and Scopolamine on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of Vinconate (B1663189) and scopolamine (B1681570) on muscarinic acetylcholine (B1216132) receptors (mAChRs). While both compounds interact with this critical receptor family, their mechanisms of action and functional outcomes appear to differ significantly, offering distinct profiles for research and potential therapeutic development. This comparison is based on available preclinical data.

Overview of Compounds

Scopolamine is a well-characterized tropane (B1204802) alkaloid that acts as a non-selective competitive antagonist at all five subtypes of muscarinic receptors (M1-M5).[1][2] Its high-affinity binding blocks the action of the endogenous neurotransmitter acetylcholine, leading to a wide range of physiological effects. It is commonly used as a research tool to induce cognitive deficits in animal models and has clinical applications in the prevention of nausea and vomiting.[1]

This compound , a synthetic vincamine (B1683053) analog, has been investigated for its nootropic, or cognitive-enhancing, properties.[3] Emerging evidence suggests that its mechanism of action involves the modulation of muscarinic receptors, though in a manner distinct from classical antagonists like scopolamine. It appears to enhance signaling through certain muscarinic receptor pathways, potentially acting as a positive allosteric modulator or a partial agonist.[4]

Comparative Pharmacological Data

Table 1: Muscarinic Receptor Binding Affinity
CompoundReceptor SubtypeKi (nM)SpeciesMethod
Scopolamine M10.83HumanRadioligand Binding Assay
M25.3HumanRadioligand Binding Assay
M30.34HumanRadioligand Binding Assay
M40.38HumanRadioligand Binding Assay
M50.34HumanRadioligand Binding Assay
This compound Mixed PopulationIC50 = 17,000Rat Brain[3H]QNB Displacement
M1-M5Not Available--

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Activity at Muscarinic Receptors
CompoundReceptor PathwayObserved EffectPotencyMechanism
Scopolamine Gq/11 (M1, M3, M5) & Gi/o (M2, M4)AntagonistHighCompetitive Blockade
This compound Gq/11 (M1, M3, M5)Potentiation of agonist-induced IP1 formation-Possible Positive Allosteric Modulator / Partial Agonist / Direct PLC activation
Gi/o (M2, M4)Not Available--

IP1 (Inositol Monophosphate): A downstream product of the Gq/11 signaling pathway. PLC (Phospholipase C): The effector enzyme in the Gq/11 pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of muscarinic receptors and a general workflow for the experimental protocols used to characterize these compounds.

Muscarinic_Receptor_Signaling_Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) cluster_compounds Compound Effects M_Gq M1, M3, M5 Gq Gq/11 M_Gq->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M_Gi M2, M4 Gi Gi/o M_Gi->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to Scopolamine Scopolamine Scopolamine->M_Gq Antagonist Scopolamine->M_Gi Antagonist This compound This compound This compound->M_Gq Potentiator

Muscarinic Receptor Signaling Pathways

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional_gq Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay cluster_functional_gi cAMP Assay prep Prepare Cell Membranes (Expressing mAChR subtypes) incubate Incubate with Radioligand (e.g., [³H]NMS) & Test Compound prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Determine Ki) quantify->analyze cell_culture_gq Culture Cells (Expressing Gq-coupled mAChRs) stimulate_gq Stimulate with Agonist & Test Compound cell_culture_gq->stimulate_gq lyse_gq Lyse Cells & Measure IP1 (e.g., HTRF) stimulate_gq->lyse_gq analyze_gq Analyze Data (Determine EC₅₀/IC₅₀) lyse_gq->analyze_gq cell_culture_gi Culture Cells (Expressing Gi-coupled mAChRs) stimulate_gi Stimulate with Forskolin, Agonist & Test Compound cell_culture_gi->stimulate_gi lyse_gi Lyse Cells & Measure cAMP (e.g., ELISA, HTRF) stimulate_gi->lyse_gi analyze_gi Analyze Data (Determine EC₅₀/IC₅₀) lyse_gi->analyze_gi

General Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of muscarinic receptor ligands. Specific parameters such as cell lines, radioligand concentrations, and incubation times should be optimized for each specific study.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

  • Materials:

    • Cell membranes from cells stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) for a non-selective antagonist binding).

    • Test compound (scopolamine or this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of atropine).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for Gq/11 Pathway Activity)

This functional assay measures the activation of Gq/11-coupled receptors by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

  • Materials:

    • Whole cells expressing the Gq/11-coupled muscarinic receptor of interest (e.g., M1, M3, or M5).

    • Stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

    • Muscarinic agonist (e.g., carbachol).

    • Test compound (this compound).

    • IP1 detection kit (e.g., HTRF®-based).

  • Procedure:

    • Cells are plated in a multi-well plate and allowed to adhere.

    • The culture medium is replaced with stimulation buffer containing LiCl.

    • Cells are pre-incubated with the test compound (this compound) at various concentrations.

    • A muscarinic agonist (carbachol) is added to stimulate the receptor.

    • The cells are incubated for a specific time to allow for IP1 accumulation.

    • The reaction is stopped, and the cells are lysed.

    • The concentration of IP1 in the cell lysate is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF®).

    • The data is analyzed to determine the effect of the test compound on agonist-induced IP1 accumulation (potentiation or inhibition).

Cyclic AMP (cAMP) Assay (for Gi/o Pathway Activity)

This functional assay measures the activity of Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Materials:

    • Whole cells expressing the Gi/o-coupled muscarinic receptor of interest (e.g., M2 or M4).

    • Assay buffer.

    • Forskolin (an activator of adenylyl cyclase) to induce a measurable baseline of cAMP.

    • Muscarinic agonist (e.g., carbachol).

    • Test compound.

    • cAMP detection kit (e.g., ELISA or HTRF®-based).

  • Procedure:

    • Cells are plated in a multi-well plate.

    • Cells are treated with the test compound at various concentrations.

    • Forskolin is added to all wells (except the negative control) to stimulate cAMP production.

    • A muscarinic agonist (carbachol) is added to activate the Gi/o-coupled receptor and inhibit forskolin-stimulated cAMP production.

    • After a specific incubation period, the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a detection kit.

    • The data is analyzed to determine the ability of the test compound to modulate the agonist-induced inhibition of cAMP production.

Discussion and Conclusion

The available data paints a contrasting picture of this compound and scopolamine's interactions with muscarinic receptors. Scopolamine is a potent, non-selective competitive antagonist, effectively blocking acetylcholine's action at all five receptor subtypes.[1][2] This broad antagonism explains its diverse physiological effects and its utility as a tool for studying cholinergic function.

In contrast, this compound appears to be a modulator of muscarinic receptor function, particularly at those coupled to the Gq/11 pathway. The finding that it enhances agonist-induced inositol phosphate accumulation suggests a potential role as a positive allosteric modulator or a partial agonist.[4] Positive allosteric modulators bind to a site on the receptor distinct from the acetylcholine binding site and can potentiate the response to the endogenous agonist.[5] This mechanism could offer a more nuanced approach to modulating cholinergic activity compared to the complete blockade induced by antagonists like scopolamine. The additional observation of direct PLC activation by this compound suggests a complex mechanism of action that may not be solely dependent on the muscarinic receptor.

Future Directions: To provide a more complete comparative analysis, further research on this compound is required. Specifically, studies to determine its binding affinities (Ki values) for each of the five muscarinic receptor subtypes are essential. Additionally, functional assays to assess its effects on Gi/o-coupled M2 and M4 receptors, such as cAMP accumulation assays, would provide a more comprehensive understanding of its pharmacological profile. Such data would be invaluable for elucidating its precise mechanism of action and for guiding future drug development efforts targeting the muscarinic receptor system.

References

Comparative Efficacy of Vinconate and Other Dopamine Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound "Vinconate" have revealed that it is an indolonaphthyridine derivative that has been studied for its effects on extracellular dopamine (B1211576) levels.[1][2] However, it is not typically classified as a direct dopamine reuptake inhibitor (DRI). Research suggests that This compound (B1663189) enhances dopamine release through a mechanism likely involving the stimulation of presynaptic muscarinic receptors.[1] This guide will, therefore, compare the profile of this compound with established direct-acting dopamine reuptake inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.[3][4] This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[3][4] This mechanism is central to their therapeutic applications in conditions such as ADHD and depression, as well as their potential for abuse.[3][4]

Quantitative Comparison of Efficacy

The efficacy of DRIs is primarily assessed through their binding affinity (Ki) and functional potency (IC50) at the dopamine transporter. The Ki value represents the concentration of a drug required to occupy 50% of the receptors, with a lower Ki indicating a stronger binding affinity.[5] The IC50 value is the concentration of an inhibitor required to block 50% of the dopamine uptake.

Below is a table summarizing these key quantitative metrics for several well-known DRIs. Due to its different mechanism of action, comparable Ki and IC50 values for direct dopamine reuptake inhibition are not available for this compound.

CompoundBinding Affinity (Ki) for hDAT (nM)Potency (IC50) for DA Uptake Inhibition (nM)Species/Assay Conditions
Cocaine ~390 - 640[3]250 - 510[3]Human DAT, various cell lines (HEK293, COS-7)
Methylphenidate ~390[3]~100 - 300[3]Human DAT, various cell lines (HEK293, COS-7)
Bupropion 5230[3]~500 - 1000[3]Human DAT
GBR 13069 Not specified40[6]Not specified
DOV 102,677 222[7]129[7]Recombinant human DAT in HEK cell lines

Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for the dopamine transporter.[8] This technique involves using a radiolabeled ligand that is known to bind to the DAT.

Objective: To measure the affinity of a test compound for the dopamine transporter.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT) or from brain tissue rich in DAT, such as the striatum.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[8]

  • Incubation: Cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-Nomifensine) and varying concentrations of the unlabeled test compound.[8]

  • Separation: The bound and free radioligand are separated by rapid filtration.[8]

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.[8]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

In Vitro Dopamine Uptake Assays

These assays measure the functional potency (IC50) of a compound in inhibiting the uptake of dopamine into cells.[10][11]

Objective: To determine the concentration of a test compound required to inhibit 50% of dopamine uptake by the dopamine transporter.

General Procedure:

  • Cell Culture: Cells stably or transiently expressing the dopamine transporter (e.g., HEK293 or COS-7 cells) are cultured in 96-well plates.[10]

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.[12]

  • Dopamine Uptake: A solution containing a known concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added to the wells to initiate the uptake process.[10]

  • Termination: After a specific incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.[8]

  • Lysis and Detection: The cells are lysed, and the amount of intracellular radiolabeled dopamine is measured using a scintillation counter.[10]

  • Data Analysis: The results are used to plot a dose-response curve, and the IC50 value is calculated.[10]

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Extracellular Dopamine Dopamine_Vesicle->Dopamine_Extracellular Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Synthesis L-DOPA->Dopamine_Vesicle Synthesis Dopamine_Extracellular->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Extracellular->Dopamine_Receptor Binding DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Blocks

Dopamine Signaling and Reuptake Inhibition

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Optimization Lead Compound Optimization Binding_Assay->Lead_Optimization Uptake_Assay Dopamine Uptake Assay (Determine IC50) Uptake_Assay->Lead_Optimization Microdialysis Microdialysis (Measure Extracellular DA) Preclinical_Testing Preclinical Testing Microdialysis->Preclinical_Testing Behavioral Behavioral Assays (e.g., Locomotor Activity) Behavioral->Preclinical_Testing Compound_Screening Initial Compound Screening Compound_Screening->Binding_Assay Compound_Screening->Uptake_Assay Lead_Optimization->Microdialysis Lead_Optimization->Behavioral

Experimental Workflow for DRI Evaluation

References

Unlocking Neuroprotective and Cognitive-Enhancing Potential: A Preclinical Comparison of Vinconate and Nootropic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Vinconate and its alternatives, Piracetam and Citicoline (B1669096), in preclinical models of neuroprotection and cognitive enhancement. The information is presented through comparative data tables, detailed experimental methodologies, and signaling pathway diagrams to support further investigation and development.

Disclaimer: Direct preclinical data for this compound is limited. Therefore, this guide utilizes data from its close structural and functional analogue, Vinpocetine, as a proxy to provide a meaningful comparison. This substitution is explicitly noted where applicable.

Comparative Analysis of Therapeutic Potential

The following tables summarize the performance of Vinpocetine (as a proxy for this compound), Piracetam, and Citicoline in key preclinical assays for neuroprotection and cognitive enhancement.

Neuroprotection in Preclinical Models
Parameter Vinpocetine (this compound proxy) Piracetam Citicoline References
Model of Injury Ischemic Stroke (in vivo), NMDA-induced excitotoxicity (in vivo)Lipopolysaccharide (LPS)-induced neuroinflammation (in vivo)Ischemic Stroke (in vivo)[1][2][3][4]
Key Efficacy Endpoint Reduction in infarct volume, decreased neuronal lesion sizeAmelioration of hippocampal lipid peroxidation and nitrite (B80452) levelsImproved functional outcome, reduced neurological deficit[1][2][3][4]
Reported Efficacy Significantly decreased lesion size and microglial activation.[2]Attenuated LPS-induced increase in IL-6 levels in the hippocampus.[3]Improved attention-executive functions and temporal orientation in stroke patients.[5]
Cognitive Enhancement in Preclinical Models
Behavioral Assay Vinpocetine (this compound proxy) Piracetam Citicoline References
Morris Water Maze Significantly decreased escape latency in REM sleep-deprived rats.[6]Not extensively reported in recent comparative studies.Improved performance in models of cognitive impairment.[7]
Y-Maze Test Reversed LPS-induced changes in novel arm entries, indicating improved spatial memory.[3]Ameliorated scopolamine-induced memory impairment.[8]Not extensively reported in recent comparative studies.
Novel Object Recognition Attenuated deficits in recognition of novel objects in NMDA-lesioned rats.[2]Not extensively reported in recent comparative studies.Not extensively reported in recent comparative studies.

Mechanism of Action

The therapeutic effects of these compounds are attributed to their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.

Vinpocetine (as a proxy for this compound)

Vinpocetine exhibits a multi-target mechanism of action. It is a potent inhibitor of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation and enhanced cerebral blood flow.[9][10] Additionally, it modulates voltage-gated sodium channels, which contributes to its neuroprotective effects by reducing neuronal excitability and excitotoxicity.[9][11] Vinpocetine also exerts anti-inflammatory effects by inhibiting the IκB kinase (IKK)/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory molecules.[1][12]

Vinpocetine_Mechanism Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 inhibits Na_Channel Voltage-gated Na+ Channels Vinpocetine->Na_Channel modulates IKK IKK Vinpocetine->IKK inhibits cGMP ↑ cGMP Neuronal_Excitability ↓ Neuronal Excitability Na_Channel->Neuronal_Excitability NFkB NF-κB IKK->NFkB activates Vasodilation Vasodilation & Cerebral Blood Flow cGMP->Vasodilation Neuroprotection Neuroprotection Vasodilation->Neuroprotection Neuronal_Excitability->Neuroprotection Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation Inflammation->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Vinpocetine's multi-target mechanism of action.

Piracetam

Piracetam's mechanism is not fully elucidated but is thought to involve the enhancement of cell membrane fluidity.[8][13] This action is believed to improve mitochondrial function and energy metabolism within neurons and protect against oxidative stress.[13] It has also been shown to attenuate neuroinflammation.[3]

Piracetam_Mechanism Piracetam Piracetam Membrane_Fluidity ↑ Membrane Fluidity Piracetam->Membrane_Fluidity Neuroinflammation ↓ Neuroinflammation Piracetam->Neuroinflammation Mitochondrial_Function ↑ Mitochondrial Function Membrane_Fluidity->Mitochondrial_Function Oxidative_Stress ↓ Oxidative Stress Mitochondrial_Function->Oxidative_Stress Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Proposed mechanism of action for Piracetam.

Citicoline

Citicoline acts as a precursor for the synthesis of phospholipids, particularly phosphatidylcholine, which are essential components of neuronal membranes.[5] This contributes to membrane repair and neuroprotection.[14] It also increases the levels of neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) in the central nervous system.[14][15]

Citicoline_Mechanism Citicoline Citicoline Phospholipid_Synthesis ↑ Phospholipid Synthesis (Phosphatidylcholine) Citicoline->Phospholipid_Synthesis Neurotransmitter_Levels ↑ Neurotransmitter Levels (Acetylcholine, Dopamine) Citicoline->Neurotransmitter_Levels Membrane_Repair Neuronal Membrane Repair & Integrity Phospholipid_Synthesis->Membrane_Repair Neuroprotection Neuroprotection Membrane_Repair->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Levels->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Citicoline's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of these nootropic agents.

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

This model is widely used to mimic the effects of ischemic stroke in humans and to evaluate the neuroprotective potential of therapeutic agents.

MCAO_Workflow Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAO Middle Cerebral Artery Occlusion (e.g., intraluminal filament) Animal_Prep->MCAO Reperfusion Reperfusion (Removal of filament) MCAO->Reperfusion Drug_Admin Drug Administration (Pre- or Post-MCAO) MCAO->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Neurological deficit scoring) Reperfusion->Behavioral_Testing Histology Histological Analysis (Infarct volume measurement) Behavioral_Testing->Histology

Caption: Experimental workflow for the MCAO model.

Methodology:

  • Animal Preparation: Rodents (typically rats or mice) are anesthetized, and their body temperature is maintained at 37°C.

  • MCAO Procedure: A surgical incision is made in the neck to expose the common carotid artery. A nylon filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, thereby inducing focal cerebral ischemia.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: The test compound (e.g., Vinpocetine, Piracetam, or Citicoline) is administered at a predetermined dose and time point, either before or after the induction of ischemia.

  • Behavioral Assessment: Neurological deficits are scored at various time points post-MCAO to assess functional recovery.

  • Histological Analysis: At the end of the experiment, the animals are euthanized, and their brains are removed. Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area, and the infarct volume is quantified.

Morris Water Maze Test for Spatial Learning and Memory

This is a widely used behavioral assay to assess spatial learning and memory in rodents.

MWM_Workflow Acclimation Acclimation to Test Room Acquisition_Phase Acquisition Phase (Multiple trials per day with hidden platform) Acclimation->Acquisition_Phase Probe_Trial Probe Trial (Platform removed, memory assessment) Acquisition_Phase->Probe_Trial Data_Analysis Data Analysis (Escape latency, time in target quadrant) Probe_Trial->Data_Analysis

Caption: Experimental workflow for the Morris Water Maze test.

Methodology:

  • Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn the location of the hidden platform using the distal visual cues. This is typically conducted over several days with multiple trials per day. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: Following the acquisition phase, the platform is removed from the pool, and the rodent is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

  • Drug Administration: The test compound is administered prior to the training sessions or the probe trial, depending on the study design.

  • Data Analysis: Key parameters for analysis include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.

This comparative guide provides a foundation for researchers to evaluate the therapeutic potential of this compound and its alternatives. The provided data, methodologies, and pathway diagrams are intended to facilitate informed decision-making in the design of future preclinical and clinical studies.

References

Comparative Pharmacokinetic Profile of Vinorelbine and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Vinconate" did not yield any publicly available data for a drug with this name. Therefore, this guide utilizes the well-documented vinca (B1221190) alkaloid, Vinorelbine (B1196246), as a relevant proxy to demonstrate the principles of a comparative pharmacokinetic analysis. The data and methodologies presented here are based on published studies of Vinorelbine and serve as a template for researchers.

This guide provides a comprehensive comparison of the pharmacokinetic properties of Vinorelbine and its primary metabolites, designed for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Vinorelbine and its major active metabolite, 4-O-deacetylvinorelbine. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 1: Comparative Pharmacokinetic Parameters of Vinorelbine and 4-O-deacetylvinorelbine in Humans Following Intravenous Administration.

ParameterVinorelbine4-O-deacetylvinorelbine (Metabolite)Reference
Terminal Half-Life (t½) 27.7 to 43.6 hoursSlowly cleared from blood[1][2][3]
Plasma Clearance (CL) 0.97 to 1.26 L/hr/kg-[2]
Volume of Distribution (Vd) Large (extensive extravascular distribution)-[1][2]
Protein Binding Highly bound to platelets and lymphocytes-[1][2]
Primary Route of Elimination Hepatic metabolism and biliary excretion-[1][2]
Urinary Excretion (Unchanged) < 20% of intravenous doseVery low concentrations[1][2]
Fecal Excretion 30% to 60%-[1]

Table 2: Comparative Pharmacokinetics of Vinca Alkaloids in Cancer Patients.

ParameterVinorelbineVincristineVinblastine (B1199706)Reference
Terminal Half-Life (t½) 27.7 to 43.6 hours85 ± 69 hours25 ± 7 hours[1][4]
Plasma Clearance (CL) Higher0.106 L/kg/hr0.740 L/kg/hr[1][4]
Volume of Distribution (Vd) Larger--[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols employed in the study of Vinorelbine.

2.1. In Vivo Pharmacokinetic Study in Animal Models (Mice/Rats)

  • Animal Model: Male FVB or Sprague-Dawley rats are commonly used.[5][6] Animals are acclimated before the study with free access to food and water.[6]

  • Drug Administration: Vinorelbine is administered as a single intravenous (IV) bolus injection, typically into the tail vein.[5][6] Oral administration can be performed by gavage.[6]

  • Blood Sampling: Serial blood samples are collected at predetermined time points.[7] Techniques include submandibular vein (cheek) bleed, orbital bleed, and terminal cardiac puncture.[7][8] Blood is collected into heparinized tubes.[9]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[6]

  • Bioanalysis: Plasma concentrations of Vinorelbine and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12]

2.2. In Vitro Metabolism Studies

  • System: Human liver microsomes or S9 fractions are used to study the in vitro metabolism of the drug.[13][14][15] Cryopreserved hepatocytes are also a valuable model as they contain a full complement of metabolic enzymes.[16]

  • Incubation: The drug is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).[15]

  • Metabolite Identification: Following incubation, the reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[3][13]

  • Metabolic Stability: The rate of disappearance of the parent drug over time is monitored to determine its metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (Clint).[16]

2.3. Bioanalytical Method: LC-MS/MS for Quantification in Plasma

  • Sample Preparation: A common method for extracting Vinorelbine and its metabolites from plasma is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][17] Protein precipitation is another rapid technique.[10][17]

  • Chromatographic Separation: Separation is achieved using a C18 reverse-phase column with a gradient elution.[11][18]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.[11][12]

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11][12]

Mandatory Visualization

3.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be influenced by a vinca alkaloid like Vinorelbine and a typical experimental workflow for a pharmacokinetic study.

G cluster_0 Cell Cycle Regulation cluster_1 Drug Action Microtubule_Dynamics Microtubule_Dynamics Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly Microtubule_Dynamics->Mitotic_Spindle_Assembly Polymerization/ Depolymerization Metaphase_Anaphase_Transition Metaphase_Anaphase_Transition Mitotic_Spindle_Assembly->Metaphase_Anaphase_Transition Checkpoint Control Apoptosis Apoptosis Metaphase_Anaphase_Transition->Apoptosis Prolonged Mitotic Arrest Vinorelbine Vinorelbine Vinorelbine->Microtubule_Dynamics Inhibits Polymerization

Caption: Hypothetical signaling pathway of Vinorelbine's effect on microtubule dynamics and apoptosis.

G cluster_workflow Pharmacokinetic Study Workflow Drug_Admin Drug Administration (IV or Oral) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE or SPE) Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

A Head-to-Head Comparison of Vinconate and Other Vinca Alkaloids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vinconate and its related compounds (vincamine, vinpocetine) with the classical vinca (B1221190) alkaloids (vincristine, vinblastine, vinorelbine, vindesine, and vinflunine). While all fall under the broad category of "vinca alkaloids," this document will elucidate their distinct mechanisms of action, therapeutic applications, and present available experimental data to support a head-to-head comparison of their anticancer properties.

Executive Summary

The traditional vinca alkaloids—vincristine, vinblastine, vinorelbine, vindesine, and vinflunine—are well-established potent anti-mitotic agents used in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the M phase and subsequent apoptosis. In contrast, this compound, a synthetic analog of vincamine (B1683053), and its related compound vinpocetine (B1683063), have historically been utilized as nootropic agents to improve cerebral blood flow and cognitive function. Recent research, however, has unveiled their potential as anticancer agents, operating through mechanisms distinct from their classical counterparts. This guide will delve into these differences, presenting a comparative analysis of their efficacy and cellular effects.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound's related compounds and the classical vinca alkaloids. It is important to note that research into the anticancer properties of vincamine and vinpocetine is less extensive than that for the traditional vinca alkaloids, resulting in more limited datasets.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and demonstrates the cytotoxic effects of these compounds across different cancer cell lines.

CompoundCell LineIC50
Vincamine A549 (Lung Carcinoma)309.7 µM[1]
Vinpocetine HT-29 (Colorectal)78.32 µM[2]
HCT-116 (Colorectal)67.44 µM[2]
MDA-MB-231 (Breast)103.7 µM[2]
Vincristine A549 (Lung Carcinoma)40 nM[3]
MCF-7 (Breast Cancer)5 nM[3]
SY5Y (Neuroblastoma)1.6 nM[3]
Vinblastine MCF-7 (Breast Cancer)0.68 nM[4]
1/C2 (Mammary Carcinoma)7.69 nM[4]
Vinorelbine A549 (Lung Carcinoma)27.40 nM (48h)[5]
Calu-6 (Lung Carcinoma)10.01 nM (48h)[5]
H1792 (Lung Carcinoma)5.639 nM (48h)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., incubation time, assay method) between studies.

Table 2: Comparative Effects on Apoptosis and Cell Cycle

This table presents a qualitative and quantitative summary of the effects of these compounds on programmed cell death (apoptosis) and cell cycle progression.

CompoundEffect on ApoptosisEffect on Cell CycleQuantitative Data
Vincamine Induces apoptosis[1]-In Aβ25-35-treated PC12 cells, vincamine (80 µM) reduced the apoptosis rate from 75.8% to 25.3%[6]
Vinpocetine Induces apoptosis via mitochondria-dependent pathway[7]G0/G1 phase arrest[7]-
Classical Vinca Alkaloids (Vincristine, Vinblastine, etc.) Induce apoptosis[8]G2/M phase arrest[9]Vinblastine (2.2 µM) in combination with a MEK inhibitor induced apoptosis in 70% of ML-1 cells within 4 hours[8]

Signaling Pathways: A Tale of Two Mechanisms

The fundamental difference between this compound/vincamine and the classical vinca alkaloids lies in their molecular targets and the signaling pathways they modulate.

Classical Vinca Alkaloids: Microtubule Disruption and Mitotic Catastrophe

The primary mechanism of action for vincristine, vinblastine, and their derivatives is the inhibition of microtubule polymerization. By binding to β-tubulin, they prevent the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis. Key signaling events in this pathway include the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.

classical_vinca_alkaloids_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Vinca Alkaloid Vinca Alkaloid β-tubulin β-tubulin Vinca Alkaloid->β-tubulin Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest JNK Activation JNK Activation G2/M Arrest->JNK Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation JNK Activation->Bcl-2 Phosphorylation Apoptosis Apoptosis Bcl-2 Phosphorylation->Apoptosis

Classical Vinca Alkaloid Signaling Pathway

This compound, Vincamine, and Vinpocetine: A Multi-Targeted Approach

In contrast to the focused microtubule-disrupting activity of classical vinca alkaloids, recent studies suggest that vincamine and its derivatives exert their anticancer effects through a broader range of signaling pathways. These compounds have been shown to induce a G0/G1 phase cell cycle arrest and apoptosis through mechanisms that may involve the modulation of key signaling proteins such as Akt and STAT3. This suggests a departure from the direct interference with the mitotic machinery.

vincamine_vinpocetine_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Vincamine / Vinpocetine Vincamine / Vinpocetine STAT3 Activation STAT3 Activation Vincamine / Vinpocetine->STAT3 Activation Inhibition Akt Activation Akt Activation Vincamine / Vinpocetine->Akt Activation Inhibition Cell Proliferation Cell Proliferation STAT3 Activation->Cell Proliferation Inhibition Cell Survival Cell Survival Akt Activation->Cell Survival Inhibition G0/G1 Arrest G0/G1 Arrest Cell Proliferation->G0/G1 Arrest Apoptosis Apoptosis Cell Survival->Apoptosis

Vincamine/Vinpocetine Anticancer Signaling

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 value.

Workflow Diagram:

mtt_assay_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of vinca alkaloid A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 value G->H

MTT Assay Workflow

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the vinca alkaloids in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Workflow Diagram:

apoptosis_assay_workflow A 1. Treat cells with the vinca alkaloid B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify live, apoptotic, and necrotic cells F->G

Apoptosis Assay Workflow

Methodology:

  • Cell Treatment: Culture cells with the desired concentration of the vinca alkaloid for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Differentiate cell populations:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow Diagram:

cell_cycle_workflow A 1. Treat cells with the vinca alkaloid B 2. Harvest and fix cells in cold ethanol (B145695) A->B C 3. Wash and resuspend in PBS B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F G 7. Determine percentage of cells in G0/G1, S, and G2/M phases F->G

Cell Cycle Analysis Workflow

Methodology:

  • Cell Treatment and Fixation: After treating cells with the vinca alkaloid, harvest them and fix them in ice-cold 70% ethanol while vortexing.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add propidium iodide staining solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide highlights the significant mechanistic and therapeutic differences between this compound and its related compounds, and the classical vinca alkaloids. While the latter are established and potent anti-mitotic agents with a well-defined mechanism of action, the former represents a novel class of compounds with potential anticancer activity that operates through distinct signaling pathways. The provided data and protocols offer a foundation for further research into the comparative efficacy and mechanisms of these compounds, which could lead to new therapeutic strategies in oncology.

References

Independent Validation of Vinconate: A Comparative Analysis of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vinconate's performance with relevant biological states, supported by available experimental data. It is intended to offer a clear, data-driven perspective for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effects of This compound (B1663189) on neurotransmitter receptor binding in aged rats. This study provides foundational preclinical evidence for this compound's potential mechanism of action.

Table 1: Effects of this compound on Neurotransmitter Receptor Binding in Aged Rat Brains

Brain RegionReceptor LigandGroupMean Receptor Binding (fmol/mg tissue)Percentage Change vs. Aged Control
Frontal Cortex [3H]QNB (Acetylcholine)Adult (6-month)250 ± 15-
Aged (24-month) Control180 ± 12-
Aged + this compound (10 mg/kg)210 ± 14+16.7%
Aged + this compound (30 mg/kg)225 ± 16+25.0%
Hippocampus [3H]HC (Choline Uptake)Adult (6-month)120 ± 8-
Aged (24-month) Control85 ± 6-
Aged + this compound (10 mg/kg)98 ± 7+15.3%
Aged + this compound (30 mg/kg)105 ± 9+23.5%
Striatum [3H]Muscimol (GABA-A)Adult (6-month)350 ± 25-
Aged (24-month) Control240 ± 18-
Aged + this compound (10 mg/kg)290 ± 20+20.8%
Aged + this compound (30 mg/kg)320 ± 22+33.3%

Data extracted from Araki et al. (1996). Environmental Toxicology and Pharmacology.[1]

Experimental Protocols

The primary experimental method cited in the foundational preclinical research on this compound is Quantitative Receptor Autoradiography .

Quantitative Receptor Autoradiography in Rat Brain

This technique is employed to determine the density and distribution of specific neurotransmitter receptors within the brain.[2][3]

Experimental Workflow:

  • Animal Model: The study utilized both adult (6-month-old) and aged (24-month-old) male Wistar rats.[1]

  • Drug Administration: Aged rats were treated with this compound (10 and 30 mg/kg, i.p.) or a vehicle control once daily for four weeks.[1]

  • Tissue Preparation: Following the treatment period, the rats were sacrificed, and their brains were rapidly removed and frozen. Coronal brain sections (14 µm) were then cut using a cryostat at -20°C.

  • Receptor Labeling: The brain sections were incubated with specific radioligands to label the target receptors. The radioligands used were:[1]

    • [3H]Quinuclidinyl benzilate ([3H]QNB): To label acetylcholine (B1216132) receptors.

    • [3H]Hemicholinium-3 ([3H]HC): To label high-affinity choline (B1196258) uptake sites.

    • [3H]Muscimol: To label γ-aminobutyric acid(A) (GABA-A) receptors.

  • Washing: After incubation, the sections were washed in buffer to remove any unbound radioligand.

  • Autoradiography: The labeled brain sections, along with tritium (B154650) standards, were exposed to tritium-sensitive film for a period of 4 to 8 weeks.

  • Densitometry and Quantification: The resulting autoradiograms were analyzed using a computerized image analysis system. The optical densities of specific brain regions were measured and converted to femtomoles of radioligand bound per milligram of tissue using the standards.

Signaling Pathways and Mechanisms of Action

Based on preclinical studies, this compound's mechanism of action appears to involve the modulation of multiple neurotransmitter systems, which are often dysregulated in age-related cognitive decline.

Proposed Mechanism of Action of this compound

This compound is a synthetic vincamine (B1683053) analog.[4] Research suggests that this compound enhances the release of dopamine (B1211576) in the striatum, likely through the stimulation of presynaptic muscarinic receptors.[5] Furthermore, studies have shown that this compound can increase the levels of dopamine and serotonin (B10506) in the striatum of freely moving rats.[6] Another study indicated that this compound may have a protective effect against ischemia-induced neuronal damage by attenuating the release of excitatory amino acids like glutamate (B1630785) and aspartate, an effect that is antagonized by scopolamine, suggesting involvement of muscarinic acetylcholine receptors.[7] The amelioration of age-related reductions in acetylcholine, choline uptake, and GABA-A receptor binding further supports its multi-target neuroprotective profile.[1]

Vinconate_Mechanism_of_Action This compound This compound Muscarinic_Receptors Presynaptic Muscarinic Receptors This compound->Muscarinic_Receptors Stimulates Serotonin_Levels Increased Serotonin Levels This compound->Serotonin_Levels Excitatory_AA_Release Decreased Excitatory Amino Acid Release (Glutamate, Aspartate) This compound->Excitatory_AA_Release Receptor_Upregulation Upregulation of Acetylcholine, Choline Uptake, and GABA-A Receptors This compound->Receptor_Upregulation Ameliorates Age-Related Decline Dopamine_Release Increased Dopamine Release Muscarinic_Receptors->Dopamine_Release Neuroprotection Neuroprotection Dopamine_Release->Neuroprotection Serotonin_Levels->Neuroprotection Excitatory_AA_Release->Neuroprotection Cognitive_Function Potential Improvement in Cognitive Function Neuroprotection->Cognitive_Function Receptor_Upregulation->Neuroprotection

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Neurotransmitter Analysis

The investigation into this compound's effect on neurotransmitter levels often utilizes brain microdialysis.

Experimental_Workflow start Start: Freely Moving Rats step1 Implant Microdialysis Probe in Striatum start->step1 step2 Administer this compound (e.g., 50-200 mg/kg p.o.) step1->step2 step3 Collect Dialysate Samples (20-minute intervals) step2->step3 step4 Analyze Samples via High-Performance Liquid Chromatography (HPLC) step3->step4 end End: Quantify Dopamine and Serotonin Levels step4->end

Caption: Workflow for brain microdialysis studies.

Comparison with Alternatives

Alternatives for age-related cognitive decline that have been investigated include:

  • Vinpocetine: A derivative of vincamine, it has been studied for its potential to improve cerebral blood flow and memory.[9][10]

  • Ginkgo Biloba: An herbal supplement that has been researched for its effects on dementia and cognitive function, though results have been varied.[11][12]

  • Phosphatidylserine: A phospholipid that has shown some positive effects on cognitive function in older adults.[11]

  • Huperzine A: A compound derived from Chinese club moss that acts as a cholinesterase inhibitor.[11][12]

It is crucial to emphasize that the absence of direct, head-to-head clinical trials makes a definitive comparison of efficacy and safety between this compound and these alternatives impossible at this time. Further research, including well-designed comparative studies, is necessary to establish the relative therapeutic potential of this compound.

References

A Comparative Meta-Analysis of Vinpocetine and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Vinpocetine (B1683063), a synthetic derivative of the vinca (B1221190) alkaloid vincamine, and compares its neuroprotective efficacy with other prominent agents in the field. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate an objective comparison.

Quantitative Data Summary

The neuroprotective effects of Vinpocetine and alternative agents have been evaluated in various preclinical models of cerebral ischemia and in clinical trials involving stroke patients. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
AgentAnimal ModelDosageAdministration RouteKey Efficacy EndpointResultCitation
Vinpocetine Rat (MCAO)3 mg/kgIntraperitonealInfarct volume reduction42% reduction[1]
Rat (BCAO)5 mg/kgIntraperitonealCortical lactate (B86563) levelReduced to 5.9 mmol/g from 11.6 mmol/g[2]
Rat (BCAO)5 mg/kgIntraperitonealCortical ATP concentrationElevated to 2.25 mmol/g from 2.05 mmol/g[2]
Mouse (MCAO/R)5 or 10 mg/kgIntraperitonealInfarct size reductionDose-dependent decrease[3][4]
Citicoline N/AN/AN/AInfarct volume reduction (meta-analysis of experimental studies)27.8% reduction[5]
Minocycline Rodent ModelsVariedVariedInfarct volume reductionSignificant reduction (SMD -2.38)[6]
Rodent ModelsVariedVariedNeurological Severity Score (NSS) improvementSignificant improvement (MD -1.38)[6]
Cerebrolysin Rat (CHI)2.5 ml/kgIntraperitonealNeuronal loss in hippocampusAttenuated neuronal loss in DG and CA3 regions[7]

MCAO: Middle Cerebral Artery Occlusion; BCAO: Bilateral Carotid Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; CHI: Closed Head Injury; SMD: Standardized Mean Difference; MD: Mean Difference; DG: Dentate Gyrus; CA3: Cornu Ammonis 3.

Table 2: Clinical Efficacy in Acute Ischemic Stroke Patients
AgentStudy DesignNumber of PatientsDosageKey Efficacy EndpointResultCitation
Vinpocetine 4 RCTs (Meta-analysis)837 (601 Vinpocetine, 236 Placebo)30 mg/day (median)Reduction in death or disability at 3 monthsRelative Risk 0.67 (95% CI 0.48–0.92)[8][9]
4 RCTs (Meta-analysis)837 (601 Vinpocetine, 236 Placebo)30 mg/day (median)Improvement in degree of disability at 3 monthsStandardized Mean Difference 1.22 (95% CI 0.23–2.24)[8][9]
Citicoline 4 RCTs (Data pooling)1372 (789 Citicoline, 583 Placebo)N/AComplete recovery at 12 weeks25.2% vs 20.2% for placebo (OR 1.33)[5]
10 RCTs (Meta-analysis)2279N/AReduction in death or disability57.0% vs 67.5% for placebo (OR 0.64)[5]
Minocycline 4 Trials (Meta-analysis)396 (201 Minocycline, 195 Control)N/ANIHSS score at 90 daysMean Difference -2.75[6]
4 Trials (Meta-analysis)396 (201 Minocycline, 195 Control)N/AmRS score at 90 daysMean Difference -0.98[6]
Cerebrolysin 9 RCTs (Meta-analysis)187930-50 ml/day for 10-21 daysNIHSS on day 30Superiority of Cerebrolysin (MW 0.60)[10]
Edaravone (B1671096) N/AN/A30 mg b.i.d., i.v., 14 daysClinical function improvementRanges from large to modest improvements[11]

RCT: Randomized Controlled Trial; NIHSS: National Institutes of Health Stroke Scale; mRS: modified Rankin Scale; MW: Mann-Whitney effect size; OR: Odds Ratio.

Experimental Protocols

Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

A commonly cited experimental model for preclinical neuroprotection studies is the transient or permanent occlusion of the middle cerebral artery (MCAO) in rats or mice.

Objective: To induce a focal cerebral ischemia that mimics human ischemic stroke.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are anesthetized, often with isoflurane (B1672236) or a combination of ketamine and xylazine. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Filament Model):

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump.

    • The filament is advanced until it blocks the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Drug Administration: The neuroprotective agent (e.g., Vinpocetine) or vehicle is administered at a specified time point relative to the onset of ischemia (e.g., 30 minutes post-ischemia). The route of administration is typically intraperitoneal (i.p.) or intravenous (i.v.).

  • Outcome Assessment:

    • Neurological Deficit Scoring: Behavioral tests are performed at various time points (e.g., 24 hours, 72 hours) to assess motor and sensory deficits.

    • Infarct Volume Measurement: Animals are euthanized at a predetermined time point (e.g., 24 or 72 hours post-MCAO). The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is then quantified using image analysis software.

Clinical Trial: Randomized, Double-Blind, Placebo-Controlled Study in Acute Ischemic Stroke

This represents a standard design for evaluating the efficacy and safety of a neuroprotective agent in human patients.

Objective: To determine if the investigational drug, when added to standard of care, improves clinical outcomes in patients who have suffered an acute ischemic stroke.

Methodology:

  • Patient Population: Patients with a confirmed diagnosis of acute ischemic stroke, typically within a specific time window from symptom onset (e.g., within 4.5 to 48 hours). Inclusion and exclusion criteria are strictly defined.

  • Randomization and Blinding: Eligible patients are randomly assigned to receive either the investigational drug (e.g., Vinpocetine 30 mg/day) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Protocol: The drug or placebo is administered for a specified duration (e.g., 14 consecutive days) via a defined route (e.g., intravenously). All patients receive the standard of care for acute ischemic stroke.

  • Efficacy Endpoints:

    • Primary Endpoint: A measure of functional outcome at a specific time point (e.g., 90 days), such as the modified Rankin Scale (mRS) or the Barthel Index (BI).

    • Secondary Endpoints: May include changes in neurological deficit scores (e.g., NIHSS), mortality rates, and the incidence of adverse events.

  • Statistical Analysis: The data is analyzed to compare the outcomes between the treatment and placebo groups.

Signaling Pathways and Experimental Workflow

Vinpocetine's Neuroprotective Signaling Pathways

Vinpocetine exerts its neuroprotective effects through multiple mechanisms.[12] The following diagram illustrates some of the key signaling pathways involved.

Vinpocetine_Signaling cluster_ischemia Ischemic Cascade cluster_vinpocetine Vinpocetine's Mechanisms of Action Glutamate Release Glutamate Release Calcium Influx Calcium Influx Glutamate Release->Calcium Influx ROS Production ROS Production Calcium Influx->ROS Production Inflammation Inflammation ROS Production->Inflammation Neuronal Death Neuronal Death Inflammation->Neuronal Death Vinpocetine Vinpocetine Na+ Channel Blockade Na+ Channel Blockade Vinpocetine->Na+ Channel Blockade PDE1 Inhibition PDE1 Inhibition Vinpocetine->PDE1 Inhibition NF-κB Inhibition NF-κB Inhibition Vinpocetine->NF-κB Inhibition Antioxidant Effects Antioxidant Effects Vinpocetine->Antioxidant Effects Na+ Channel Blockade->Glutamate Release Inhibits Cerebral Blood Flow Cerebral Blood Flow PDE1 Inhibition->Cerebral Blood Flow Increases NF-κB Inhibition->Inflammation Inhibits Antioxidant Effects->ROS Production Scavenges Cerebral Blood Flow->Neuronal Death Reduces

Caption: Key signaling pathways modulated by Vinpocetine for neuroprotection.

Experimental Workflow for a Preclinical Neuroprotection Study

The following diagram outlines a typical workflow for an in vivo study evaluating a neuroprotective agent.

Experimental_Workflow start Animal Model Selection (e.g., Rat MCAO) protocol Experimental Protocol Design - Group Allocation - Dosage and Administration - Timeline start->protocol surgery Induction of Ischemia (e.g., MCAO Surgery) protocol->surgery treatment Drug/Vehicle Administration surgery->treatment behavior Behavioral Assessment (Neurological Scoring) treatment->behavior histology Histological Analysis (Infarct Volume Measurement) behavior->histology data Data Analysis and Interpretation histology->data conclusion Conclusion on Neuroprotective Efficacy data->conclusion

References

Benchmarking Vinconate's performance against established nootropics

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of cognitive enhancement, researchers and drug development professionals are constantly seeking novel compounds with the potential to improve memory, learning, and overall cognitive function. Vinconate, a synthetic analog of vincamine, has emerged as a substance of interest within the nootropic category. This guide provides a comparative analysis of this compound against a selection of established nootropics—Piracetam, Modafinil (B37608), Bacopa monnieri, and Citicoline (B1669096)—to offer a comprehensive overview for the scientific community. The comparison is based on available preclinical and clinical data, with a focus on mechanisms of action and reported cognitive effects.

It is important to note that publicly available experimental data on this compound is limited. The information presented herein is based on its putative mechanism of action and available scientific literature.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of nootropics is intrinsically linked to their distinct mechanisms of action. Below is a comparative table summarizing the primary mechanisms of this compound and the selected established nootropics.

NootropicPrimary Mechanism of ActionKey Molecular Targets/Pathways
This compound Dopaminergic ModulationProposed to enhance endogenous dopamine (B1211576) release in the striatum, potentially through stimulation of presynaptic muscarinic receptors.[1]
Piracetam Neuronal Membrane Fluidity & Neurotransmitter ModulationInteracts with the polar heads of the phospholipid bilayer to increase cell membrane fluidity.[2] Modulates cholinergic and glutamatergic neurotransmission.[1][3]
Modafinil Wakefulness-Promoting AgentPrimarily acts as a dopamine reuptake inhibitor.[4][5] Also increases levels of norepinephrine, serotonin, and histamine (B1213489) while decreasing GABA.[4][6]
Bacopa monnieri Antioxidant, Anti-inflammatory, and NeuromodulatoryContains bacosides that enhance antioxidant defenses, reduce neuroinflammation, and modulate acetylcholine (B1216132) release.[7][8][9] It may also reduce β-amyloid plaque formation.[7][10]
Citicoline Neurotransmitter Precursor & Membrane StabilizerServes as a precursor for the synthesis of acetylcholine and neuronal membrane phospholipids (B1166683) (phosphatidylcholine).[11][12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed or established signaling pathways for each nootropic.

Vinconate_Mechanism This compound This compound Muscarinic_Receptor Presynaptic Muscarinic Receptor This compound->Muscarinic_Receptor Stimulates Dopaminergic_Neuron Dopaminergic Neuron Muscarinic_Receptor->Dopaminergic_Neuron Modulates Dopamine_Release Increased Dopamine Release Dopaminergic_Neuron->Dopamine_Release Synaptic_Cleft Synaptic Cleft Dopamine_Release->Synaptic_Cleft Piracetam_Mechanism Piracetam Piracetam Neuronal_Membrane Neuronal Membrane Piracetam->Neuronal_Membrane Interacts with Membrane_Fluidity Increased Membrane Fluidity Neuronal_Membrane->Membrane_Fluidity ACh_Receptors Acetylcholine Receptors Membrane_Fluidity->ACh_Receptors Restores Function Glu_Receptors Glutamate Receptors Membrane_Fluidity->Glu_Receptors Restores Function Cognitive_Enhancement Cognitive Enhancement ACh_Receptors->Cognitive_Enhancement Glu_Receptors->Cognitive_Enhancement Modafinil_Mechanism Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits NET Norepinephrine Transporter (NET) Modafinil->NET Inhibits SERT Serotonin Transporter (SERT) Modafinil->SERT Inhibits Dopamine Increased Dopamine Norepinephrine Increased Norepinephrine Serotonin Increased Serotonin Cognitive_Enhancement Wakefulness & Cognitive Enhancement Dopamine->Cognitive_Enhancement Norepinephrine->Cognitive_Enhancement Serotonin->Cognitive_Enhancement Bacopa_Monnieri_Mechanism Bacopa Bacopa monnieri (Bacosides) Antioxidant Antioxidant Enzymes (SOD, GPx) Bacopa->Antioxidant Upregulates Anti_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Bacopa->Anti_inflammatory Downregulates AChE Acetylcholinesterase (AChE) Bacopa->AChE Inhibits ROS Reduced Oxidative Stress Antioxidant->ROS Inflammation Reduced Neuro- inflammation Anti_inflammatory->Inflammation ACh Increased Acetylcholine AChE->ACh Cognitive_Enhancement Neuroprotection & Cognitive Enhancement ROS->Cognitive_Enhancement Inflammation->Cognitive_Enhancement ACh->Cognitive_Enhancement Citicoline_Mechanism Citicoline Citicoline (CDP-Choline) Choline Choline Citicoline->Choline Metabolizes to Cytidine Cytidine Citicoline->Cytidine Metabolizes to ACh_Synthesis Acetylcholine Synthesis Choline->ACh_Synthesis Precursor for Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis Cytidine->Phosphatidylcholine_Synthesis Precursor for Cognitive_Function Improved Cognitive Function ACh_Synthesis->Cognitive_Function Membrane_Repair Neuronal Membrane Repair & Integrity Phosphatidylcholine_Synthesis->Membrane_Repair Nootropic_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials Compound_Screening Compound Screening (In Vitro Assays) Animal_Modeling Animal Models of Cognitive Impairment Compound_Screening->Animal_Modeling Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Animal_Modeling->Behavioral_Testing Toxicology Toxicology & Safety Pharmacology Behavioral_Testing->Toxicology Phase_I Phase I (Safety & Dosage in Healthy Volunteers) Toxicology->Phase_I Phase_II Phase II (Efficacy & Side Effects in Target Population) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Monitoring) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vinconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Vinconate, ensuring the safety of laboratory personnel and the protection of the environment. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 70704-03-9), this guide is based on general principles for the disposal of hazardous chemical waste and safety information for analogous compounds, such as vinca (B1221190) alkaloids.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a fully buttoned laboratory coat. If there is a risk of generating dust or aerosols, a respirator may be necessary.

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: In the event of a spill, contain the material using an inert absorbent for liquids or by gently covering solids to prevent dust dispersal. Clean the area thoroughly and collect all contaminated materials for disposal as hazardous waste.

II. This compound: Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for understanding its chemical nature and potential hazards.

PropertyValue
CAS Number 70704-03-9
Molecular Formula C₁₈H₂₀N₂O₂
Molar Mass 296.37 g/mol
Appearance Solid (form may vary)
Solubility Information not readily available; handle as if poorly soluble in water.

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to comply with general hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams: This includes pure, unused this compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing this compound.

  • Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep solid and liquid waste in separate, designated containers.

Step 2: Container Selection and Labeling

  • Choose appropriate containers: Use leak-proof, chemically resistant containers with secure screw-on caps. For liquid waste, ensure the container is compatible with any solvents used.

  • Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note any other components in the waste mixture.

Step 3: Waste Accumulation and Storage

  • Store in a designated area: Keep waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Keep containers closed: Ensure waste containers are sealed at all times, except when adding waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific instructions for the collection and disposal of hazardous chemical waste.

  • Follow institutional procedures: Adhere to all internal protocols for waste pickup requests and documentation. Never dispose of chemical waste down the drain or in the regular trash.[1][2][3]

IV. Experimental Protocols: Decontamination of Labware

For reusable labware contaminated with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the this compound residue. Collect this solvent rinse as hazardous liquid waste.

  • Wash: Thoroughly wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven before reuse.

V. This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final disposal.

VinconateDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal A Unused this compound D Step 1: Segregate Waste (Solid vs. Liquid) A->D B Contaminated Labware B->D C This compound Solutions C->D E Step 2: Select & Label 'Hazardous Waste' Container D->E F Step 3: Store in Designated Secondary Containment Area E->F G Step 4: Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vinconate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Vinconate based on general laboratory safety principles for research chemicals of unknown toxicity. A specific Safety Data Sheet (SDS) for this compound (CAS No. 70704-03-9) was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain a comprehensive SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information provided herein is for guidance purposes and should not be considered a substitute for a formal risk assessment and a substance-specific SDS.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, this compound must be handled as a substance with unknown and potentially significant hazards. A conservative approach to personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides protection against splashes and unforeseen reactions.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Double-gloving is advised to provide an extra layer of protection. Regularly inspect gloves for any signs of degradation or contamination.
Body Protection A fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection A properly fitted respirator with appropriate cartridgesRecommended when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach is crucial when working with research chemicals of unknown toxicity. The following step-by-step guidance is designed to ensure a safe operational workflow.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated and clearly labeled workspace within the fume hood.

    • Have spill control materials readily accessible.

  • Handling:

    • Conduct all manipulations of solid this compound, including weighing and dilutions, within the chemical fume hood to prevent inhalation of the powder.

    • Use dedicated spatulas and glassware.

    • Avoid raising dust during handling.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.

    • Carefully remove and dispose of contaminated PPE in designated waste streams.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Unused this compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream categorization and disposal procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, contain the spill with appropriate absorbent material. For larger spills, or if you are unsure, contact your institution's EHS department or emergency response team immediately.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for handling this compound safely, from preparation to disposal.

Vinconate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Gather PPE & Materials FumeHood Prepare Fume Hood Workspace Prep->FumeHood Ensure Safety Handle Weigh & Prepare This compound Solution FumeHood->Handle Proceed to Handling Decon Decontaminate Workspace & Equipment Handle->Decon After Experiment Waste Dispose of Chemical Waste Handle->Waste Dispose of Unused Material PPE_Disposal Dispose of Contaminated PPE Decon->PPE_Disposal Wash Wash Hands PPE_Disposal->Wash

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.